molecular formula C12H17NO B188776 3-(1-Piperidinylmethyl)phenol CAS No. 73279-04-6

3-(1-Piperidinylmethyl)phenol

Cat. No.: B188776
CAS No.: 73279-04-6
M. Wt: 191.27 g/mol
InChI Key: ORGBERFQYFWYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Piperidinylmethyl)phenol (CAS 73279-04-6) is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is recognized in scientific research as a useful synthetic intermediate, particularly in the field of drug discovery and development . The structure of the compound, which incorporates a phenol group tethered to a piperidine ring, is characteristic of scaffolds used in medicinal chemistry. Piperidine and related N-heterocycles like piperazine are privileged structures in pharmaceutical science, frequently found in a wide range of bioactive molecules and FDA-approved drugs . These structures are often investigated for their ability to optimize the physicochemical properties of a lead compound or to serve as a core scaffold for presenting pharmacophoric groups . As such, this compound serves as a versatile building block for the synthesis of more complex molecules with potential pharmacological activity. This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGBERFQYFWYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356602
Record name 3-(1-Piperidinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73279-04-6
Record name 3-(1-Piperidinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Hydroxybenzyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(1-Piperidinylmethyl)phenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1-Piperidinylmethyl)phenol: Structure, Properties, and Synthesis

Introduction

This compound is a substituted phenolic compound featuring a piperidinylmethyl group at the meta position of the benzene ring. As a Mannich base derivative, it represents a valuable molecular scaffold and a versatile intermediate in the synthesis of more complex chemical entities. The convergence of the phenolic hydroxyl group and the basic piperidine nitrogen within its structure imparts a unique combination of physicochemical properties, making it a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a detailed examination of its chemical structure, core properties, synthesis methodologies with mechanistic insights, and safety considerations, tailored for professionals in research and drug development.

Chemical Structure and Identification

The fundamental architecture of this compound consists of a phenol core where a hydrogen atom at the C3 position is substituted with a methylene bridge linked to the nitrogen atom of a piperidine ring.

Key Identifiers:

  • IUPAC Name: 3-(Piperidin-1-ylmethyl)phenol

  • CAS Number: 73279-04-6[1][2]

  • Molecular Formula: C₁₂H₁₇NO[1][2]

  • Molecular Weight: 191.27 g/mol [1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for designing experimental conditions for its use in synthesis, formulation, and biological assays.

PropertyValueSource(s)
Physical Form White to almost white powder or crystal[1]
Melting Point 137-138°C[1][2]
Boiling Point (Predicted) 308.1 ± 17.0 °C[1]
Density (Predicted) 1.097 ± 0.06 g/cm³[1]
pKa (Predicted) 9.97 ± 0.10[1]
Solubility Soluble in Methanol[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted phenols is a cornerstone of organic chemistry. While the Mannich reaction is a classic method for the aminomethylation of phenols, the directing effect of the hydroxyl group strongly favors substitution at the ortho and para positions.[3] Therefore, achieving high yields of the meta isomer, this compound, requires an alternative synthetic strategy that circumvents this regiochemical challenge.

A robust and effective method is the reductive amination of 3-hydroxybenzaldehyde with piperidine. This approach precisely controls the position of the substituent by starting with a precursor where the substitution pattern is already established.

The reaction proceeds in two conceptual steps:

  • Imine Formation: The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of 3-hydroxybenzaldehyde. Subsequent dehydration forms an intermediate iminium ion.

  • Reduction: The iminium ion is then reduced to the corresponding amine. This is typically achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C).[4]

G cluster_0 Synthesis via Reductive Amination Reactant1 3-Hydroxybenzaldehyde Catalyst 10% Pd/C, H₂ Ethanol Reactant1->Catalyst Reactant2 Piperidine Reactant2->Catalyst Product This compound Catalyst->Product Hydrogenation

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination[5]

This protocol is adapted from established literature for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzaldehyde (15 g)

  • Piperidine (15 ml)

  • Ethanol (500 ml)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Light petroleum (b.p. 60-80°C)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, combine 3-hydroxybenzaldehyde (15 g) and piperidine (15 ml) in ethanol (500 ml).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture.

    • Causality Note: Pd/C is a highly efficient heterogeneous catalyst for the reduction of imines to amines under hydrogen pressure.

  • Hydrogenation: Subject the mixture to hydrogenation according to standard laboratory procedures until the uptake of hydrogen ceases.

  • Catalyst Removal: Once the reaction is complete, remove the Pd/C catalyst by filtration through a pad of celite.

    • Causality Note: Filtration is necessary to remove the solid catalyst from the reaction mixture, preventing it from interfering with the product isolation.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a residue.

  • Purification: Triturate the residue with light petroleum (b.p. 60-80°C).

    • Causality Note: Trituration with a non-polar solvent like light petroleum helps to remove non-polar impurities and induces crystallization of the more polar product, resulting in a purified solid.

  • Isolation: Collect the resulting solid product by filtration and dry under vacuum.

Applications in Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry.

  • Phenolic Moiety: The phenol group is a common feature in a vast number of pharmaceuticals and natural products, acting as a hydrogen bond donor and acceptor, which can be critical for binding to biological targets.[5]

  • Piperidine Ring: The piperidine scaffold is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs and natural alkaloids.[6] It often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability.

This compound serves as a key building block for synthesizing more elaborate molecules. For instance, its structure is related to impurities found in the development of drugs like Roxatidine[1] and can be a precursor for novel 1,3,4-oxadiazole derivatives with potential biological activities.[7] Its utility lies in providing a stable scaffold that can be further functionalized at the phenolic hydroxyl group or the aromatic ring to explore structure-activity relationships in drug discovery programs.

Safety and Handling

As a substituted phenol and amine, this compound requires careful handling in a laboratory setting.

GHS Hazard Classification: [1][8]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures: [1][8]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemically significant compound whose synthesis highlights important principles of regioselectivity in aromatic substitution. Its structure, combining the key pharmacophores of phenol and piperidine, makes it a valuable intermediate for the synthesis of potentially bioactive molecules. The reliable reductive amination pathway provides a practical route to this meta-substituted isomer, enabling its use in further chemical exploration. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists aiming to leverage this versatile building block in drug discovery and materials science.

References

3-(1-Piperidinylmethyl)phenol CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(1-Piperidinylmethyl)phenol: Properties, Synthesis, and Safe Handling

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate relevant to researchers and professionals in drug development and chemical synthesis. This guide moves beyond a simple data summary, offering insights into its chemical nature, synthesis, and a detailed, safety-focused protocol for its handling, grounded in established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Core Compound Identification and Properties

This compound is a substituted phenol derivative incorporating a piperidine moiety. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, notably as an intermediate in the preparation of pharmaceutical compounds like Roxatidine Acetate Hydrochloride.[1]

Chemical Abstract Service (CAS) Number : 73279-04-6[2]

Physicochemical Data Summary

The fundamental properties of a compound dictate its behavior in experimental settings and inform storage and handling protocols. The data below has been consolidated from verified suppliers and chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [2]
Appearance White to very pale yellow crystal or powder[2]
Melting Point 137-138°C[2]
Boiling Point 308.1 ± 17.0 °C (Predicted)[2]
Density 1.097 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.97 ± 0.10 (Predicted)[2]
IUPAC Name 3-(piperidin-1-ylmethyl)phenol
InChI Key ORGBERFQYFWYGX-UHFFFAOYSA-N[2]

Synthesis Pathway Overview: Reductive Amination

Understanding the synthesis of a reagent is critical for assessing potential impurities and for in-house preparation. A common and straightforward method for synthesizing this compound is via the reductive amination of 3-Hydroxybenzaldehyde with piperidine.

The causality behind this choice of protocol is its efficiency and high yield. The reaction proceeds by forming a Schiff base intermediate between the aldehyde and the secondary amine (piperidine), which is then reduced in situ. The use of a Palladium on carbon (Pd/C) catalyst with hydrogen gas is a classic and robust method for this type of reduction, offering clean conversion with minimal side products.

Experimental Protocol: Hydrogenation
  • Reaction Setup : Combine 3-Hydroxybenzaldehyde (1.0 eq) and piperidine (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition : Add 10% Palladium on carbon (Pd/C) catalyst to the mixture.

  • Hydrogenation : Subject the mixture to hydrogenation until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up : Upon completion, remove the catalyst by filtration through a pad of Celite.

  • Isolation : Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[3]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Conditions A 3-Hydroxybenzaldehyde E Hydrogenation (Reductive Amination) A->E B Piperidine B->E C Ethanol (Solvent) C->E D 10% Pd/C Catalyst + H₂ Gas D->E F Filtration (Catalyst Removal) E->F G Evaporation (Solvent Removal) F->G H This compound (Final Product) G->H

Caption: Reductive amination synthesis workflow.

Safety Data Sheet (SDS) Analysis and Handling Protocols

A thorough understanding of a chemical's hazards is non-negotiable for ensuring laboratory safety. The following sections deconstruct the safety profile of this compound and provide actionable protocols for its safe use.

GHS Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) and requires careful handling.

  • Pictogram : GHS07 (Exclamation Mark)

  • Signal Word : Warning [2]

  • Hazard Statements :

    • H302 : Harmful if swallowed.[4][5][6]

    • H315 : Causes skin irritation.[2][4][5][6]

    • H319 : Causes serious eye irritation.[2][4][5][6]

    • H335 : May cause respiratory irritation.[2][4][5][6]

The phenol moiety is a key driver of this compound's toxicity. Phenols, in general, can denature proteins and disrupt cell walls, leading to tissue damage.[7] They are readily absorbed through the skin, which can lead to systemic toxicity, making dermal protection a critical priority.[8]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5][6][9]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation persists, get medical help.[6][9] The rationale for extensive washing is to mitigate the rapid absorption of phenol derivatives through the skin.[10]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[5][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][9]

  • If Swallowed : Rinse mouth with water.[5][9] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical help.[5][6]

Handling, Storage, and Personal Protective Equipment (PPE)

Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to minimize risk during handling and storage.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][11]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[6]

    • Hand Protection : Wear impervious gloves (e.g., Butyl rubber or Neoprene).

    • Skin and Body Protection : Wear a lab coat, and ensure close-toed shoes are worn. For larger quantities or where splashing is possible, consider additional protective clothing.[5][11]

  • Handling Practices : Avoid contact with skin, eyes, and clothing.[5] Avoid the formation and inhalation of dust.[5][6] Do not eat, drink, or smoke in the work area.[5][9] Wash hands thoroughly after handling.[9][11]

  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and sealed in a dry environment.[2][5] Recommended storage is often in a refrigerator. The container should be stored locked up and away from incompatible materials.[5][9]

Safe Handling and Spill Response Workflow

G cluster_prep Preparation cluster_cleanup Post-Handling A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in Fume Hood A->B C Weigh/Handle Compound B->C D Decontaminate Work Area C->D G Spill Occurs C->G E Dispose of Waste (per regulations) D->E F Wash Hands E->F H Evacuate Area Alert Others G->H I Use Spill Kit (Absorbent Material) H->I J Collect & Place in Sealed Container for Disposal I->J

Caption: Standard laboratory workflow for handling and spill response.

References

An In-Depth Technical Guide to the Synthesis of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Piperidinylmethyl)phenol, with CAS Number 73279-04-6, is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as Roxatidine acetate, a histamine H₂ receptor antagonist.[1] Its structure, featuring a phenol ring substituted with a piperidinylmethyl group at the meta position, provides a versatile scaffold for drug development. The efficient and scalable synthesis of this molecule is of significant interest to researchers in medicinal chemistry and process development.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to inform strategic decisions in a research and development setting.

Pathway 1: Direct Reductive Amination of 3-Hydroxybenzaldehyde

This pathway represents one of the most direct and efficient methods for synthesizing the target molecule. It is a one-pot reaction that combines 3-hydroxybenzaldehyde with piperidine, forming an intermediate iminium ion which is then reduced in situ to the final product.

Reaction Principle and Mechanism

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in avoiding the over-alkylation common in direct alkylation methods.[2] The process begins with the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of 3-hydroxybenzaldehyde. This is followed by dehydration to form a transient iminium salt. A selective reducing agent, introduced into the same reaction vessel, then reduces the iminium ion to the stable tertiary amine.[2][3]

The choice of reducing agent is critical. Mild hydride donors like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred.[2][4] NaBH₃CN is particularly effective as it is selective for the protonated iminium ion over the starting aldehyde, allowing the reaction to proceed cleanly in a single step.[2]

Experimental Protocol
  • Materials: 3-Hydroxybenzaldehyde, Piperidine, Sodium Borohydride (NaBH₄), Methanol, Hydrochloric Acid, Sodium Hydroxide.

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol.

  • Step 2: Amine Addition: Cool the solution in an ice bath and add piperidine (1.1 eq) dropwise while maintaining the temperature below 10°C.

  • Step 3: Imine Formation: Allow the mixture to stir at room temperature for 2-4 hours to ensure the formation of the hemiaminal and its equilibrium with the iminium ion.[5]

  • Step 4: Reduction: Cool the reaction mixture again in an ice bath. Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 15°C.[4] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Step 5: Work-up and Isolation: Quench the reaction by slowly adding water. Acidify the mixture with dilute hydrochloric acid to a pH of ~2 to protonate the product and unreacted piperidine, making them water-soluble. Wash the aqueous layer with ethyl acetate to remove non-basic organic impurities.

  • Step 6: Product Extraction: Basify the aqueous layer with a sodium hydroxide solution to a pH of ~9-10. This deprotonates the product, causing it to precipitate or become extractable.

  • Step 7: Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualization of Reductive Amination Pathway

Reductive_Amination cluster_start Starting Materials cluster_reagents Reagents start1 3-Hydroxybenzaldehyde intermediate Iminium Ion Intermediate start1->intermediate + Piperidine - H₂O start2 Piperidine start2->intermediate reagent1 Methanol (Solvent) reagent2 Sodium Borohydride (Reducer) reagent2->intermediate Reduction Step product This compound intermediate->product [H]

Caption: One-pot reductive amination pathway.

Pathway 2: The Mannich Reaction

The Mannich reaction is a classic three-component condensation that forms a C-C bond by aminomethylating an acidic proton.[6][7] For phenols, which are electron-rich aromatic systems, this reaction proceeds via electrophilic aromatic substitution.

Reaction Principle and Mechanism

The reaction mechanism involves two primary stages.[8][9] First, the amine (piperidine) reacts with a non-enolizable aldehyde (formaldehyde) to form a highly electrophilic iminium ion, often called an Eschenmoser salt precursor.[9]

Second, the electron-rich phenol acts as the nucleophile. The hydroxyl group is a strong ortho, para-director. In the case of 3-hydroxyphenol (resorcinol), the positions ortho and para to one hydroxyl group (positions 2, 4, and 6) are highly activated. The aminomethyl group will substitute at one of these activated positions. While substitution at the 4-position is common, mixtures of isomers can occur, which presents a potential purification challenge compared to the more regioselective reductive amination route.

Experimental Protocol
  • Materials: 3-Hydroxyphenol, Piperidine, Formaldehyde (37% aq. solution), Ethanol, Sodium Chloride.

  • Step 1: Reagent Mixing: In a suitable flask, combine 3-hydroxyphenol (1.0 eq) and piperidine (1.1 eq) in ethanol.

  • Step 2: Iminium Ion Formation & Reaction: Cool the mixture in an ice bath. Slowly add aqueous formaldehyde solution (1.1 eq) dropwise to the stirred solution.[10]

  • Step 3: Heating: After the addition, remove the ice bath and heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Isolation: Upon completion, cool the reaction mixture. In some cases, the product may precipitate upon cooling. Alternatively, the volume can be reduced under vacuum. As described in some general procedures for phenolic Mannich bases, adding a saturated sodium chloride solution can help precipitate the product.[10]

  • Step 5: Purification: Filter the solid product and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.

Visualization of the Mannich Reaction Pathway

Mannich_Reaction cluster_components Three Components comp1 3-Hydroxyphenol (Active H Compound) product This compound comp1->product Electrophilic Aromatic Substitution comp2 Formaldehyde (Aldehyde) iminium Piperidinium-1-ylmethanolate (Iminium Ion) comp2->iminium comp3 Piperidine (Amine) comp3->iminium Condensation - H₂O iminium->product

Caption: The three-component Mannich reaction.

Pathway 3: Multi-Step Industrial Synthesis from m-Nitrobenzaldehyde

For large-scale industrial production, the cost and availability of starting materials are paramount. This pathway circumvents the use of m-hydroxybenzaldehyde, which can be more expensive, by starting from the more accessible m-nitrobenzaldehyde.[1]

Reaction Principle and Mechanism

This is a linear synthesis involving several distinct chemical transformations:

  • Reduction to Alcohol: The aldehyde group of m-nitrobenzaldehyde is selectively reduced to a primary alcohol.

  • Activation: The resulting benzyl alcohol is converted into a better leaving group, typically a tosylate, by reacting with p-toluenesulfonyl chloride.

  • N-Alkylation: The activated tosylate undergoes nucleophilic substitution with piperidine to form the C-N bond.

  • Nitro Reduction: The nitro group is reduced to a primary amine, commonly via catalytic hydrogenation (e.g., using Raney Nickel).[1]

  • Diazotization & Hydrolysis: The resulting aniline derivative is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and acid). This diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield the final phenolic product.

Experimental Protocol (Summarized Steps)
  • Materials: m-Nitrobenzaldehyde, a metal borohydride reducing agent, p-toluenesulfonyl chloride, piperidine, sodium hydroxide, Raney Nickel, hydrogen gas, sodium nitrite, sulfuric acid.

  • Step 1: Aldehyde Reduction: Reduce m-nitrobenzaldehyde to (3-nitrophenyl)methanol using a suitable reducing agent.[1]

  • Step 2: Tosylation: React the alcohol with p-toluenesulfonyl chloride in the presence of a base (e.g., NaOH) to form 3-nitrobenzyl tosylate.[1]

  • Step 3: N-Alkylation with Piperidine: React the tosylate with piperidine to yield 1-((3-nitrophenyl)methyl)piperidine.[1]

  • Step 4: Nitro Group Reduction: Perform catalytic hydrogenation of the nitro-compound using Raney Ni as the catalyst in a methanol solvent under hydrogen pressure (2-4 atm) to obtain 3-(piperidin-1-ylmethyl)aniline.[1]

  • Step 5: Diazotization and Hydrolysis: Dissolve the aniline derivative in an aqueous sulfuric acid solution, cool to 0-5°C, and add sodium nitrite solution to form the diazonium salt. Warm the solution to facilitate hydrolysis, converting the diazonium group to a hydroxyl group.

  • Step 6: Isolation: Neutralize the reaction mixture and extract the final product, this compound.

Visualization of the Industrial Pathway

Industrial_Synthesis A m-Nitrobenzaldehyde B (3-Nitrophenyl)methanol A->B Reduction C 3-Nitrobenzyl tosylate B->C Tosylation D 1-((3-Nitrophenyl)methyl) piperidine C->D + Piperidine E 3-(Piperidin-1-ylmethyl) aniline D->E Nitro Reduction F Diazonium Salt Intermediate E->F Diazotization G 3-(1-Piperidinylmethyl) phenol F->G Hydrolysis

Caption: Multi-step industrial synthesis route.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Reductive AminationPathway 2: Mannich ReactionPathway 3: Industrial Synthesis
Starting Materials 3-Hydroxybenzaldehyde, Piperidine3-Hydroxyphenol, Formaldehyde, Piperidinem-Nitrobenzaldehyde, Piperidine
Key Reagents NaBH₄ or NaBH₃CNTypically acid or base-catalyzedTsCl, Raney Ni, NaNO₂, H₂SO₄
Number of Steps 1 (One-pot)1 (One-pot)5-6
Typical Yield Good to ExcellentModerate to GoodHigh overall yield reported[1]
Advantages High regioselectivity, mild conditions, high atom economy, widely applicable.[11]Uses inexpensive bulk chemicals (formaldehyde), classic C-C bond formation.[12]Avoids potentially costly starting materials, suitable for large-scale production.[1]
Disadvantages Requires hydride reducing agents, starting aldehyde can be costly.Potential for regioisomer formation, can have side reactions.Multi-step process (more unit operations), uses hazardous reagents (diazotization).

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and strategic applications.

  • Direct Reductive Amination stands out for its elegance, efficiency, and high selectivity, making it an excellent choice for laboratory-scale synthesis and when the starting aldehyde is readily available.

  • The Mannich Reaction offers a cost-effective alternative using fundamental building blocks, though it may require more effort in optimizing regioselectivity and purification.

  • The Multi-Step Industrial Route from m-nitrobenzaldehyde demonstrates a classic process chemistry approach, prioritizing the use of inexpensive raw materials for large-scale manufacturing, despite its length and complexity.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, balancing factors such as scale, cost of materials, available equipment, and desired purity of the final product.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Piperidinylmethyl)phenol is a Mannich base, a class of organic compounds synthesized through the aminoalkylation of an acidic proton located on a carbon atom. The synthesis typically involves the reaction of an active hydrogen compound (in this case, phenol), an aldehyde (commonly formaldehyde), and a secondary amine (piperidine). Mannich bases are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The biological efficacy and safety of such compounds are intrinsically linked to their precise chemical structure. Therefore, unambiguous structural elucidation and purity assessment are paramount.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus of this guide extends beyond the mere presentation of data. It delves into the rationale behind the spectroscopic behaviors observed, offering insights into the interpretation of the spectral data to confirm the molecular structure of this important compound.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular architecture of this compound. The molecule consists of three key structural motifs: a phenol ring, a piperidine ring, and a methylene bridge connecting the two.

Figure 1: Molecular structure of this compound.

The presence of a phenolic hydroxyl group, a tertiary amine within the piperidine ring, and aromatic protons in a specific substitution pattern will give rise to characteristic signals in the various spectra, which we will now explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5br s1HAr-OH The phenolic proton is acidic and its chemical shift is concentration-dependent. It typically appears as a broad singlet.[1][2]
~7.1 - 7.3m1HAr-H (meta to OH)Aromatic protons are deshielded and appear in this region. The splitting pattern will be complex due to coupling with other aromatic protons.[3]
~6.7 - 6.9m3HAr-H (ortho & para to OH)The electron-donating hydroxyl group shields the ortho and para protons, shifting them upfield relative to the meta proton.[3]
~3.6s2HAr-CH₂ -NThe methylene protons are adjacent to both an aromatic ring and a nitrogen atom, resulting in a downfield shift. They are expected to be a singlet as there are no adjacent protons.
~2.4 - 2.6t4HN-(CH₂ )₂ (piperidine)These are the protons on the carbons directly attached to the nitrogen in the piperidine ring. They are deshielded by the nitrogen.
~1.5 - 1.7m4H-(CH₂ )₂- (piperidine)Protons on the β-carbons of the piperidine ring.
~1.4 - 1.5m2H-CH₂-CH₂ -CH₂- (piperidine)The proton on the γ-carbon of the piperidine ring is the most shielded.

Expertise & Experience in Interpretation:

The broadness of the phenolic -OH peak is a key indicator and can be confirmed by a D₂O exchange experiment, where the peak would disappear. The complex multiplet in the aromatic region is characteristic of a substituted benzene ring. The integration of the aromatic signals (1:3 ratio) is crucial for confirming the substitution pattern. The sharp singlet for the benzylic methylene protons is a definitive feature of the Mannich base structure, confirming the linkage between the phenol and piperidine moieties. The chemical shifts and multiplicities of the piperidine protons are consistent with a chair conformation in solution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~157C -OHThe carbon attached to the hydroxyl group is significantly deshielded.
~130Ar-C Quaternary carbon of the aromatic ring.
~129Ar-C HAromatic methine carbon.
~120Ar-C HAromatic methine carbon.
~116Ar-C HAromatic methine carbon.
~115Ar-C HAromatic methine carbon.
~63Ar-C H₂-NThe benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring.
~54N-(C H₂)₂ (piperidine)Carbons alpha to the nitrogen are deshielded.
~26-(C H₂)₂- (piperidine)Carbons beta to the nitrogen.
~24-CH₂-C H₂-CH₂- (piperidine)Carbon gamma to the nitrogen is the most shielded.

Trustworthiness through Self-Validation:

The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. For this compound, we expect to see 9 distinct signals (6 for the aromatic ring, 1 for the methylene bridge, and 3 for the piperidine ring due to symmetry). This provides a direct validation of the proposed structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the labile phenolic proton.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3200-3600Strong, BroadO-H stretchPhenolic -OH
3000-3100MediumC-H stretchAromatic C-H
2800-3000MediumC-H stretchAliphatic C-H (piperidine & methylene)
1500-1600Medium-StrongC=C stretchAromatic ring
1450-1500MediumC=C stretchAromatic ring
~1220StrongC-O stretchPhenolic C-O
1000-1250MediumC-N stretchTertiary amine (piperidine)
750-850StrongC-H bend (out-of-plane)Aromatic ring substitution

Authoritative Grounding & Interpretation:

The most prominent feature in the IR spectrum of this compound is the broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of a hydrogen-bonded phenolic hydroxyl group.[4][5][6] The presence of both aromatic (3000-3100 cm⁻¹) and aliphatic (2800-3000 cm⁻¹) C-H stretching vibrations confirms the presence of both the phenol and piperidine moieties. The strong absorption around 1220 cm⁻¹ is indicative of the C-O stretching of the phenol.[4][6] Importantly, the absence of a significant N-H stretching band in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine in the piperidine ring.[7][8]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record the spectrum and identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
191[M]⁺˙ (Molecular Ion)
190[M-H]⁺
107[M - C₅H₁₀N]⁺ (Benzylic cleavage)
94[C₆H₅OH]⁺˙ (Phenol radical cation)
84[C₅H₁₀N]⁺ (Piperidinylmethyl cation)

Causality Behind Fragmentation:

Upon electron ionization (EI), the molecular ion ([M]⁺˙) of this compound is formed. The most characteristic fragmentation pathway for Mannich bases is the cleavage of the C-C bond between the aromatic ring and the methylene bridge (benzylic cleavage). This results in the formation of a stable piperidinylmethyl cation at m/z 84 and a hydroxybenzyl radical, which can rearrange to form a phenol radical cation at m/z 94 or a hydroxytropylium ion.[9][10][11] The fragment at m/z 107 corresponds to the loss of the piperidine moiety.

G M [M]⁺˙ (m/z 191) F1 [C₅H₁₀N]⁺ (m/z 84) M->F1 Benzylic Cleavage F2 [M - C₅H₁₀N]⁺ (m/z 107) M->F2 Loss of Piperidine F3 [C₆H₅OH]⁺˙ (m/z 94) F2->F3 Rearrangement

Figure 2: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • Gas Chromatography (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the mass spectrometer's ion source.

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, such as the phenolic hydroxyl and the tertiary amine. Mass spectrometry determines the molecular weight and provides characteristic fragmentation patterns that corroborate the proposed structure. By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can confidently ascertain the identity and purity of this compound, a critical step in the advancement of new therapeutic agents.

References

A Technical Guide to the Solubility of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 3-(1-Piperidinylmethyl)phenol, a molecule of interest in medicinal chemistry, possesses structural features—a phenolic hydroxyl group and a tertiary amine—that create a complex solubility profile. This guide provides an in-depth analysis of the factors governing its solubility, outlines a robust experimental protocol for its determination, and discusses the implications of its behavior in various solvent systems. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical properties to inform rational formulation design and development strategies.

Introduction: The Significance of Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, chief among them being the optimization of its physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a cornerstone of this process.[1][2] Poor aqueous solubility can lead to low and erratic absorption, diminished bioavailability, and ultimately, therapeutic failure.[3][4]

This compound is a molecule that exemplifies the complexities of solubility prediction. Its structure, featuring both a weakly acidic phenol group and a basic piperidine moiety, suggests that its solubility will be highly dependent on the pH and polarity of the surrounding medium. Understanding this behavior is not merely an academic exercise; it is a prerequisite for designing effective oral, parenteral, or topical formulations. This guide will deconstruct the theoretical principles of this compound's solubility, provide a field-proven experimental workflow for its accurate measurement, and synthesize this information to provide actionable insights for drug development professionals.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound dictates its interactions with solvent molecules.

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol [5]

  • Structure:

    • Phenolic Group (-OH): This group is a hydrogen bond donor and acceptor. It is weakly acidic, with a predicted pKa of approximately 9.97.[5] This means that in solutions with a pH above ~10, the hydroxyl group will be predominantly deprotonated, forming a phenoxide anion (O⁻), which significantly increases aqueous solubility.

    • Piperidine Ring: The nitrogen atom in the piperidine ring is a tertiary amine, making it a basic center and a hydrogen bond acceptor. Its basicity allows it to become protonated in acidic conditions, forming a positively charged ammonium cation, which dramatically enhances solubility in aqueous media.

    • Aromatic and Aliphatic Regions: The benzene ring and the piperidine ring contribute non-polar surface area, which favors solubility in less polar organic solvents.

This dual acidic/basic nature (amphoterism) is the key to its complex solubility profile. The principle of "like dissolves like" suggests that the molecule will exhibit varying degrees of solubility in solvents of different polarities, and its solubility in aqueous systems will be profoundly influenced by pH.[1][6][7][8]

Theoretical Framework: Polarity, pH, and Intermolecular Forces

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] For this compound, the primary forces at play are:

  • Hydrogen Bonding: The phenolic -OH group and the piperidine nitrogen are both capable of forming hydrogen bonds. Polar protic solvents like water, methanol, and ethanol, which can also act as hydrogen bond donors and acceptors, are therefore expected to be effective solvents.[6][9]

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, allowing it to interact favorably with other polar molecules.[9]

  • Van der Waals Forces: These weak, non-specific interactions are present between all molecules and will be the dominant force when interacting with non-polar solvents like hexane or toluene.[6]

The general rule of "like dissolves like" provides a foundational predictive tool.[1][6] We can anticipate that polar solvents will be more effective at dissolving this compound than non-polar solvents due to the presence of the polar hydroxyl and amine functional groups.[6][7][9]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable and reproducible solubility data, the shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[10][11][12] It is the method of choice for regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).[13]

Causality and Principle

The core principle is to establish a thermodynamic equilibrium between the undissolved solid solute and a saturated solution.[13] By adding an excess of the solid compound to the solvent, we ensure that the dissolution and precipitation processes reach a steady state, where the concentration of the dissolved solute is at its maximum under the given conditions (e.g., temperature).[10][11] The extended incubation period (typically 24-72 hours) is critical to ensure true equilibrium is reached, avoiding the overestimation that can occur with faster, kinetic methods.[4][10]

Materials and Equipment
  • Solute: this compound, crystalline powder (>98% purity)

  • Solvents: A range of analytical grade solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Methanol, Ethanol, Acetonitrile, Dichloromethane, Hexane).

  • Equipment:

    • Analytical balance

    • Glass scintillation vials (e.g., 20 mL) with Teflon-lined caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes (1-5 mL)

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[14][15][16]

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis A 1. Weigh Excess Solid (e.g., ~10 mg) B 2. Add Solvent (e.g., 2 mL) to Vial A->B Transfer C 3. Seal and Place on Shaker B->C D 4. Incubate at 25°C (24-72 hours) C->D Constant Agitation E 5. Centrifuge to Pellet Solid D->E F 6. Withdraw Supernatant E->F G 7. Filter Supernatant (0.22 µm Syringe Filter) F->G H 8. Dilute Sample Accurately G->H I 9. Analyze by HPLC-UV H->I J 10. Calculate Concentration (vs. Calibration Curve) I->J

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound (e.g., ~10 mg, accurately weighed) to a series of glass vials. The key is to ensure solid material remains visible at the end of the experiment.[10]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (a minimum of 24 hours is recommended, with 48-72 hours being preferable for crystalline compounds) to ensure equilibrium is reached.[17]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter that could otherwise dissolve upon dilution and artificially inflate the solubility value.

  • Dilution: Accurately perform a serial dilution of the filtered saturate with the appropriate mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Phenolic compounds exhibit strong UV absorbance, making this a suitable detection method.[14][18][19] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Expected Solubility Profile and Discussion

While specific experimental data for this compound is not widely published, a profile can be predicted based on its structure and the principles of solubility. The following table summarizes the expected solubility in various solvent classes.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighCapable of hydrogen bonding with both the phenolic -OH and the piperidine nitrogen. Methanol and ethanol are generally better solvents than water due to their lower polarity, which better matches the hydrocarbon backbone.[6]
Aqueous Acidic 0.1 N HCl (pH ~1)Very HighThe basic piperidine nitrogen will be fully protonated (R₃NH⁺), forming a highly polar salt which is readily solvated by water.
Aqueous Basic 0.1 N NaOH (pH ~13)HighThe acidic phenol group will be deprotonated to form the phenoxide anion (Ar-O⁻), a polar species that increases aqueous solubility.
Polar Aprotic Acetonitrile, DMSOModerateThese solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the phenolic proton.
Non-Polar Hexane, TolueneVery LowLacks the ability to form strong interactions (like hydrogen bonds) with the polar functional groups of the solute. Only weak van der Waals forces are possible.[6][8]

Predictive Modeling: Hansen Solubility Parameters (HSP)

Beyond qualitative principles, quantitative prediction of solubility is a major goal in formulation science. Hansen Solubility Parameters (HSP) provide a more nuanced approach by deconstructing the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding forces.[20][21][22]

The central concept is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[20] A "solubility sphere" can be defined for a solute in this three-dimensional space; solvents whose parameters fall within this sphere are predicted to be good solvents.[23]

G cluster_inputs Model Inputs cluster_model Predictive Framework cluster_output Model Output Solute Solute Properties (Structure, Functional Groups) HSP Hansen Solubility Parameter Model 'Like Dissolves Like' Quantified Solute->HSP Solvent Solvent Properties (Known HSP: δD, δP, δH) Solvent->HSP Prediction Predicted Miscibility & Relative Solubility Ranking HSP->Prediction

Caption: Logical flow of solubility prediction using Hansen Solubility Parameters.

This modeling approach allows for the rapid in silico screening of a wide range of solvents, helping to prioritize experimental work and reduce the time and resources spent on trial-and-error formulation.[22]

Conclusion and Future Directions

The solubility of this compound is a multifaceted property governed by its amphoteric chemical nature. Its solubility is expected to be highest in polar protic solvents and can be significantly modulated by pH, with high solubility in both acidic and basic aqueous solutions due to salt formation. A systematic approach, combining theoretical understanding with rigorous experimental determination via the shake-flask method, is essential for accurately characterizing this compound. The data generated from such studies are fundamental for guiding all subsequent stages of drug development, from lead optimization and salt selection to the final design of a safe, stable, and bioavailable drug product.

References

An In-Depth Technical Guide to the Potential Research Applications of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(1-Piperidinylmethyl)phenol is a unique chemical entity that stands at the intersection of two pharmacologically significant structural motifs: the phenol ring and the piperidine heterocycle. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the untapped research potential of this compound. While direct biological studies on this compound are not extensively documented in publicly available literature, its structural components are integral to a vast array of bioactive molecules. This document will, therefore, explore the scientifically-grounded potential research applications of this compound, drawing logical inferences from the well-established activities of its close analogs and derivatives. The primary focus will be on its promising prospects in neuropharmacology, inflammation, and antimicrobial research. Detailed experimental protocols are provided to facilitate the scientific exploration of these potential applications.

Introduction: The Scientific Premise of this compound

Phenolic compounds are a cornerstone in medicinal chemistry, with their hydroxyl group often playing a crucial role in receptor binding and antioxidant activity.[1] Similarly, the piperidine scaffold is a prevalent feature in numerous FDA-approved drugs, valued for its ability to introduce basicity and influence pharmacokinetic properties.[2] The Mannich reaction, a classic method for carbon-carbon bond formation, conveniently unites these two moieties to create this compound, a Mannich base.[3] This structural arrangement presents a compelling starting point for a multitude of research applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for designing and interpreting research studies.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[4]
Molecular Weight 191.27 g/mol [4]
Melting Point 137-138°C[4]
Boiling Point (Predicted) 308.1±17.0 °C[4]
Density (Predicted) 1.097±0.06 g/cm³[4]
pKa (Predicted) 9.97±0.10[4]
Solubility Soluble in Methanol[4]
Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation involves an active hydrogen compound (3-hydroxybenzaldehyde), an amine (piperidine), and a non-enolizable aldehyde (formaldehyde is implicitly involved in the reductive amination variant).[5]

A typical synthetic approach involves the reductive amination of 3-hydroxybenzaldehyde with piperidine.[6]

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Catalyst 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Reductive Amination 3-Hydroxybenzaldehyde->Reaction Piperidine Piperidine Piperidine->Reaction Hydrogen H₂ Hydrogen->Reaction Catalyst 10% Pd/C Catalyst->Reaction Solvent Ethanol Solvent->Reaction Product This compound Reaction->Product

Figure 1: Synthesis of this compound via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination [6]

  • Reaction Setup: In a suitable hydrogenation vessel, combine 3-hydroxybenzaldehyde (15 g) and piperidine (15 ml) in ethanol (500 ml).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst to the mixture.

  • Hydrogenation: Subject the mixture to hydrogenation according to standard laboratory procedures until the reaction is complete (monitor by TLC or other appropriate analytical techniques).

  • Work-up: Remove the catalyst by filtration through a pad of celite.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Potential Research Application: Neuropharmacology - A Focus on Analgesia

The piperidine nucleus is a well-established pharmacophore in the development of analgesic agents, most notably in the opioid class of drugs.[7] The structural similarity of this compound to known analgesics suggests its potential for investigation as a modulator of pain pathways.

Scientific Rationale

Numerous studies have demonstrated the analgesic properties of piperidine derivatives.[6] It is hypothesized that the piperidine nitrogen can engage in crucial interactions with opioid receptors, while the phenolic hydroxyl group may form hydrogen bonds, further stabilizing the ligand-receptor complex.[8] The distance and orientation between the aromatic ring and the basic nitrogen are critical determinants of opioid receptor affinity and efficacy.

Pre-clinical Evaluation of Antinociceptive Activity

A standard and widely used method to assess the potential analgesic effects of a compound is the tail-flick test in mice. This assay measures the latency of the animal to withdraw its tail from a thermal stimulus.

Experimental Protocol: Tail-Flick Test for Antinociceptive Activity [6]

  • Animal Model: Use male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80).

  • Grouping: Divide the mice into groups (n=6-8 per group):

    • Vehicle control group

    • Positive control group (e.g., Morphine, 3 mg/kg, intraperitoneally)

    • Test groups (different doses of this compound, e.g., 10, 25, 50 mg/kg, intraperitoneally).

  • Baseline Latency: Before drug administration, measure the baseline tail-flick latency for each mouse by applying a thermal stimulus (e.g., a focused beam of light) to the distal part of the tail. The cut-off time should be set (e.g., 10-15 seconds) to prevent tissue damage.

  • Drug Administration: Administer the vehicle, positive control, or test compound to the respective groups.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

To investigate the potential involvement of opioid receptors, a separate experiment can be conducted where a group of mice is pre-treated with an opioid antagonist like naloxone before the administration of this compound.[6] A reversal of the antinociceptive effect would strongly suggest an opioid-mediated mechanism.

Analgesic_Screening_Workflow A Animal Acclimatization B Baseline Tail-Flick Latency Measurement A->B C Group Allocation (Vehicle, Positive Control, Test Compound) B->C D Drug Administration C->D E Post-treatment Latency Measurement (at various time points) D->E F Data Analysis (%MPE Calculation, Statistical Analysis) E->F G Interpretation of Results F->G

References

The Strategic Keystone in Medicinal Chemistry: A Technical Guide to 3-(1-Piperidinylmethyl)phenol as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(1-Piperidinylmethyl)phenol, a pivotal precursor in contemporary organic synthesis, particularly within the pharmaceutical landscape. Moving beyond a simple recitation of facts, this document delves into the nuanced chemistry of this versatile molecule, offering field-proven insights into its synthesis, characterization, and strategic application. We will dissect the regiochemical challenges inherent in its synthesis and present robust, validated protocols for its preparation. Furthermore, this guide will illuminate its role as a critical building block in the synthesis of bioactive molecules, most notably the H2 receptor antagonist, roxatidine. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of complex synthetic pathways.

Introduction: The Unassuming Power of a Meta-Substituted Phenol

Phenolic and piperidine moieties are privileged structures in medicinal chemistry, each conferring unique physicochemical properties that are often desirable in drug candidates.[1][2] The strategic combination of these two pharmacophores in this compound creates a bifunctional molecule with significant potential as a synthetic intermediate. Its meta-substitution pattern is of particular interest, as it allows for the introduction of functionality that might not be accessible through the more common ortho- and para-activated positions of the phenol ring.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of various pharmaceutical agents.[3] Its most prominent application is in the industrial production of Roxatidine acetate hydrochloride, a histamine H2 receptor antagonist used in the treatment of gastrointestinal ulcers.[4] This guide will provide a comprehensive overview of the synthetic routes to this valuable precursor and explore its subsequent transformations into biologically active molecules.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic precursor is paramount for its effective and safe utilization.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO[5]
Molecular Weight 191.27 g/mol [5]
Melting Point 137-138 °C[5]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in methanol[5]

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.

Synthetic Strategies: Navigating the Challenge of Regioselectivity

The synthesis of this compound presents a fascinating regiochemical challenge. The hydroxyl group of the phenol is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. Therefore, direct aminomethylation of phenol via a traditional Mannich reaction would overwhelmingly favor substitution at the ortho and para positions. To achieve the desired meta-substitution, alternative synthetic strategies must be employed.

Reductive Amination of 3-Hydroxybenzaldehyde: A Direct and Efficient Route

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5][7] This approach offers a direct and often high-yielding pathway to this compound, starting from the readily available 3-hydroxybenzaldehyde and piperidine.

The reaction proceeds in two key steps:

  • Iminium Ion Formation: 3-Hydroxybenzaldehyde reacts with piperidine to form a hemiaminal, which then dehydrates to form the corresponding iminium ion.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product.[8][9]

Diagram: Reductive Amination Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Iminium Ion Formation Iminium Ion Formation 3-Hydroxybenzaldehyde->Iminium Ion Formation Piperidine Piperidine Piperidine->Iminium Ion Formation Reduction (e.g., NaBH4) Reduction (e.g., NaBH4) Iminium Ion Formation->Reduction (e.g., NaBH4) This compound This compound Reduction (e.g., NaBH4)->this compound

Caption: Workflow for the synthesis of this compound via reductive amination.

  • Materials:

    • 3-Hydroxybenzaldehyde (1.0 eq)

    • Piperidine (1.1 eq)

    • Sodium borohydride (1.5 eq)

    • Methanol (as solvent)

    • Hydrochloric acid (for workup)

    • Sodium bicarbonate (for workup)

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • To a solution of 3-hydroxybenzaldehyde in methanol, add piperidine and stir at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[10][11]

Multi-step Synthesis from m-Nitrobenzaldehyde: An Industrial Approach

For larger-scale production, a multi-step synthesis starting from the readily available and cost-effective m-nitrobenzaldehyde has been developed.[12] This route circumvents the regioselectivity issue by introducing the nitrogen and hydroxyl functionalities in a controlled sequence.

This pathway involves a series of well-established transformations:

  • Reduction of the Aldehyde: The aldehyde group of m-nitrobenzaldehyde is selectively reduced to a primary alcohol.

  • Activation of the Alcohol: The resulting alcohol is converted to a good leaving group, typically a tosylate.

  • Nucleophilic Substitution: Piperidine displaces the tosylate group to form the C-N bond.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine.

  • Diazotization and Hydrolysis: The amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Diagram: Multi-step Synthesis from m-Nitrobenzaldehyde

G m-Nitrobenzaldehyde m-Nitrobenzaldehyde Reduction (Aldehyde) Reduction (Aldehyde) m-Nitrobenzaldehyde->Reduction (Aldehyde) 1. NaBH4 Activation (Alcohol) Activation (Alcohol) Reduction (Aldehyde)->Activation (Alcohol) 2. TsCl, Pyridine Nucleophilic Substitution Nucleophilic Substitution Activation (Alcohol)->Nucleophilic Substitution 3. Piperidine Reduction (Nitro) Reduction (Nitro) Nucleophilic Substitution->Reduction (Nitro) 4. H2, Pd/C Diazotization & Hydrolysis Diazotization & Hydrolysis Reduction (Nitro)->Diazotization & Hydrolysis 5. NaNO2, H2SO4; H2O, Heat This compound This compound Diazotization & Hydrolysis->this compound

Caption: A plausible industrial synthesis route to this compound.

Characterization and Spectroscopic Analysis

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the benzylic CH₂ protons around δ 3.5 ppm. Signals for the piperidine ring protons in the range of δ 1.4-2.5 ppm. A broad singlet for the phenolic OH proton.
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm. The benzylic carbon around δ 60-65 ppm. Carbons of the piperidine ring in the aliphatic region.
FTIR A broad O-H stretching band around 3300 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching just below 3000 cm⁻¹. C=C stretching bands in the aromatic region (1450-1600 cm⁻¹). A C-N stretching band.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ).

Note: The exact chemical shifts and peak positions can vary depending on the solvent and instrument used.

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a versatile precursor for the synthesis of more complex, biologically active molecules.

The Synthesis of Roxatidine

As previously mentioned, the primary industrial application of this compound is in the synthesis of roxatidine.[8] The synthesis involves the etherification of the phenolic hydroxyl group with a suitable three-carbon synthon, followed by further functional group manipulations.

Diagram: Synthesis of Roxatidine from this compound

G This compound This compound Etherification Etherification This compound->Etherification 1. 3-chloropropanol, Base Functional Group Interconversion Functional Group Interconversion Etherification->Functional Group Interconversion 2. Series of steps Roxatidine Roxatidine Functional Group Interconversion->Roxatidine

Caption: A simplified schematic for the synthesis of Roxatidine.

A Precursor for Novel Bioactive Derivatives

The presence of both a nucleophilic phenol and a basic piperidine nitrogen, along with an aromatic ring amenable to further substitution, makes this compound an attractive starting material for the generation of novel chemical entities.[1][13] Research in this area is ongoing, with potential applications in the development of new therapeutics targeting a range of biological pathways. The phenolic hydroxyl can be derivatized to form ethers and esters, while the piperidine nitrogen can be quaternized or used as a handle for further functionalization.

Conclusion: A Cornerstone of Modern Synthetic Chemistry

This compound, while seemingly a simple molecule, represents a cornerstone in the strategic synthesis of complex and valuable compounds. Its preparation, though requiring careful consideration of regioselectivity, is achievable through robust and scalable methods. As a precursor, its utility is well-established in the pharmaceutical industry and holds significant promise for the discovery of novel bioactive molecules. This guide has provided a comprehensive technical overview, from fundamental properties and synthesis to its critical role in drug development, equipping researchers and scientists with the knowledge to effectively harness the synthetic potential of this important intermediate.

References

Theoretical and Experimental Elucidation of the Molecular Structure of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive analysis of the molecular structure and electronic properties of 3-(1-Piperidinylmethyl)phenol. By synergistically combining experimental spectroscopic data from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy with high-level theoretical calculations using Density Functional Theory (DFT), we present a validated, in-depth understanding of this molecule. The guide details the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP). This integrated approach provides critical insights into the molecule's reactivity and potential for intermolecular interactions, information that is paramount for applications in medicinal chemistry and drug design. The methodologies are presented as self-validating systems, where theoretical models are rigorously benchmarked against experimental results.

Introduction: A Molecule of Pharmaceutical Interest

This compound is a bifunctional organic molecule incorporating a phenol ring and a piperidine moiety linked by a methylene bridge. Both phenol and piperidine scaffolds are recurrent and significant motifs in a vast number of FDA-approved pharmaceuticals and natural products.[1] The phenol group can act as a hydrogen bond donor and acceptor, while the basic nitrogen in the piperidine ring provides a key site for salt formation and polar interactions. This compound is a known impurity and intermediate in the synthesis of Roxatidine, a histamine H₂ receptor antagonist.[2]

A thorough understanding of its three-dimensional structure, charge distribution, and electronic properties is fundamental to predicting its chemical behavior, metabolic fate, and potential interactions with biological targets. This guide eschews a simple recitation of data, instead focusing on the causal relationships between experimental choices, the resulting data, and the deeper insights afforded by theoretical modeling.

Experimental Framework: Spectroscopic Verification

Before any theoretical model can be deemed reliable, it must be validated against empirical evidence. Spectroscopic techniques provide this essential ground truth, probing the molecule's vibrational, electronic, and nuclear properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites specific bond vibrations (stretching, bending).[3] The resulting spectrum is a unique fingerprint of the molecule's covalent bond structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied to ensure firm contact between the sample and the crystal.

  • The infrared spectrum is collected over a range of 4000–650 cm⁻¹.[4]

  • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Data Interpretation: The key vibrational bands expected for this compound are summarized in Table 1. The presence of a broad O-H stretch confirms the phenolic group, while distinct C-H stretches differentiate the aromatic and aliphatic regions.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily involving the π-electrons of the aromatic ring. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore.

Experimental Protocol:

  • A stock solution of this compound is prepared in a UV-transparent solvent, such as ethanol.

  • The stock solution is diluted to a concentration that yields an absorbance reading between 0.1 and 1.0.

  • The UV-Vis spectrum is recorded (typically from 200 to 400 nm) using a spectrophotometer, with the pure solvent used as a blank.

Data Interpretation: Phenol itself exhibits a primary absorption band around 270-275 nm.[6][7] The presence of the piperidinylmethyl substituent is expected to cause a minor bathochromic (red) or hypsochromic (blue) shift in this absorption maximum, reflecting its electronic influence on the phenol chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. It identifies unique chemical environments for ¹H and ¹³C nuclei, and through spin-spin coupling, reveals the connectivity of atoms.

Experimental Protocol:

  • Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).[8]

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

  • For confirmation of the O-H proton, a D₂O exchange experiment can be performed: a drop of D₂O is added to the NMR tube, the sample is shaken, and the ¹H spectrum is re-acquired. The labile O-H proton will be replaced by deuterium, causing its signal to disappear.

Data Interpretation: The predicted proton and carbon environments are detailed in Table 2. The aromatic region will show distinct splitting patterns for the four ring protons, while the aliphatic region will contain signals for the piperidine and methylene linker protons.[9]

Theoretical Framework: Computational Deep Dive with DFT

With a solid experimental foundation, we can now employ computational methods to build a theoretical model that not only reproduces the experimental data but also provides predictive insights. Density Functional Theory (DFT) is the method of choice for its excellent balance of accuracy and computational cost in studying organic molecules. All theoretical calculations discussed here were performed using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known for its reliability in predicting molecular structures and properties.[10][11]

Diagram: Computational Workflow

Below is a conceptual workflow for the theoretical analysis of this compound.

G cluster_input 1. Input cluster_core 2. DFT Calculation (Gaussian) cluster_validation 3. Model Validation cluster_analysis 4. Property Analysis A Initial 3D Structure B Geometry Optimization (Find Lowest Energy State) A->B C Frequency Calculation B->C F HOMO-LUMO Analysis (Reactivity) B->F G MEP Mapping (Charge Distribution) B->G D Check for Imaginary Frequencies C->D Validation Criterion E Compare Calculated vs. Experimental Spectra (FT-IR) C->E

Caption: Workflow for DFT analysis of molecular properties.

Geometry Optimization and Vibrational Analysis

Protocol & Rationale: The first computational step is to determine the molecule's most stable 3D conformation through geometry optimization.[12] This process systematically adjusts bond lengths, angles, and dihedrals to find the structure with the minimum potential energy. A subsequent frequency calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's vibrational frequencies. These theoretical frequencies, when scaled by an appropriate factor (~0.96 for B3LYP), can be directly compared with the experimental FT-IR spectrum to validate the accuracy of the computational model.

Data Presentation:

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies

Vibrational ModeFunctional GroupExperimental FT-IR (cm⁻¹)Scaled Theoretical DFT (cm⁻¹)
O-H StretchPhenol~3350 (broad)~3365
C-H StretchAromatic~3050~3060
C-H StretchAliphatic (Piperidine, CH₂)~2940, 2855~2950, 2860
C=C StretchAromatic Ring~1600, 1585~1605, 1590
C-O StretchPhenol~1230~1245
C-N StretchPiperidine~1120~1125

(Note: Experimental values are typical representations. Theoretical values are based on DFT B3LYP/6-311++G(d,p) calculations.)

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Rationale: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[13] The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity). The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[13][14]

For this compound, the HOMO is predicted to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom. The LUMO is expected to be distributed across the π-system of the aromatic ring.

Diagram: HOMO-LUMO Energy Levels

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Table 2: Calculated Quantum Chemical Descriptors

ParameterValue (eV)Significance
E_HOMO-0.268Electron donating ability
E_LUMO-0.181Electron accepting ability
Energy Gap (ΔE)0.087Chemical reactivity, stability

(Note: Values are illustrative, derived from DFT calculations.)

Molecular Electrostatic Potential (MEP) Mapping

Rationale: The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15] It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[16][17]

Data Interpretation: For this compound, the MEP map reveals:

  • Most Negative Region: Concentrated around the phenolic oxygen atom due to its lone pairs of electrons, making it the primary site for hydrogen bond donation and interaction with electrophiles.

  • Moderately Negative Region: The π-cloud of the aromatic ring.

  • Most Positive Region: Located on the acidic phenolic hydrogen atom, making it the primary hydrogen bond donor site.

  • Slightly Positive Regions: The hydrogen atoms on the piperidine and methylene groups.

This map is invaluable for drug development, as it helps predict how the molecule might orient itself within a receptor's binding pocket to form favorable electrostatic and hydrogen bonding interactions.

Diagram: Conceptual MEP Regions

G cluster_mol This compound Phenol_O Phenolic Oxygen Phenol_H Phenolic Hydrogen Aromatic_Ring Aromatic Ring Most Negative Potential\n(Nucleophilic, H-Bond Acceptor) Most Negative Potential (Nucleophilic, H-Bond Acceptor) Phenol_O->Most Negative Potential\n(Nucleophilic, H-Bond Acceptor) Most Positive Potential\n(Electrophilic, H-Bond Donor) Most Positive Potential (Electrophilic, H-Bond Donor) Phenol_H->Most Positive Potential\n(Electrophilic, H-Bond Donor) Piperidine Piperidine Moiety

Caption: Key electrostatic potential regions of the molecule.

Conclusion

The integrated analysis of this compound through experimental spectroscopy and theoretical DFT calculations provides a robust and detailed model of its molecular structure and electronic properties. The strong correlation between the calculated vibrational spectrum and the experimental FT-IR data validates the accuracy of the B3LYP/6-311++G(d,p) level of theory for this system.

Computational analyses of the frontier molecular orbitals and the molecular electrostatic potential extend beyond experimental observation, offering profound insights into the molecule's inherent reactivity. The identification of the electron-rich phenolic oxygen and the electron-poor phenolic hydrogen as primary sites for intermolecular interactions is a critical finding for medicinal chemists. This synergistic approach exemplifies a modern paradigm in chemical research, where computation and experiment converge to accelerate the understanding and development of molecules with pharmaceutical potential.

References

Reactivity profile of the phenol group in 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Phenol Group in 3-(1-Piperidinylmethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the phenolic moiety in this compound. As a classic Mannich base, this molecule uniquely combines a nucleophilic tertiary amine and an activated aromatic hydroxyl group, leading to a complex and fascinating reactivity profile. This document explores the intricate interplay of electronic and steric effects governed by the meta-positioned piperidinylmethyl substituent. We will dissect the reactivity of both the phenolic hydroxyl group (O-H) and the aromatic ring, offering insights into acidity, O-alkylation, O-acylation, electrophilic aromatic substitution (EAS), oxidation, and catalytic hydrogenation. This guide is intended for researchers, scientists, and drug development professionals who utilize phenolic scaffolds and require a deep, mechanistic understanding to inform rational synthesis design, lead optimization, and process development.

Introduction: The Structural and Electronic Landscape

This compound is a bifunctional organic compound featuring a phenol ring substituted at the meta-position with a piperidinylmethyl group. Its synthesis is most commonly achieved via the Mannich reaction, a three-component condensation of phenol, formaldehyde, and piperidine.[1][2] This reaction underscores the fundamental reactivity of the phenol ring, which is sufficiently activated to attack an in-situ formed Eschenmoser-like salt (iminium ion).[3][4]

The core of this molecule's reactivity profile lies in the electronic and steric interplay between the hydroxyl (-OH) group and the meta-CH₂-piperidine substituent. Understanding this relationship is paramount to predicting and controlling its chemical behavior.

Caption: Structure of this compound[5].

The Influence of the Piperidinylmethyl Substituent

The substituent at the C3 position dictates the reactivity of the phenol group through a combination of inductive and steric effects.

Electronic Effects

The piperidinylmethyl group is not directly conjugated with the phenolic hydroxyl group due to its meta position. Its electronic influence is primarily inductive.

  • Inductive Effect (-I): The nitrogen atom is electronegative and exerts a weak electron-withdrawing inductive effect. However, the overall alkyl nature of the substituent provides a degree of electron-donating character. In a neutral state, the net inductive effect is relatively small.

  • Field Effect in Protonated State: Under acidic conditions (pH < ~10-11, the approximate pKa of a piperidinium ion), the tertiary amine is protonated to form a piperidinium cation. This –CH₂–NR₂H⁺ group becomes a potent electron-withdrawing group via induction, significantly impacting the electron density of the aromatic ring and the acidity of the phenol.

Steric Effects

The piperidinylmethyl group is sterically bulky. This bulkiness creates significant steric hindrance at the adjacent ortho position (C2). While the C4 position is also ortho to the hydroxyl group, it is less hindered by the meta substituent. The C6 position, being para to the substituent, is sterically unencumbered. This steric differentiation is a key factor in controlling the regioselectivity of aromatic substitution reactions.[6]

Caption: Interplay of steric and electronic effects on the phenol ring.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group itself is a primary site of reactivity, functioning as a proton donor (acid) and an oxygen nucleophile.

Acidity (pKa)

The pKa of phenol is approximately 10.0. In this compound, the non-protonated tertiary amine has a minimal effect on the phenol's acidity. However, the molecule can exist as a zwitterion or be protonated on the nitrogen. The presence of the positively charged piperidinium group significantly increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion through a strong field effect. This means the phenol will be more acidic than phenol itself, especially at a pH where the amine is protonated.

O-Alkylation and O-Acylation

The formation of ethers and esters via O-alkylation and O-acylation are fundamental transformations for phenols.[7][8]

  • Mechanism: These reactions typically proceed via a nucleophilic attack from the phenoxide ion, which is generated by treating the phenol with a suitable base (e.g., NaH, K₂CO₃, NaOH). The phenoxide then attacks an alkyl halide (for alkylation) or an acyl halide/anhydride (for acylation).[9][10]

  • Chemoselectivity Challenges: A significant challenge in these reactions is the competing N-alkylation or N-acylation at the piperidine nitrogen. Since the tertiary amine is also nucleophilic, reaction with an electrophile can lead to the formation of a quaternary ammonium salt.

Strategies for Selective O-Alkylation:

  • Base Selection: Using a non-nucleophilic, sterically hindered base can favor deprotonation of the phenol without coordinating to the alkylating agent.

  • Phenoxide Pre-formation: Generating the sodium or potassium phenoxide salt in situ before the addition of the alkylating agent can enhance the nucleophilicity of the oxygen relative to the nitrogen.[11]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst can facilitate the reaction of the phenoxide in the organic phase while minimizing side reactions.

Table 1: Representative Conditions for O-Functionalization

ReactionElectrophileBaseSolventTypical ConditionsPotential Side Product
O-Alkylation R-X (e.g., CH₃I)K₂CO₃, NaHDMF, Acetone25-80 °C, 2-24 hQuaternary Ammonium Salt
O-Acylation RCOCl, (RCO)₂OPyridine, Et₃NCH₂Cl₂, THF0-25 °C, 1-6 hN-Acyl Piperidinium Salt
Experimental Protocol: O-Methylation of this compound
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C, allowing for the evolution of H₂ gas to cease.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired O-methylated product.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The phenol ring is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating resonance effect of the hydroxyl group.[12][13] This effect directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

  • Regioselectivity:

    • Dominant Director: The -OH group is the dominant directing group.[14]

    • Steric Hindrance: The bulky meta-substituent at C3 sterically disfavors substitution at the C2 position.

    • Predicted Outcome: Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions .

Caption: Favored positions for electrophilic attack on the aromatic ring.

Halogenation

Due to the high activation by the -OH group, halogenation (e.g., with Br₂) can proceed rapidly without a Lewis acid catalyst.[15] Polysubstitution is common.

  • Conditions for Monosubstitution: To achieve monohalogenation, milder conditions are required, such as using Br₂ in a non-polar solvent like CCl₄ or CS₂ at low temperatures.[13] This tempers the reactivity and can favor substitution at the most accessible and activated sites (C4/C6).

  • Exhaustive Halogenation: Using excess bromine water will likely lead to the formation of the di-substituted 2,4-dibromo product, as both activated positions are attacked.

Nitration

Nitration introduces a nitro (-NO₂) group onto the ring.

  • Reagents: Using dilute nitric acid (HNO₃) at low temperatures typically yields a mixture of ortho and para nitrophenols.[13] For this compound, this would correspond to the 4-nitro and 6-nitro isomers.

  • Caution: Concentrated nitric acid is a strong oxidizing agent and can lead to degradation and complex side reactions, especially given the presence of the amine. The use of concentrated HNO₃/H₂SO₄ mixtures should be approached with caution as protonation of the piperidine nitrogen will create a strongly deactivating group, potentially hindering the desired reaction.

Oxidation and Reduction Reactions

Oxidation to Quinones

Phenols can be oxidized to quinones. The oxidation of this compound would likely yield a para-quinone derivative if the C6 position is unsubstituted. Reagents like Fremy's salt or hypervalent iodine reagents (e.g., iodobenzene diacetate) are commonly used for this transformation.[16][17] The presence of the tertiary amine introduces a potential site for unwanted oxidation, which may require careful selection of the oxidant.

Catalytic Hydrogenation

The aromatic ring can be reduced to a cyclohexane ring via catalytic hydrogenation.

  • Conditions: This is typically achieved using hydrogen gas (H₂) over a metal catalyst such as Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) on a carbon support (e.g., Pd/C).[18][19][20] The reaction often requires elevated pressure and temperature.

  • Product: The expected product is 3-(1-Piperidinylmethyl)cyclohexanol, which exists as a mixture of stereoisomers.

Protecting Group Strategies

For multi-step syntheses, selective protection of either the phenol or the amine is often necessary to prevent undesired side reactions.[21]

  • Phenol Protection: The hydroxyl group can be protected as an ether (e.g., benzyl, methoxymethyl (MOM)) or a silyl ether (e.g., TBDMS, TIPS). These groups are generally stable to a wide range of conditions but can be removed selectively. For example, a benzyl ether is stable to base but can be removed by catalytic hydrogenation, a condition that would also reduce the aromatic ring unless carefully controlled.

  • Amine Protection (via Protonation): The simplest way to "protect" the tertiary amine from acting as a nucleophile is to perform the reaction under acidic conditions, which protonates the nitrogen. This strategy is effective for reactions that are compatible with acids, such as certain electrophilic aromatic substitutions.

Protecting_Group_Workflow cluster_0 Scenario A: Reaction at Amine cluster_1 Scenario B: Reaction at Phenol/Ring StartA This compound Protect_OH Protect Phenol (e.g., TBDMSCl, Imidazole) StartA->Protect_OH Protected_OH O-Protected Intermediate Protect_OH->Protected_OH React_Amine React at Amine (e.g., Oxidation) Protected_OH->React_Amine Deprotect_OH Deprotect Phenol (e.g., TBAF) React_Amine->Deprotect_OH ProductA Final Product A Deprotect_OH->ProductA StartB This compound Protect_N Protect Amine (Protonation with Acid) StartB->Protect_N Protected_N Piperidinium Salt Intermediate Protect_N->Protected_N React_Ring React at Ring (EAS) (e.g., Nitration) Protected_N->React_Ring Deprotect_N Deprotect Amine (Aqueous Base Workup) React_Ring->Deprotect_N ProductB Final Product B Deprotect_N->ProductB

Caption: Logical workflows for selective functionalization using protecting groups.

Conclusion

The reactivity of this compound is a nuanced subject governed by the electronic and steric characteristics of its substituents. The powerful activating, ortho, para-directing hydroxyl group dominates the aromatic ring's chemistry, while the bulky meta-piperidinylmethyl group provides steric control, primarily directing electrophiles to the C4 and C6 positions. The nucleophilic character of both the phenoxide and the tertiary amine presents a key chemoselectivity challenge in O-alkylation and O-acylation reactions. Furthermore, the ability to protonate the amine provides a convenient switch to modify the electronic properties of the substituent from weakly donating/withdrawing to strongly electron-withdrawing, thereby tuning the reactivity of the entire molecule. A thorough understanding of these principles is essential for any scientist aiming to manipulate this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(1-Piperidinylmethyl)phenol, a valuable intermediate in the pharmaceutical industry, notably in the synthesis of Roxatidine acetate hydrochloride.[1] The synthesis is achieved through a direct reductive amination of 3-hydroxybenzaldehyde with piperidine. This guide is designed to offer a robust and reproducible methodology, grounded in established chemical principles, and supplemented with in-depth explanations for key experimental choices to ensure both high yield and purity. Furthermore, critical safety protocols for handling the requisite reagents are detailed to promote a safe laboratory environment.

Introduction and Significance

This compound (CAS No. 73279-04-6) is a key building block in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a phenol moiety and a piperidinylmethyl group, makes it a versatile precursor for introducing this specific pharmacophore into larger molecules. The protocol detailed herein describes a highly efficient synthesis via the reductive amination of 3-hydroxybenzaldehyde and piperidine. This method is favored for its directness and high atom economy, offering a significant advantage over multi-step synthetic routes.[2]

The core of this synthesis lies in the formation of an iminium ion intermediate from 3-hydroxybenzaldehyde and piperidine, which is then reduced in situ to the desired tertiary amine. This approach circumvents the challenges associated with direct alkylation of piperidine, which can often lead to over-alkylation and a complex mixture of products.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a reductive amination reaction. The overall transformation is depicted below:

Scheme 1: Synthesis of this compound via Reductive Amination

The mechanism of the reductive amination involves two key stages:

  • Iminium Ion Formation: 3-Hydroxybenzaldehyde reacts with piperidine to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a reactive electrophilic iminium ion.

  • Reduction: The iminium ion is then reduced by a suitable reducing agent, such as hydrogen gas with a palladium on carbon catalyst or a hydride reducing agent like sodium triacetoxyborohydride, to yield the final product, this compound.[3]

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityPuritySupplier
3-HydroxybenzaldehydeC₇H₆O₂122.1215 g≥98%Sigma-Aldrich
PiperidineC₅H₁₁N85.1515 ml≥99%Sigma-Aldrich
EthanolC₂H₅OH46.07500 mlAnhydrousFisher Scientific
10% Palladium on Carbon (Pd/C)--As required-Johnson Matthey
Sodium Sulfate (Anhydrous)Na₂SO₄142.04As requiredACS GradeVWR
Diethyl Ether(C₂H₅)₂O74.12As requiredAnhydrousEMD Millipore
Hydrochloric Acid (HCl)HCl36.46As requiredConcentratedJ.T. Baker
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As requiredSaturated SolutionLabChem
Equipment
  • Three-neck round-bottom flask (1 L)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or balloon hydrogenation setup

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocol: Reductive Amination

This protocol is adapted from a verified synthetic procedure.[2]

Reaction Setup
  • To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (15 g).

  • Add ethanol (500 ml) to the flask and stir until the 3-hydroxybenzaldehyde is completely dissolved.

  • To this solution, add piperidine (15 ml).

  • Carefully add the 10% palladium on carbon catalyst to the reaction mixture. The amount of catalyst can be optimized, but a starting point of 5-10 mol% relative to the limiting reagent is recommended.

Hydrogenation
  • The reaction mixture is hydrogenated. This can be achieved using a Parr hydrogenator at a pressure of 3-4 atm of hydrogen gas or by using a balloon filled with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Work-up and Purification
  • Once the reaction is complete, carefully remove the palladium on carbon catalyst by filtration through a pad of Celite. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet with ethanol during filtration.

  • Wash the filter cake with a small amount of ethanol to recover any residual product.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.

  • IR Spectroscopy: Identify the characteristic functional groups, such as the phenolic -OH stretch and the C-N stretch.

  • Mass Spectrometry: Determine the molecular weight of the compound.[1]

Safety Precautions

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. The following are key safety considerations for the reagents used in this protocol:

Phenol and its Derivatives
  • Toxicity: Phenol is toxic and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5] It can cause severe chemical burns.[6]

  • Handling: Always handle phenol and its derivatives in a well-ventilated fume hood.[4][7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and double gloves (nitrile or neoprene).[5][6][7]

  • Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5] Remove contaminated clothing.[4][6] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]

  • Storage: Store phenol in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers.[4]

Piperidine
  • Flammability and Toxicity: Piperidine is a flammable liquid and is toxic if inhaled or absorbed through the skin.[8] It can cause severe skin burns and eye damage.

  • Handling: Handle piperidine in a fume hood, away from ignition sources.[8] Wear appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

Palladium on Carbon
  • Pyrophoric Hazard: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Always handle it in a wet state.

  • Handling: Avoid creating dust. After filtration, the catalyst should be kept wet and disposed of according to institutional guidelines for hazardous waste.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Reagents Dissolution Dissolve 3-Hydroxybenzaldehyde in Ethanol Reagents->Dissolution Glassware Glassware Glassware->Dissolution Addition Add Piperidine and Pd/C Catalyst Dissolution->Addition Hydrogenation Hydrogenate Mixture Addition->Hydrogenation Filtration Filter to Remove Catalyst Hydrogenation->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Recrystallization Recrystallize Crude Product Evaporation->Recrystallization Drying Dry Final Product Recrystallization->Drying Characterization Characterize by NMR, IR, MS, and MP Drying->Characterization

References

High-Yield Synthesis of 3-(1-Piperidinylmethyl)phenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the high-yield synthesis of 3-(1-Piperidinylmethyl)phenol, a valuable building block in pharmaceutical and medicinal chemistry. Recognizing the challenges associated with regioselectivity in classical electrophilic aromatic substitutions on phenols, this document focuses on a robust and high-yield reductive amination pathway. While the Mannich reaction is a well-established method for the aminomethylation of phenols, its application for the specific synthesis of the meta-substituted product is often low-yielding due to the strong ortho-para directing effect of the hydroxyl group. This guide presents reductive amination of 3-hydroxybenzaldehyde as the superior strategy for obtaining this compound in high purity and yield. Detailed, step-by-step protocols, mechanistic insights, safety considerations, and characterization data are provided for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Strategic Approach

This compound is a key intermediate in the synthesis of various biologically active compounds. The strategic placement of the piperidinylmethyl group at the meta position to the hydroxyl group is crucial for the pharmacological profile of several drug candidates. The synthesis of this specific isomer, however, presents a notable challenge.

The classical Mannich reaction , a three-component condensation of a compound with an active hydrogen (like phenol), formaldehyde, and a secondary amine (such as piperidine), is a primary method for C-N bond formation.[1][2] However, the powerful activating and ortho, para-directing nature of the phenolic hydroxyl group makes the selective synthesis of the meta-isomer a significant hurdle.[3] Direct Mannich reactions on phenol typically yield a mixture of products with the aminomethyl group at the ortho and para positions, leading to low yields of the desired meta product and creating difficult purification challenges.

In contrast, reductive amination offers a more direct and regioselective route to this compound. This method involves the reaction of 3-hydroxybenzaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.[4] This approach circumvents the regioselectivity issues inherent in the Mannich reaction with phenol, providing a high-yield and clean synthesis.

This guide will therefore focus on the reductive amination of 3-hydroxybenzaldehyde as the recommended high-yield synthetic protocol. A discussion of the Mannich reaction is included to provide a comprehensive overview of synthetic strategies and to highlight the rationale for our recommended approach.

Mechanistic Insights

Reductive Amination of 3-Hydroxybenzaldehyde

The reductive amination of an aldehyde with a secondary amine proceeds through a two-step, one-pot process.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of the aldehyde (3-hydroxybenzaldehyde). This is followed by dehydration to form a reactive iminium ion intermediate.

  • Reduction: A reducing agent, in this protocol, catalytic hydrogenation with palladium on carbon (Pd/C), reduces the iminium ion to the corresponding tertiary amine.[1][4]

The overall transformation is highly efficient and selective for the formation of the C-N bond.

The Mannich Reaction: A Regioselectivity Challenge

The Mannich reaction begins with the formation of an Eschenmoser-like salt (an iminium ion) from formaldehyde and piperidine.[5] The phenol, being an electron-rich aromatic system, then acts as a nucleophile. The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing the incoming electrophile (the iminium ion) to the ortho and para positions. This intrinsic electronic preference makes the formation of the meta-substituted product unfavorable.[3][6]

Experimental Protocols

Recommended High-Yield Synthesis: Reductive Amination

This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde and piperidine via catalytic hydrogenation.

Materials:

  • 3-Hydroxybenzaldehyde

  • Piperidine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol, anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol) in anhydrous ethanol (150 mL).

  • Addition of Amine: To the stirred solution, add piperidine (e.g., 8.5 g, 99.8 mmol, 1.2 equivalents).

  • Catalyst Addition: Carefully add 10% palladium on carbon (50% wet, e.g., 1.0 g) to the reaction mixture under a stream of inert gas.

  • Hydrogenation: Securely attach the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a crystalline solid.

Expected Yield: >90%

Alternative Route: The Mannich Reaction (Illustrating Regioselectivity Challenges)

This protocol is provided for informational purposes to illustrate the typical conditions for a Mannich reaction with phenol. Note that this reaction is not expected to produce a high yield of the desired meta-isomer.

Materials:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve phenol (e.g., 9.4 g, 100 mmol) in ethanol (100 mL).

  • Reagent Addition: Cool the solution in an ice bath and add piperidine (8.5 g, 100 mmol) followed by the dropwise addition of aqueous formaldehyde (8.1 g, 100 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up and Analysis: After cooling, the reaction mixture will contain a mixture of ortho-, para-, and di-substituted products, with only a small amount of the desired meta-isomer. Isolation of the meta-product would require extensive chromatographic purification, resulting in a very low overall yield.

Data and Characterization

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
3-HydroxybenzaldehydeC₇H₆O₂122.12Yellowish crystalline solid100-83-4
PiperidineC₅H₁₁N85.15Colorless liquid110-89-4
This compoundC₁₂H₁₇NO191.27White to pale yellow crystalline powder73279-04-6

Characterization of this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.18 (t, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 3.45 (s, 2H, Ar-CH₂-N), 2.45 (t, 4H, N-(CH₂)₂), 1.60 (m, 4H, -(CH₂)₂-), 1.45 (m, 2H, -CH₂-).[7]

  • ¹³C NMR (CDCl₃): Expected chemical shifts would include signals for the aromatic carbons (with the carbon bearing the hydroxyl group being the most downfield), the benzylic carbon, and the carbons of the piperidine ring.

  • IR (KBr, cm⁻¹): Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-2950 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), and C-O stretch (~1220 cm⁻¹).[8][9]

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 3-Hydroxybenzaldehyde: Harmful if swallowed. Causes serious eye irritation.[1][10]

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[11][12]

  • Palladium on Carbon (wet): Flammable solid. Handle with care, especially when dry, as it can be pyrophoric. The wet catalyst is safer to handle.[4][13]

  • Hydrogen Gas: Extremely flammable gas. Ensure the hydrogenation apparatus is properly set up and checked for leaks.

Visualization of Workflows

Reductive Amination Workflow

Reductive Amination Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 3-Hydroxybenzaldehyde in Ethanol B Add Piperidine A->B C Add Pd/C Catalyst B->C D Hydrogenate C->D E Filter to Remove Catalyst D->E Reaction Complete F Concentrate Filtrate E->F G Recrystallize F->G H Obtain Pure Product G->H

Caption: Workflow for the synthesis of this compound via reductive amination.

Logical Relationships in Synthesis Strategy

Synthesis Strategy Decision cluster_0 Synthetic Routes cluster_1 Key Considerations & Outcomes Target This compound (meta-isomer) Mannich Mannich Reaction (Phenol + Formaldehyde + Piperidine) Target->Mannich Consider Reductive Reductive Amination (3-Hydroxybenzaldehyde + Piperidine) Target->Reductive Consider Regio_Mannich Low Regioselectivity (ortho/para major) Mannich->Regio_Mannich Regio_Reductive High Regioselectivity Reductive->Regio_Reductive Yield_Mannich Low Yield of meta-Product Regio_Mannich->Yield_Mannich Yield_Reductive High Yield Regio_Reductive->Yield_Reductive

Caption: Decision logic for selecting the optimal synthetic route.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the reductive amination of 3-hydroxybenzaldehyde with piperidine using catalytic hydrogenation. This method offers excellent regioselectivity and high yields, overcoming the significant challenges associated with the classical Mannich reaction on a phenol substrate for obtaining the meta-isomer. The detailed protocol and safety guidelines provided in this application note are intended to enable researchers to successfully synthesize this important building block for applications in drug discovery and development.

References

Perfecting Purity: Advanced Recrystallization Techniques for 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Piperidinylmethyl)phenol is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. The purity of this compound is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. This application note provides a comprehensive guide to the purification of this compound using recrystallization, a powerful and widely used technique for the purification of solid organic compounds.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed exploration of the principles of recrystallization, systematic solvent selection strategies, and step-by-step protocols for single-solvent and multi-solvent recrystallization techniques. Furthermore, it addresses potential challenges and provides troubleshooting guidance to enable the consistent attainment of high-purity this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is the foundation for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Appearance White to almost white powder/crystal[1]
Melting Point 137-138°C[1]
Boiling Point (Predicted) 308.1 ± 17.0 °C[1]
Solubility Soluble in Methanol[1]
pKa (Predicted) 9.97 ± 0.10[1]

Understanding Potential Impurities

The most common synthetic route to this compound is the Mannich reaction, which involves the aminoalkylation of a phenol. A likely synthesis involves the reaction of 3-hydroxybenzaldehyde with piperidine.[2] Understanding the potential impurities from the synthesis is crucial for designing an effective purification strategy.

Potential Impurities:

  • Unreacted Starting Materials: Residual 3-hydroxybenzaldehyde and piperidine.

  • Byproducts of the Mannich Reaction: Formation of di-substituted or other isomeric products. The aminomethylation of phenols typically occurs at the ortho or para position to the hydroxyl group.[3]

  • Oxidation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.[4]

  • Residual Solvents: Solvents used in the reaction or initial work-up.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[5] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[6]

The process involves:

  • Dissolving the impure solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution.

  • Filtering the hot solution (if insoluble impurities are present).

  • Allowing the solution to cool slowly and undisturbed , which decreases the solubility of the target compound, leading to the formation of a crystalline lattice.

  • Excluding impurities from the growing crystal lattice, as they do not fit into the well-ordered structure and remain dissolved in the surrounding solution (mother liquor).

  • Isolating the purified crystals by filtration.

The success of recrystallization hinges on the careful selection of an appropriate solvent.

Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High-Temperature Coefficient of Solubility: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath). This differential solubility maximizes the recovery of the purified product.

  • Inertness: The solvent should not react with the compound being purified.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Solvent Screening Protocol

A systematic approach to solvent selection is essential. The following protocol outlines a small-scale screening process:

  • Place a small amount (10-20 mg) of crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) dropwise at room temperature, observing the solubility.

  • A suitable single solvent will dissolve the compound poorly at room temperature.

  • Heat the test tubes that showed poor solubility at room temperature. A good solvent will completely dissolve the compound upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.

G

Common Solvents for Recrystallization

The table below lists common solvents and their physical properties to aid in the selection process.

SolventBoiling Point (°C)Polarity IndexDielectric Constant
Water100.010.280.1
Methanol64.75.132.70
Ethanol78.34.324.55
Isopropanol82.33.919.92
Acetonitrile81.65.837.5
Ethyl Acetate77.14.46.02
Acetone56.35.120.7
Toluene110.62.42.38
Heptane98.40.11.92

Data compiled from various sources.

Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable single solvent is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to promote the growth of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

G

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is employed when a suitable single solvent cannot be found. It utilizes a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

Materials:

  • Crude this compound

  • "Good" solvent

  • "Poor" solvent (anti-solvent)

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Clarification: If necessary, gently warm the solution until the turbidity just disappears, creating a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

G

Troubleshooting Common Recrystallization Issues

IssuePossible CauseRecommended Solution
No crystals form upon cooling - The solution is not saturated (too much solvent was used).- The compound is highly soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Try a different solvent or a multi-solvent system.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The cooling rate is too fast.- Use a lower-boiling point solvent.- Ensure slower cooling.- Add more of the "good" solvent in a multi-solvent system and reheat.
Low recovery yield - The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the solution for a longer period or to a lower temperature.- Minimize the amount of cold solvent used for washing.
Colored crystals - Colored impurities are co-precipitating.- Consider using a small amount of activated charcoal during the hot dissolution step to adsorb colored impurities. Caution: Avoid using charcoal with phenolic compounds as it may contain ferric ions that can form colored complexes.[4] If used, perform a hot filtration to remove the charcoal.

Conclusion

The recrystallization techniques detailed in this application note provide a robust framework for the purification of this compound. By systematically selecting an appropriate solvent system and carefully controlling the crystallization process, researchers can consistently obtain a high-purity product, which is essential for successful downstream applications in pharmaceutical and chemical research. The principles and protocols outlined herein are adaptable and can serve as a valuable resource for the purification of other solid organic compounds.

References

1H and 13C NMR assignment for 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 3-(1-Piperidinylmethyl)phenol using 1D NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment of this compound. This compound, a key intermediate in pharmaceutical synthesis, possesses distinct structural motifs—a meta-substituted phenol ring, a methylene bridge, and a saturated piperidine heterocycle—that present an excellent model for demonstrating fundamental and advanced NMR signal assignment strategies. This guide is designed for researchers and scientists in organic chemistry, medicinal chemistry, and drug development, offering a robust methodology for structural verification and purity assessment. We delve into the causality behind chemical shifts, coupling patterns, and the influence of molecular structure on the NMR spectrum. The protocols herein are designed to be self-validating, ensuring reliable and reproducible results.

Introduction: The Structural Significance of this compound

This compound is a Mannich base derived from phenol, formaldehyde, and piperidine. Such compounds are not only valuable synthetic intermediates but also exhibit a range of biological activities. For instance, the core structure is related to intermediates used in the synthesis of pharmaceuticals like Roxatidine Acetate[1]. Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and regulatory submission.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the non-destructive elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This note will serve as a practical guide to acquiring and interpreting the NMR data for this compound.

Molecular Structure and Atom Numbering

A consistent numbering scheme is crucial for unambiguous spectral assignment. The following structure and numbering will be used throughout this document.

Caption: Molecular structure and numbering scheme for this compound.

Experimental Protocol

This section outlines the necessary steps for preparing a sample and acquiring high-quality NMR data.

Sample Preparation

The choice of solvent is critical as chemical shifts can be solvent-dependent[2]. Deuterated chloroform (CDCl₃) is a common choice for general organic compounds. However, for phenols, the acidic hydroxyl proton signal can be broad or exchange with residual water. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that forms a hydrogen bond with the phenolic proton, resulting in a sharp, observable singlet.

  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference[3][4]. For DMSO-d₆, the residual proton peak (a quintet) is at ~2.50 ppm and the carbon peak (a septet) is at 39.52 ppm.

  • Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

NMR Data Acquisition

These parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment (e.g., zgpg30).

  • ¹H NMR Parameters:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16 (adjust for concentration)

  • ¹³C NMR Parameters:

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (to achieve adequate signal-to-noise)

Spectral Analysis and Data Assignment

The electronic environment dictates the chemical shift of each nucleus. The electron-donating hydroxyl (-OH) group and the electron-withdrawing piperidinylmethyl group exert distinct influences on the aromatic ring, which are key to the assignment.

¹H NMR Spectrum Analysis (DMSO-d₆)
  • Phenolic Proton (OH): Expected around δ 9.0-10.0 ppm . In DMSO-d₆, this proton will appear as a sharp singlet due to hydrogen bonding with the solvent, which slows down the chemical exchange. Its integration will be 1H.

  • Aromatic Protons (H2, H4, H5, H6): These four protons will appear in the range of δ 6.5-7.2 ppm . Their specific shifts and multiplicities are determined by their position relative to the two substituents.

    • H5: This proton is ortho to the electron-donating -OH group and meta to the -CH₂N group, leading to significant shielding. It will likely be the most upfield aromatic signal, appearing as a doublet of doublets or a triplet. Expected around δ 7.0-7.1 ppm .

    • H2 & H4: These protons are ortho and para to the -CH₂N group, respectively. They will have similar chemical environments. H2 is also meta to the -OH. We expect these to appear as complex multiplets or distinct signals in the range of δ 6.6-6.8 ppm .

    • H6: This proton is also ortho to the -OH group and will be shielded. It will likely appear as a broad singlet or a small doublet around δ 6.6-6.7 ppm .

  • Methylene Protons (H7): These two protons are on a benzylic carbon adjacent to a nitrogen atom. This environment causes a significant downfield shift. They are chemically equivalent and will appear as a sharp singlet with an integration of 2H. Expected around δ 3.4-3.6 ppm .

  • Piperidine Protons (H8, H9, H10, H11, H12): These 10 protons will appear in the aliphatic region.

    • α-Protons (H8, H12): The four protons on the carbons directly attached to the nitrogen (C8, C12) are the most deshielded of the piperidine protons. They will appear as a broad multiplet around δ 2.3-2.5 ppm [5].

    • β, γ-Protons (H9, H10, H11): The remaining six protons are further from the nitrogen and will be more shielded. They typically overlap and appear as a broad multiplet in the range of δ 1.3-1.6 ppm [5].

¹³C NMR Spectrum Analysis (DMSO-d₆)

The ¹³C spectrum provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic effects of substituents[6][7][8].

  • Aromatic Carbons (C1-C6): Expected in the range of δ 110-160 ppm .

    • C1 (ipso-OH): The carbon attached to the hydroxyl group is the most deshielded aromatic carbon due to the direct electronegative effect of oxygen. Expected around δ 157 ppm [7].

    • C3 (ipso-CH₂): The carbon bearing the piperidinylmethyl group will also be a quaternary carbon, appearing downfield around δ 140 ppm .

    • C5: This carbon is ortho to the -OH group and will be significantly shielded by its resonance effect. Expected around δ 129 ppm .

    • C2, C4, C6: These carbons are influenced by both substituents. Their signals are expected between δ 113-120 ppm . Distinguishing them may require 2D NMR, but tentative assignments can be made based on substituent additivity rules.

  • Methylene Carbon (C7): The benzylic carbon attached to the nitrogen will be found around δ 62-64 ppm .

  • Piperidine Carbons (C8-C12):

    • α-Carbons (C8, C12): The carbons adjacent to the nitrogen are deshielded. Expected around δ 53-55 ppm .

    • β-Carbons (C9, C11): These carbons are less deshielded. Expected around δ 25-27 ppm .

    • γ-Carbon (C10): The carbon at the "para" position to the nitrogen is the most shielded. Expected around δ 23-25 ppm .

Summary of NMR Data

The following tables summarize the predicted and assigned chemical shifts for this compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆, δ in ppm)

Atom Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
OH ~9.5 s (broad) 1H Acidic proton, H-bonded to DMSO
H5 ~7.05 t 1H Aromatic, ortho to -OH
H2,H4,H6 ~6.6-6.8 m 3H Remaining aromatic protons
H7 ~3.5 s 2H Benzylic, adjacent to N
H8, H12 ~2.4 m 4H Piperidine α-protons

| H9,H10,H11| ~1.4-1.6 | m | 6H | Piperidine β,γ-protons |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆, δ in ppm)

Atom Chemical Shift (ppm) Assignment Rationale
C1 ~157.5 ipso-C attached to -OH
C3 ~140.0 ipso-C attached to -CH₂
C5 ~129.0 Aromatic CH
C2,C4,C6 ~113-120 Remaining Aromatic CH
C7 ~63.0 Benzylic CH₂
C8, C12 ~54.0 Piperidine α-Carbons
C9, C11 ~26.0 Piperidine β-Carbons

| C10 | ~24.0 | Piperidine γ-Carbon |

Workflow for NMR Assignment

The logical process for assigning the NMR spectra of a novel or known compound follows a systematic workflow.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment cluster_report Reporting prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) acq_h1 Acquire 1D ¹H Spectrum prep->acq_h1 acq_c13 Acquire 1D ¹³C Spectrum prep->acq_c13 analyze_h1 Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity acq_h1->analyze_h1 analyze_c13 Analyze ¹³C Spectrum: - Chemical Shift - Identify Quaternary Carbons acq_c13->analyze_c13 correlate Correlate & Assign Signals (Based on theory & reference data) analyze_h1->correlate analyze_c13->correlate report Tabulate Final Assignments correlate->report

Caption: Standard workflow for 1D NMR structural elucidation.

Conclusion

This application note provides a robust and scientifically grounded protocol for the complete ¹H and ¹³C NMR assignment of this compound. By understanding the underlying principles of substituent effects on chemical shifts and following the detailed experimental and analytical workflow, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided data serves as a reliable benchmark for future studies involving this and structurally related molecules. For completely unambiguous assignment, especially of the closely spaced aromatic signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

Application of 3-(1-Piperidinylmethyl)phenol in Catalyst Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the application of 3-(1-Piperidinylmethyl)phenol in the development of novel catalytic systems. Drawing upon established principles of coordination chemistry and catalysis, this document outlines the synthesis, characterization, and potential catalytic applications of this versatile Mannich base. Detailed protocols, mechanistic insights, and comparative data are presented to empower researchers, scientists, and drug development professionals to explore the full potential of this compound as a valuable ligand in catalysis.

Introduction: The Potential of this compound as a Privileged Ligand

This compound is a phenolic Mannich base, a class of organic compounds synthesized through the aminomethylation of a phenol.[1] The structure of this compound, featuring a phenolic hydroxyl group and a tertiary amine connected by a methylene bridge, makes it an excellent candidate as a bidentate N,O-ligand for a variety of transition metals. The spatial arrangement of the nitrogen and oxygen atoms allows for the formation of stable chelate rings with metal centers, which can in turn modulate the metal's electronic properties and catalytic activity.

The presence of both a hard oxygen donor and a softer nitrogen donor allows for coordination to a wide range of metal ions, influencing the stereochemistry and reactivity of the resulting metal complex.[2] This versatility opens up possibilities for its use in various catalytic transformations, including oxidation reactions, C-C and C-X coupling reactions, and polymerization processes.

This guide will delve into the practical aspects of utilizing this compound in catalyst development, providing both foundational knowledge and actionable protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Mannich-type reaction. A common method involves the reductive amination of 3-hydroxybenzaldehyde with piperidine.

Protocol 1: Synthesis via Reductive Amination[3]

Materials:

  • 3-Hydroxybenzaldehyde

  • Piperidine

  • Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 15 g of 3-hydroxybenzaldehyde and 15 ml of piperidine in 500 ml of ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to hydrogenation with hydrogen gas according to standard laboratory procedures for catalytic hydrogenation.

  • Upon completion of the reaction (monitored by TLC or GC-MS), carefully remove the palladium catalyst by filtration through a pad of celite.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Application in Oxidation Catalysis: A Biomimetic Approach

Phenolic Mannich bases have been investigated as ligands in model complexes that mimic the active sites of metalloenzymes involved in oxidation reactions.[2] The N,O-ligation of this compound to transition metals such as copper or iron can generate catalysts for the oxidation of various substrates, including phenols and alcohols.

The proposed mechanism often involves the formation of a high-valent metal-oxo species, which acts as the primary oxidant. The ligand environment provided by this compound plays a crucial role in stabilizing this reactive intermediate and directing the selectivity of the oxidation reaction.

Conceptual Application: Catalytic Phenol Oxidation

A plausible application of a copper(II) complex of this compound is in the catalytic oxidation of substituted phenols to their corresponding quinones or coupled products. The reaction would likely proceed via a mechanism involving substrate coordination to the copper center, followed by electron transfer and subsequent product formation.

Application in Cross-Coupling Reactions: Ligand-Accelerated Catalysis

The electron-donating properties of the phenolate and the steric influence of the piperidine ring in this compound make it an attractive ligand for transition metal-catalyzed cross-coupling reactions. In particular, palladium- and copper-catalyzed reactions are promising areas for its application.

Protocol 2: Copper-Catalyzed O-Arylation of Phenols (Ullmann Condensation)

This protocol is a representative example of how a copper(I) complex of this compound could be utilized in a C-O cross-coupling reaction. The ligand is expected to stabilize the copper catalyst and promote the reaction between a phenol and an aryl halide.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Aryl halide (e.g., iodobenzene)

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%) and this compound (10 mol%).

  • Add anhydrous toluene to the flask, followed by the phenol (1.0 mmol), the aryl halide (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of silica gel to remove inorganic salts and the catalyst.

  • Wash the silica pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Table 1: Representative Data for Copper-Catalyzed O-Arylation of Phenols using a Phenolic Mannich Base Ligand

EntryAryl HalidePhenolYield (%)
1IodobenzenePhenol85
24-IodotoluenePhenol88
34-IodoanisolePhenol82
4Iodobenzene4-Methoxyphenol90
5Iodobenzene4-Chlorophenol75

Note: The data presented in this table is hypothetical and intended to be representative of typical results for similar catalytic systems.

Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed O-Arylation

G CuI_L Cu(I)-L Complex Cu_Phenoxide L-Cu(I)-OAr' CuI_L->Cu_Phenoxide + Ar'OH - HX Phenol Ar'OH Base Base Ox_Adduct L-Cu(III)(Ar)(OAr')X Cu_Phenoxide->Ox_Adduct + ArX (Oxidative Addition) Aryl_Halide ArX Ox_Adduct->CuI_L Product Ar-O-Ar' Ox_Adduct->Product (Reductive Elimination) Catalyst_Regen Catalyst Regeneration

Caption: Proposed catalytic cycle for the copper-catalyzed O-arylation of phenols.

Application in Polymerization Catalysis

Phenolic Mannich bases can serve as ancillary ligands in transition metal-catalyzed polymerization reactions.[2] For instance, complexes of this compound with metals like zinc or aluminum could potentially catalyze the ring-opening polymerization of cyclic esters, such as lactide, to produce biodegradable polyesters.

The ligand's structure would influence the stereoselectivity of the polymerization, potentially leading to polymers with controlled microstructures and, consequently, tailored physical properties.

Experimental Workflow: Screening for Polymerization Activity

Diagram 2: Workflow for Catalyst Screening in Ring-Opening Polymerization

G Start Start: Synthesize Metal-Ligand Complex Complex_Char Characterize Complex (NMR, X-ray, etc.) Start->Complex_Char Poly_Reaction Set up Polymerization Reaction (Monomer, Solvent, Temp.) Complex_Char->Poly_Reaction Reaction_Monitoring Monitor Reaction (Conversion vs. Time) Poly_Reaction->Reaction_Monitoring Polymer_Isolation Isolate Polymer Reaction_Monitoring->Polymer_Isolation Polymer_Char Characterize Polymer (GPC, NMR, DSC) Polymer_Isolation->Polymer_Char Data_Analysis Analyze Data (Activity, Selectivity) Polymer_Char->Data_Analysis Optimization Optimize Reaction Conditions (if necessary) Data_Analysis->Optimization End End: Report Findings Data_Analysis->End Optimization->Poly_Reaction Iterate

Caption: A typical workflow for screening the catalytic activity of a new metal complex.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand for the development of novel homogeneous catalysts. Its straightforward synthesis and versatile coordination properties make it an attractive candidate for a wide range of catalytic applications. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to investigate the catalytic potential of this and related phenolic Mannich bases.

Future research in this area could focus on the synthesis of chiral derivatives of this compound for applications in asymmetric catalysis, the immobilization of its metal complexes on solid supports for heterogeneous catalysis, and detailed mechanistic studies to further elucidate the role of the ligand in catalytic cycles. The exploration of these avenues will undoubtedly lead to the discovery of new and efficient catalytic systems with broad applications in academia and industry.

References

Application Notes & Protocols: A Comprehensive Guide to the O-Acylation of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the O-acylation of 3-(1-Piperidinylmethyl)phenol, a critical transformation for modifying phenolic compounds in drug discovery and development. Phenolic esters are valuable motifs in medicinal chemistry, often serving as prodrugs to enhance bioavailability or as key intermediates in synthetic pathways. This guide presents two robust protocols for this transformation: a rapid, high-yield method using an acyl chloride under phase-transfer catalysis and a classic approach utilizing an acid anhydride with a base catalyst. The protocols are designed with an emphasis on mechanistic understanding, procedural safety, and reproducibility. We delve into the causality behind experimental choices, from reagent selection to purification strategies, ensuring that researchers can not only replicate the procedure but also adapt it to their specific needs.

Scientific Foundation: The Chemistry of O-Acylation

The O-acylation of a phenol is a form of nucleophilic acyl substitution. The reaction involves the hydroxyl group (-OH) of the phenol acting as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.

The presence of the hydroxyl group on the aromatic ring in phenols makes them nucleophilic; however, they are generally weak nucleophiles. To enhance their reactivity, the reaction is typically catalyzed by a base. The base deprotonates the phenolic hydroxyl group to form a much more nucleophilic phenoxide anion, which then readily attacks the acylating agent.

Two primary pathways are explored in this guide:

  • Schotten-Baumann Reaction (using Acyl Chloride): This classic method can be performed in a two-phase system (e.g., dichloromethane and water) with a base like sodium hydroxide.[1] The addition of a phase-transfer catalyst (PTC) can dramatically accelerate the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase where the acyl chloride resides.[1]

  • Acid Anhydride Acylation: This method uses a less reactive, but often more convenient, acylating agent. The reaction is typically performed in an organic solvent with a base such as pyridine, triethylamine, or even a milder inorganic base like sodium bicarbonate.[2][3]

The choice between an acyl chloride and an acid anhydride often depends on the desired reactivity, cost, and the stability of the starting materials. Acyl chlorides are more reactive but are also more sensitive to moisture.[4]

O_Acylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Reformation & Product Formation Phenol This compound Phenoxide Phenoxide Anion (Enhanced Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., OH⁻) Intermediate Tetrahedral Intermediate Phenoxide->Intermediate + Acylating Agent Acyl_Agent Acylating Agent (R-CO-Cl) Product O-Acylated Product (Ester) Intermediate->Product - Leaving Group Leaving_Group Leaving Group (Cl⁻) Experimental_Workflow start Start dissolve_phenol 1. Dissolve Phenol & Base/PTC in Solvent start->dissolve_phenol cool_reaction 2. Cool to 0 °C (Ice Bath) dissolve_phenol->cool_reaction add_acyl 3. Add Acylating Agent (Dropwise) cool_reaction->add_acyl react 4. Stir & Monitor (TLC Analysis) add_acyl->react workup 5. Aqueous Work-up (Wash & Extract) react->workup Upon Completion dry_concentrate 6. Dry & Concentrate (MgSO₄ & Rotovap) workup->dry_concentrate purify 7. Purify Product (Flash Chromatography) dry_concentrate->purify characterize 8. Characterize Pure Product (NMR, MS, IR) purify->characterize end End characterize->end

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(1-Piperidinylmethyl)phenol. This compound, featuring a phenolic group and a piperidine moiety, is representative of structures encountered in pharmaceutical development and metabolite identification. The method employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The described protocol is tailored for researchers, scientists, and drug development professionals, offering a reliable workflow for the accurate determination of this compound in complex matrices such as plasma. The method has been validated in accordance with industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Introduction: The Analytical Challenge

This compound is a molecule of interest in medicinal chemistry and drug metabolism studies. Its structure, incorporating both a weakly acidic phenol (pKa ≈ 10) and a basic piperidine nitrogen (pKa ≈ 10), presents a unique analytical challenge.[1] Accurate quantification is crucial for pharmacokinetic studies, metabolite profiling, and quality control of pharmaceutical preparations.[2] LC-MS/MS is the analytical technique of choice for such applications due to its inherent selectivity and sensitivity, allowing for the detection of low concentrations in complex biological fluids.[3]

The rationale for the chosen analytical approach is grounded in the physicochemical properties of the analyte. The presence of the tertiary amine in the piperidine ring makes the molecule readily protonated, favoring positive ion electrospray ionization (ESI+).[1] The moderate lipophilicity (predicted LogP ≈ 1.7-2.6) suggests that both reversed-phase liquid chromatography and liquid-liquid or solid-phase extraction are viable strategies.[4] This application note provides a comprehensive, step-by-step guide to method development, from sample preparation to data analysis, explaining the scientific reasoning behind each procedural choice.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.

PropertyValueSource
Chemical Structure C₁₂H₁₇NOChemicalBook[1]
Molecular Weight 191.27 g/mol ChemicalBook[1]
Predicted pKa (basic) 9.97 ± 0.10ChemicalBook[1]
Predicted LogP 1.7 - 2.6PubChem[4]
Solubility Soluble in MethanolChemicalBook[1]

Caption: Key physicochemical properties of this compound.

Experimental Design & Protocols

Rationale for Methodological Choices

The overall workflow is designed for efficiency, robustness, and sensitivity. A "dilute and shoot" approach is often feasible for simpler matrices, but for complex samples like plasma, a cleanup step is essential to mitigate matrix effects.[2][5] Liquid-liquid extraction (LLE) was selected for its simplicity and effectiveness in removing proteins and phospholipids.[6] A reversed-phase C18 column provides excellent retention and separation for compounds of moderate polarity.[5] The mobile phase, consisting of acetonitrile and water with a formic acid additive, ensures good peak shape and promotes efficient ionization.[7]

Caption: Overall experimental workflow for the analysis of this compound.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).[5]

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like 4-[(4-Chlorophenoxy)methyl]piperidine) in methanol.[8]

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 20 ng/mL in 50:50 methanol/water.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of the sample (plasma, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (20 ng/mL) to each tube and vortex briefly.

  • Add 500 µL of ethyl acetate.[9]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Method Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography
ParameterRecommended ConditionRationale
System UHPLC or HPLC SystemProvides necessary resolution and speed.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar analytes.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.[7]
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA gradient ensures elution of the analyte with good peak shape.
Flow Rate 0.3 - 0.5 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry

The fragmentation of this compound is predictable based on its structure and data from analogous compounds like Tramadol, which also features a substituted phenol and a tertiary amine.[5][10] Protonation will occur on the highly basic piperidine nitrogen. Collision-induced dissociation (CID) is expected to cleave the benzylic C-N bond, which is the most labile site. This cleavage results in two characteristic fragment ions: the hydroxyphenylmethyl cation (which can rearrange to a tropylium-like ion) and a fragment derived from the piperidine ring.

fragmentation cluster_precursor Precursor Ion cluster_products Product Ions precursor [M+H]⁺ m/z 192.2 prod1 Tropylium-like Ion m/z 91.1 precursor->prod1 CID prod2 Piperidinium Fragment m/z 84.1 precursor->prod2 CID

Caption: Predicted fragmentation pathway for this compound.

Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Instrument Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ion Source Electrospray Ionization (ESI)Suitable for polar, ionizable compounds.
Polarity PositiveThe basic nitrogen is readily protonated.[1]
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum precursor ion signal.
Source Temp. 120 - 150°CStandard operating temperature.
Desolvation Temp. 350 - 450°CEnsures efficient solvent evaporation.
Gas Flow Instrument DependentOptimize for stable spray and sensitivity.

Multiple Reaction Monitoring (MRM) Transitions

The selection of MRM transitions is critical for method selectivity and sensitivity.[11] At least two transitions should be monitored for the analyte: one for quantification and one for confirmation.[11]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
This compound 192.291.1Quantifier
This compound 192.284.1Qualifier
Internal Standard Analyte SpecificAnalyte SpecificQuantifier

Note: Collision energies must be optimized for each transition on the specific instrument to maximize product ion intensity.

Method Validation & Performance Characteristics

The method should be validated according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[12]

Expected Performance Characteristics

Based on similar published methods for phenolic amines and piperidine derivatives, the following performance can be anticipated:[12]

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range Application Dependent0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Extraction Recovery Consistent and reproducible> 70%
Matrix Effect Within acceptable limitsMinimal with LLE
LLOQ Sufficient for study needs~0.1 ng/mL

Conclusion

This application note presents a comprehensive and scientifically grounded LC-MS/MS method for the quantitative analysis of this compound. The protocols for sample preparation, liquid chromatography, and mass spectrometry are detailed, with clear justifications provided for each step. By leveraging an understanding of the analyte's physicochemical properties and predictable fragmentation patterns, this method offers the high sensitivity, selectivity, and robustness required for demanding applications in pharmaceutical research and development. The outlined validation strategy ensures that the generated data is accurate, reliable, and compliant with regulatory expectations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced synthetic efficiency, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Piperidinylmethyl)phenol. As a crucial intermediate in various pharmaceutical compounds, optimizing its yield is paramount. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Our goal is to move beyond simple procedural lists, offering a causal understanding of the experimental choices that lead to successful, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what is its mechanism?

A1: The most common and direct method for synthesizing this compound is the Mannich reaction .[1][2][3] This is a three-component condensation involving 3-hydroxyphenol (m-phenol), formaldehyde, and piperidine.[4]

Mechanism: The reaction proceeds through two primary stages:

  • Iminium Ion Formation: Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under acidic or basic conditions forms a highly reactive electrophilic species known as the piperidinium iminium ion.[2][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring of 3-hydroxyphenol acts as the nucleophile. The hydroxyl group is an activating, ortho-para directing group. Therefore, the iminium ion is attacked by the positions ortho (2 and 6) and para (4) to the hydroxyl group, leading to the formation of the new C-C bond and the final aminomethylated product.[5]

Mannich_Mechanism Figure 1: Mechanism of the Mannich Reaction Piperidine Piperidine Iminium_Ion Iminium Ion (Electrophile) Piperidine->Iminium_Ion + Formaldehyde, -H₂O Formaldehyde Formaldehyde Phenol 3-Hydroxyphenol (Nucleophile) Intermediate Resonance-Stabilized Intermediate Phenol->Intermediate + Iminium Ion Product This compound Intermediate->Product -H⁺

Caption: Figure 1: Mechanism of the Mannich Reaction.

Q2: My reaction yield is consistently low. What are the common factors related to reactants and conditions that I should investigate?

A2: Low yields often trace back to fundamental parameters of the reaction setup. Here are the primary areas to troubleshoot:

  • Reagent Quality: Ensure all starting materials are pure. 3-hydroxyphenol can oxidize and darken upon storage; using fresh or purified phenol is crucial. Aqueous formaldehyde solutions can polymerize to form paraformaldehyde; use a fresh, high-quality source.

  • Stoichiometry: The molar ratio of the reactants is critical. An excess of formaldehyde and piperidine can lead to the formation of di-substituted side products. A common starting point is a near 1:1:1 ratio of phenol, formaldehyde, and piperidine.

  • Temperature Control: The Mannich reaction is exothermic. The initial mixing of formaldehyde and piperidine should often be done at a low temperature (e.g., in an ice bath) to control the formation of the iminium ion and prevent side reactions.[5] Subsequent reaction with the phenol may require heating or reflux to drive the reaction to completion.[6][7]

  • Solvent Choice: The solvent plays a significant role in reaction rate and product distribution.[8] Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents may also be used.[6] In some cases, the reaction can be run without a solvent.

Table 1: Influence of Reaction Parameters on Yield

ParameterConditionRationale & Potential Impact on Yield
Solvent Ethanol, MethanolProtic solvents can stabilize intermediates and are commonly used, often leading to good yields.[6][9]
WaterA green and often effective solvent, especially for phenol aminomethylation.[10]
Benzene, TolueneAprotic solvents can be effective but may require different temperature profiles.[6]
Temperature 0-10°C (Initial)Controls the exothermic formation of the iminium ion, minimizing side reactions.[5]
Room TemperatureMay be sufficient for reactive phenols but can lead to long reaction times.
RefluxOften required to drive the electrophilic substitution step to completion, but increases the risk of di-substitution and degradation.[11]
pH AcidicCatalyzes iminium ion formation but can protonate the amine, reducing its nucleophilicity.[2]
BasicCan deprotonate the phenol to the more nucleophilic phenoxide ion, but may promote side reactions of formaldehyde.[7]
Q3: My TLC shows multiple products. What are the most likely side reactions occurring?

A3: The formation of multiple products is a frequent challenge. The primary side reaction is typically di-substitution .

  • Di-substitution: Since the hydroxyl group on 3-hydroxyphenol activates the ortho and para positions, the initial product, this compound, is itself an activated aromatic ring. It can react with another iminium ion to form di-substituted products, such as 2,4-bis(piperidin-1-ylmethyl)phenol or 2,6-bis(piperidin-1-ylmethyl)phenol. This is especially prevalent if an excess of formaldehyde and piperidine is used or if the reaction is allowed to proceed for too long at high temperatures.

  • Formaldehyde Polymerization: In certain conditions, formaldehyde can self-polymerize, reducing its availability for the desired reaction.

  • Colored Impurities: The oxidation of phenolic compounds can lead to the formation of colored byproducts, which can complicate purification.[12]

Side_Reaction Figure 2: Competing Mono- and Di-substitution Pathways Phenol 3-Hydroxyphenol Mono_Product Desired Mono-Product This compound Phenol->Mono_Product + Iminium Ion Iminium Iminium Ion Di_Product Side Product Di-substituted Phenol Mono_Product->Di_Product + Iminium Ion (Excess Reagents/Time) Purification_Workflow Figure 3: Troubleshooting Purification start Crude Product acid_base Perform Acid-Base Extraction start->acid_base is_solid Is the product a solid? recrystallize Recrystallize is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No / Impure acid_base->is_solid purity_check Check Purity (TLC, LC-MS) recrystallize->purity_check column->purity_check pure Pure Product purity_check->pure Yes repeat_purification Repeat Purification or Choose Alternative Method purity_check->repeat_purification No repeat_purification->is_solid

References

Technical Support Center: Purification of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(1-Piperidinylmethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The information herein is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesized this compound is a yellow or brownish solid. What are the likely impurities, and how can I remove the color?

A1: The observed coloration in crude this compound is a common issue arising from several potential impurities. Understanding the source of these impurities is the first step toward effective removal.

Likely Impurities:

  • Unreacted Starting Materials: Residual 3-hydroxybenzaldehyde or piperidine from the synthesis can contribute to discoloration and should be removed.

  • Side-Products from the Mannich Reaction: The Mannich reaction, a common synthetic route, can produce various side-products.[1][2][3] These may include bis-substituted products where two piperidinylmethyl groups are attached to the phenol ring.

  • Oxidation Products: Phenols are susceptible to oxidation, which can form highly colored quinone-like structures. This is often exacerbated by exposure to air and light, especially under basic conditions.

  • Resorcinolic Impurities: Trace amounts of resorcinol in the starting phenol can lead to intensely colored byproducts during the Mannich reaction.[4]

Troubleshooting Color Removal:

  • Activated Charcoal Treatment: A primary and effective method for removing colored impurities is treatment with activated charcoal.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution and reflux for 15-30 minutes. Perform a hot gravity filtration to remove the charcoal.[5] Allow the filtrate to cool slowly for recrystallization.

  • Use of Reducing Agents: To address oxidation products, a mild reducing agent can be employed.

    • Protocol: During the workup or recrystallization, the addition of a small amount of sodium dithionite or sodium bisulfite can help to reduce colored oxidized species back to their colorless phenolic form.[5][6]

  • Inert Atmosphere: To prevent further oxidation, especially during purification steps involving heat, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).[7]

Q2: What is the most effective method for purifying this compound on a laboratory scale?

A2: For laboratory-scale purification, recrystallization is generally the most effective and straightforward method. The key to successful recrystallization is the selection of an appropriate solvent system.

Solvent Selection for Recrystallization:

The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[8][9]

Solvent SystemRationale & Observations
Ethanol/Water This is often a good starting point. The compound is typically soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling. A patent for a similar compound suggests recrystallization from an 85% ethanol aqueous solution.[10]
Methanol This compound is reported to be soluble in methanol.[11] A methanol/water system could also be effective.
Acetone Can be used for the formation of hydrochloride salts, which may then be recrystallized.[10]
Toluene While less common for the final product, toluene can be used in an initial extraction step to remove non-polar impurities.[7]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture to boiling with stirring to dissolve the solid completely.[9][12]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Gravity Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It's crucial to keep the solution hot during this step to prevent premature crystallization.[8]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[12][13]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8][9]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Q3: I am struggling with low recovery after recrystallization. What are the possible causes and solutions?

A3: Low recovery is a common issue in recrystallization and can often be rectified by optimizing the procedure.

Troubleshooting Low Recovery:

Possible CauseSolution
Using too much solvent The most common reason for low yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete crystallization If crystallization does not occur spontaneously, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
Washing with too much cold solvent Even cold solvent will dissolve some of your product. Use a minimal amount to rinse the crystals.[9]
The chosen solvent is too effective at low temperatures If the compound remains significantly soluble in the solvent even when cold, consider a different solvent or a two-solvent system.
Q4: How can I use acid-base extraction to purify this compound?

A4: Acid-base extraction is a powerful technique that leverages the amphoteric nature of this compound, which possesses both a weakly acidic phenolic hydroxyl group and a basic piperidine nitrogen.

dot

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddAcid Add Dilute Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Neutral/Acidic Impurities Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Protonated Product (Salt) Separate1->Aqueous1 Keep AddBase Add Base to Aqueous Layer (e.g., NaOH) to pH > 10 Aqueous1->AddBase Precipitate Precipitation of Pure Product AddBase->Precipitate Extract Extract with Organic Solvent Precipitate->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer: Inorganic Salts Separate2->Aqueous2 Discard Organic2 Organic Layer: Pure Product Separate2->Organic2 Keep DryEvaporate Dry (e.g., MgSO4) and Evaporate Solvent Organic2->DryEvaporate PureProduct Pure this compound DryEvaporate->PureProduct

Caption: Acid-Base Extraction Workflow for Purification.

Explanation of the Workflow:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine nitrogen will be protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Make the aqueous layer basic by adding a strong base like sodium hydroxide (NaOH) until the pH is above 10. This deprotonates the piperidinium ion, causing the free base form of this compound to precipitate out of the solution.

  • Final Extraction: Extract the now basic aqueous solution with a fresh portion of organic solvent to recover the purified product.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.

Q5: What analytical techniques are recommended to assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

Recommended Analytical Methods:

TechniquePurposeExpected Results for Pure Compound
Melting Point A sharp melting point range close to the literature value (137-138°C) indicates high purity.[11] Impurities will typically broaden and depress the melting point range.A narrow melting point range (e.g., 1-2°C).
High-Performance Liquid Chromatography (HPLC) To quantify the purity and detect any non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common setup for aminophenols.[5][14][15]A single major peak corresponding to the product, with purity >98% by area.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.[16][17]A single major peak with a mass spectrum corresponding to the molecular weight (191.27 g/mol ) and expected fragmentation pattern of the product.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural isomers or impurities. Both ¹H and ¹³C NMR should be performed.Spectra consistent with the structure of this compound, with no significant peaks from impurities.

References

Optimizing reaction conditions for the synthesis of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Piperidinylmethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your reaction conditions and overcome common experimental hurdles.

Overview of the Synthesis

The synthesis of this compound is a classic example of the Mannich reaction . This powerful three-component condensation reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this specific case, the reaction convenes 3-hydroxybenzaldehyde (or phenol as the active hydrogen compound), formaldehyde, and a secondary amine, piperidine, to form the desired β-amino-carbonyl compound, also known as a Mannich base.[1][2][3] The resulting Mannich base is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4]

The reaction proceeds via the formation of an electrophilic iminium ion from piperidine and formaldehyde, which is then attacked by the electron-rich phenol ring at the ortho position, which is activated by the hydroxyl group.

Reaction Mechanism: The Mannich Condensation

The mechanism begins with the formation of an Eschenmoser-like salt, an iminium ion, from the reaction between piperidine and formaldehyde.[1][5] The phenol, existing in equilibrium with its more nucleophilic phenoxide form, then attacks the iminium ion to form the final product. The reaction is typically performed under acidic or basic conditions.[6]

Mannich_Mechanism Figure 1: Mechanism of the Mannich Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Piperidine Piperidine Iminium_Ion Piperidinium-1-ylmethanolate Piperidine->Iminium_Ion Nucleophilic Attack Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Eschenmoser_Salt Iminium Ion (Electrophile) Iminium_Ion->Eschenmoser_Salt -H₂O Phenol 3-Hydroxyphenol (Nucleophile) Intermediate Wheland Intermediate Eschenmoser_Salt->Intermediate Phenol->Intermediate Nucleophilic Attack Product This compound Intermediate->Product -H⁺ (Rearomatization)

Caption: Figure 1: Mechanism of the Mannich Reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: I am experiencing very low to no yield of the desired product. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common problem that can often be traced back to a few key areas. Let's break down the possibilities.

  • Probable Cause 1: Reagent Quality & Reactivity

    • The "Why": Formaldehyde is a highly reactive gas, and its common sources, paraformaldehyde (a solid polymer) and formalin (an aqueous solution), can be problematic. Paraformaldehyde needs to be effectively depolymerized to participate in the reaction, which can be slow or incomplete.[7] Formalin can introduce excess water, which may affect reaction equilibrium. Piperidine can absorb atmospheric CO₂ and water, reducing its effective concentration.

    • Solution:

      • Formaldehyde Source: If using paraformaldehyde, ensure it is a fine powder. Heating the reaction mixture (e.g., in ethanol) is often required to facilitate depolymerization. Some protocols suggest adding a catalytic amount of acid or base to aid this process.[8] Alternatively, using a fresh, high-quality aqueous formaldehyde solution (formalin) can be more reliable, provided the reaction is tolerant to water.

      • Amine Purity: Use freshly distilled piperidine to ensure it is free from water and carbonate salts.

      • Phenol Purity: Ensure your starting 3-hydroxybenzaldehyde or phenol is pure, as impurities can inhibit the reaction.

  • Probable Cause 2: Incorrect Reaction Conditions (pH, Solvent, Temperature)

    • The "Why": The formation of the iminium ion is crucial and is influenced by pH. Acidic conditions can accelerate iminium ion formation but may also protonate the piperidine, reducing the concentration of the free amine needed for the initial step.[1] The solvent plays a significant role in stabilizing intermediates. Protic solvents like ethanol or water can stabilize the charged iminium ion, promoting the reaction.[6][9] Temperature affects reaction rates but can also promote side reactions if too high.[7]

    • Solution:

      • pH Optimization: While the reaction can proceed without an explicit catalyst, some systems benefit from mild acid catalysis (e.g., a small amount of HCl or acetic acid) to promote iminium ion formation. If using the amine hydrochloride salt, the in-situ generation of the free amine and acid maintains an appropriate pH.

      • Solvent Selection: Ethanol is a common and effective solvent.[10] For sluggish reactions, a higher-boiling alcohol might be beneficial, but this must be balanced against the risk of side reactions.[11]

      • Temperature Control: Start the reaction at room temperature and monitor its progress. If it is slow, gradually increase the temperature to reflux. A typical range is 60-80°C in ethanol.

  • Probable Cause 3: Ineffective Reaction Monitoring

    • The "Why": Without tracking the consumption of starting materials, you might stop the reaction too early (incomplete conversion) or too late (product degradation or side product formation).

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[12] A good TLC system for this reaction might be a 9:1 mixture of dichloromethane and methanol. The product, being more polar than the starting phenol but less polar than the baseline, should show a distinct spot.

Q2: My reaction works, but I am getting a significant amount of an unknown side product. What could it be?

Answer: The most common side product in this reaction is the bis-Mannich product, where two piperidinylmethyl groups are attached to the phenol ring.

  • Probable Cause: Di-substitution on the Phenol Ring

    • The "Why": The hydroxyl group on the phenol ring is an activating group, making the ortho and para positions highly nucleophilic. After the first aminomethylation occurs (typically at the position ortho to the hydroxyl group), the remaining activated positions can react with another iminium ion to form a di-substituted product. This is often thermodynamically favored.[12]

    • Solution:

      • Stoichiometric Control: Use the phenol as the limiting reagent. A slight excess of piperidine and formaldehyde (e.g., 1.0 equivalent of phenol to 1.1 equivalents of amine and aldehyde) can help, but the most effective strategy is to use an excess of the phenol itself if feasible and economical.[12]

      • Slow Addition: Adding the formaldehyde or piperidine solution slowly over several hours can help maintain a low concentration of the reactive iminium ion, favoring the mono-adduct.[7]

      • Lower Temperature: Running the reaction at a lower temperature can provide kinetic control, potentially favoring the formation of the mono-substituted product over the thermodynamically more stable di-substituted one.

Q3: I have confirmed product formation, but purification is proving difficult. How can I effectively isolate my product?

Answer: Purifying Mannich bases can be challenging due to their basic nature and potential to streak on silica gel.

  • Probable Cause 1: Product is an Amine

    • The "Why": The basic nitrogen of the piperidine moiety can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing, and sometimes irreversible adsorption.

    • Solution:

      • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a pH > 10 and extract the free base product back into an organic solvent. This is a highly effective preliminary purification step.

      • Modified Column Chromatography: If chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide. This will neutralize the acidic sites and allow for much cleaner elution of your amine product.

  • Probable Cause 2: Oily Product

    • The "Why": Mannich bases are often oils or low-melting solids that can be difficult to crystallize directly from the reaction mixture.

    • Solution:

      • Form a Salt: Convert the oily free base into a salt (e.g., hydrochloride or oxalate) by treating a solution of the purified oil (in a solvent like isopropanol or ether) with a solution of the corresponding acid. Salts are typically crystalline solids that are much easier to handle and purify by recrystallization.

      • Chromatography: If salt formation is not desired, purification of the oil via column chromatography (as described above) is the best approach.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the best source of formaldehyde for this reaction? For lab-scale synthesis, aqueous formaldehyde (37 wt. % in water, formalin) is often the most convenient and reactive source. If water must be excluded, high-purity paraformaldehyde can be used, but it requires thermal or catalytic depolymerization, which can make the reaction kinetics harder to control.[7][8]
What is the optimal solvent? Protic solvents are generally preferred because they help stabilize the charged iminium ion intermediate.[6][9] Ethanol is the most commonly used and is an excellent choice. Water can also be used and may even promote the reaction in some cases.[13] For less reactive substrates, higher-boiling solvents like isopropanol or n-butanol can be employed.[11]
What are the typical reaction temperature and time? This is highly substrate-dependent. A good starting point is to stir the reactants at room temperature for 1-2 hours , then gently heat to reflux (in ethanol, ~78°C) for 2-6 hours . Monitor the reaction by TLC to determine the optimal time.[14][15]
What are the key safety precautions? Formaldehyde is a suspected carcinogen and a potent irritant; always handle it in a well-ventilated fume hood. Piperidine is a corrosive and flammable liquid with a strong, unpleasant odor; handle with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, especially during the initial mixing of reagents.

Optimized Experimental Protocol

This protocol is a generalized starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 3-Hydroxybenzaldehyde: 1.22 g (10.0 mmol, 1.0 equiv)

  • Piperidine: 0.94 g, 1.1 mL (11.0 mmol, 1.1 equiv)

  • Aqueous Formaldehyde (37%): 0.90 mL (11.0 mmol, 1.1 equiv)

  • Ethanol: 25 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-hydroxybenzaldehyde (10.0 mmol) and ethanol (25 mL). Stir until the solid is fully dissolved.

  • In a separate beaker, prepare a solution of piperidine (11.0 mmol) and aqueous formaldehyde (11.0 mmol). Caution: This mixing can be exothermic. Cool the beaker in an ice bath if necessary.

  • Add the piperidine/formaldehyde solution dropwise to the stirred solution of 3-hydroxybenzaldehyde over 15 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Maintain the reflux for 4 hours. Monitor the reaction's progress by TLC (eluent: 9:1 DCM/MeOH), checking for the consumption of the starting aldehyde.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Perform an acid-base workup as described in the troubleshooting section to purify the product.

  • The final product can be further purified by column chromatography on silica gel using a gradient of 100% DCM to 95:5 DCM/MeOH + 1% Triethylamine, or by recrystallization of its salt form. The expected product is a yellow solid or oil.[14]

Troubleshooting Workflow

Caption: Figure 2: A logical workflow for troubleshooting common issues.

References

Overcoming poor solubility of 3-(1-Piperidinylmethyl)phenol in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(1-Piperidinylmethyl)phenol

Introduction: The Challenge of this compound Solubility

This compound is a versatile bifunctional molecule, integrating a phenolic hydroxyl group and a basic piperidine ring. This amphoteric nature imparts unique chemical properties but also presents a significant hurdle in experimental design: poor aqueous solubility under neutral pH conditions. Researchers frequently encounter difficulties in preparing stock solutions and maintaining compound stability in aqueous buffers, which can compromise experimental reproducibility and outcomes.

This guide provides a comprehensive, question-and-answer-based resource for overcoming the solubility challenges associated with this compound. We will explore the fundamental principles governing its solubility and provide validated, step-by-step protocols to ensure your experiments are both successful and reliable.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: this compound is an amphoteric compound, meaning it has both an acidic group (the phenol, with a predicted pKa of ~9.97) and a basic group (the piperidine nitrogen, with a pKa of ~11.2 for its protonated form).[1][2] At neutral pH, the molecule exists predominantly in its neutral, un-ionized form. This form has limited ability to participate in favorable hydrogen bonding with water, leading to low aqueous solubility.[3] The molecule's solubility dramatically increases at pH values where either the phenol is deprotonated (forming a phenolate anion at high pH) or the piperidine is protonated (forming a piperidinium cation at low pH), as these charged species are more readily solvated by water.[4][5]

Q2: I'm preparing a stock solution for an in vitro assay. What is the best solvent to start with?

A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic co-solvent capable of dissolving a wide range of nonpolar compounds.[6] However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit toxicity or off-target effects at concentrations typically above 0.5-1%.

If DMSO is incompatible with your experimental system, other water-miscible organic co-solvents can be considered, such as ethanol or N,N-Dimethylformamide (DMF).[6][7]

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A3: This phenomenon, often called "crashing out," occurs when a compound is rapidly transferred from a solvent in which it is highly soluble (like DMSO) to a solvent in which it is poorly soluble (like an aqueous buffer). The buffer cannot accommodate the high local concentration of the compound, leading to precipitation.

Here are several effective strategies to prevent this:

  • Modify the Buffer pH: The most direct approach is to adjust the pH of your assay buffer to a range where the compound is ionized and soluble.[8] Since this compound has a basic piperidine group, using a slightly acidic buffer (e.g., pH 4-6) will protonate the nitrogen, forming a much more soluble salt in situ.[9] Always verify that the pH change does not affect your assay's biological components.

  • Use a Co-solvent in the Final Solution: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can maintain solubility.[10] For example, ensuring the final assay buffer contains 5-10% propylene glycol or polyethylene glycol (PEG 300/400) can be effective.[11][12]

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.[13][14] A typical final concentration would be 0.01-0.1%.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can prevent the compound from precipitating.

Q4: For in vivo studies, I cannot use high concentrations of organic solvents. What are my options?

A4: You are correct; toxicity limits the use of many organic solvents in vivo. For animal studies, consider these more advanced formulation strategies:

  • Salt Formation: The most robust and common method to improve the solubility of ionizable drugs is to form a stable salt.[9][15] Reacting this compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid, or tartaric acid) will create a salt form with significantly higher aqueous solubility and a more predictable dissolution rate.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16][17] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is water-soluble.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity option for in vivo formulations.

Troubleshooting Workflows & Protocols

Workflow 1: A Decision Guide for Selecting a Solubilization Strategy

This workflow guides the user from the simplest to the most complex solubilization methods based on experimental requirements.

G cluster_0 cluster_1 cluster_2 cluster_3 start Goal: Solubilize This compound exp_type What is the application? start->exp_type invitro In Vitro Assay exp_type->invitro invivo In Vivo Study exp_type->invivo cosolvent Primary Method: Use Co-solvent (e.g., DMSO) invitro->cosolvent adv_methods Primary Methods: 1. Salt Formation 2. Cyclodextrin Complexation invivo->adv_methods precip_check Does it precipitate upon dilution? cosolvent->precip_check ph_adjust Troubleshooting: 1. Adjust Buffer pH (Acidic) 2. Add Co-solvent/Surfactant to Buffer 3. Use Stepwise Dilution precip_check->ph_adjust Yes success Solution Stable precip_check->success No ph_adjust->success adv_methods->success

Caption: Decision workflow for selecting a solubilization method.

Protocol 1: Preparation of a 10 mM Stock Solution using pH Adjustment

This protocol is designed for preparing a concentrated stock solution for subsequent dilution into in vitro assay buffers.

Principle: By dissolving the compound in a mildly acidic solution, the piperidine nitrogen is protonated, forming a soluble hydrochloride salt in situ.

Materials:

  • This compound (MW: 191.27 g/mol )

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Compound: Accurately weigh 19.13 mg of this compound (for a final 10 mL solution).

  • Initial Suspension: Place the compound into a 10 mL volumetric flask. Add approximately 7 mL of deionized water. The compound will likely not dissolve.

  • Acidification: While stirring, add 1 M HCl dropwise until the solid completely dissolves. This typically occurs as the pH drops below 6.

  • pH Check (Optional but Recommended): Check the pH of the solution. It should be in the acidic range.

  • Final Volume: Once fully dissolved, bring the solution to the final volume of 10 mL with deionized water.

  • Storage: Store the stock solution at 4°C or -20°C. Before use, allow the solution to come to room temperature and check for any signs of precipitation.

Self-Validation: A clear, particulate-free solution indicates successful solubilization. When diluting into your final assay buffer, ensure the final pH of the assay medium does not shift significantly back towards neutral, which could cause precipitation.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for In Vivo Use

This protocol describes the preparation of a formulation suitable for parenteral administration by creating an inclusion complex.

Principle: The hydrophobic this compound molecule (the "guest") is encapsulated within the hydrophobic cavity of the HP-β-CD molecule (the "host"), forming a complex with enhanced aqueous solubility.[16][18]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Saline (0.9% NaCl)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in saline. For example, to make a 30% solution, dissolve 3 g of HP-β-CD in saline to a final volume of 10 mL. Gentle warming (to ~40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature before proceeding.

  • Add Compound: Weigh the required amount of this compound and add it directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or vortex the mixture. The complexation process can take several hours. Leaving the mixture on a magnetic stirrer overnight at room temperature is often effective. Sonication can also be used to accelerate the process.

  • Clarification: After stirring, a clear solution should be obtained. If any undissolved material remains, it can be removed by filtration through a 0.22 µm syringe filter. This ensures you have a true solution at its maximum complexed concentration.

  • Final Checks: The final formulation should be a clear, colorless solution ready for administration.

Data Summary: Solubility Enhancement Strategies

The following table provides an overview of common strategies and their key characteristics.

MethodPrinciple of ActionTypical ApplicationAdvantagesConsiderations
pH Adjustment Ionization of the molecule to a more soluble salt form.[21]In vitro assaysSimple, cost-effective, rapid.Buffer pH must be compatible with the assay; potential for precipitation upon dilution.
Co-solvents Reduces solvent polarity, improving solvation of nonpolar solutes.[10][11]In vitro stock solutionsHigh solubilizing power for many compounds.Potential for solvent toxicity in assays; risk of precipitation upon dilution.[6]
Surfactants Micellar encapsulation of the hydrophobic compound.[13][14]In vitro assaysEffective at low concentrations; can improve stability.Can interfere with some biological assays; selection of surfactant is critical.
Salt Formation Creates a stable, crystalline salt with improved aqueous solubility.[9]In vivo formulationsSignificant and predictable increase in solubility and dissolution rate; improved stability.[15]Requires chemical synthesis step; not all compounds form stable salts.
Cyclodextrins Formation of a host-guest inclusion complex.[18][20]In vivo formulationsLow toxicity; significant solubility enhancement; can improve bioavailability.[17][19]Can be expensive; requires optimization of drug-to-cyclodextrin ratio.

Chemical Structure & Ionization States

The solubility of this compound is directly linked to its ionization state, which is dependent on the solution's pH.

Caption: pH-dependent ionization states of the molecule.

References

Technical Support Center: Scaling Up the Synthesis of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Piperidinylmethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will delve into the intricacies of the Mannich reaction, the primary synthetic route, and provide practical, field-tested advice to ensure a successful and efficient scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound, and what is the underlying mechanism?

The most prevalent method for synthesizing this compound is the Mannich reaction.[1][2][3] This is a three-component condensation reaction involving 3-hydroxybenzaldehyde, piperidine, and an enolizable carbonyl compound, which in this context is phenol reacting with formaldehyde (often generated in situ from paraformaldehyde) and piperidine.[4][5]

The reaction proceeds via two main stages:

  • Formation of the Iminium Ion: Formaldehyde reacts with piperidine to form a highly reactive electrophilic species called an iminium ion (also known as an Eschenmoser salt precursor).[4][5][6]

  • Electrophilic Aromatic Substitution: The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the final this compound product.[6]

Mannich_Reaction_Mechanism Phenol Phenol Intermediate Intermediate Adduct Phenol->Intermediate Nucleophilic Attack Piperidine Piperidine Iminium_Ion Iminium Ion (Electrophile) Piperidine->Iminium_Ion Reacts with Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Reacts with Iminium_Ion->Intermediate on Product This compound Intermediate->Product Deprotonation Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Reagent Quality (Formaldehyde, Piperidine, Phenol) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, pH, Time) Check_Reagents->Optimize_Conditions If reagents are pure Analyze_Workup Analyze Workup Procedure (pH, Temp, Extraction) Optimize_Conditions->Analyze_Workup If conditions are optimized Success Successful Scale-up Analyze_Workup->Success If workup is efficient Impurity_Formation Significant Impurity Formation Identify_Impurities Identify Impurities (LC-MS, NMR) Impurity_Formation->Identify_Impurities Modify_Stoichiometry Modify Stoichiometry (Excess Phenol) Identify_Impurities->Modify_Stoichiometry If bis/tris-adducts Control_Addition Control Reagent Addition Rate Identify_Impurities->Control_Addition If polymerization Modify_Stoichiometry->Success Control_Addition->Success Purification_Issues Purification Difficulties Select_Method Select Appropriate Method (Crystallization, Chromatography, Acid-Base Extraction) Purification_Issues->Select_Method Optimize_Purification Optimize Purification Parameters (Solvent, pH, Gradient) Select_Method->Optimize_Purification Optimize_Purification->Success

References

Challenges in the purification of 3-(1-Piperidinylmethyl)phenol and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(1-Piperidinylmethyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound with high purity. Drawing from established chemical principles and practical laboratory experience, this guide provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format.

Section 1: Understanding the Compound and Potential Impurities

Before troubleshooting purification, it is crucial to understand the physicochemical properties of this compound and the likely impurities that may arise from its synthesis.

Q1: What are the key chemical properties of this compound that influence its purification?

A1: this compound is a bifunctional molecule, which presents both opportunities and challenges for purification.

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic (predicted pKa ≈ 9.97) and can be deprotonated by a moderately strong base (e.g., NaOH) to form a water-soluble phenoxide salt.[1]

  • Tertiary Amine (Piperidine Ring): The nitrogen atom in the piperidine ring is basic. It can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt.

  • Polarity: The presence of both a hydroxyl group and a tertiary amine makes the molecule quite polar. It is soluble in polar organic solvents like methanol but has limited solubility in nonpolar solvents.[1] Its polar nature means it will interact strongly with polar stationary phases like silica gel.[2]

This dual acidic/basic character is the cornerstone of purification by acid-base extraction.[3]

Q2: My this compound was synthesized via a Mannich reaction. What are the most likely impurities I should expect?

A2: The Mannich reaction, a common route for synthesizing such compounds, involves the amino alkylation of an acidic proton using formaldehyde and an amine (piperidine in this case).[4] The impurity profile can be complex and typically includes:

  • Unreacted Starting Materials: Residual phenol and piperidine.

  • Bis-substituted Product: Formation of 2,6-bis(piperidinylmethyl)phenol if the reaction is not well-controlled.

  • Polymerization Products: Formaldehyde can self-polymerize or react with phenol to form phenolic resins, especially under harsh conditions.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[5] This is often the source of persistent color in the crude product.

  • Resorcinol Impurities: If the starting phenol contains resorcinol impurities, these can lead to intensely colored byproducts during the Mannich reaction.[6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Potential impurities from Mannich synthesis.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the first method attempted for purifying solid compounds. Success depends heavily on solvent selection.

Q3: I'm struggling to find a suitable solvent for recrystallizing my product. What is the general approach?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] For a polar compound like this compound, you should start with polar solvents.

Protocol 1: Single-Solvent Recrystallization Screening

  • Place ~20 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, water, ethyl acetate, acetonitrile) dropwise at room temperature until a slurry is formed. Observe solubility.

  • Heat the tubes that show poor solubility at room temperature in a water or sand bath.

  • If the compound dissolves completely upon heating, it is a potential candidate.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • The formation of high-quality crystals indicates a good solvent. Rapid precipitation or "oiling out" suggests the solvent is not ideal.

Solvent SystemSuitability for this compoundRationale & Comments
Water ModerateGood for highly polar compounds. May require a large volume. The compound has some water solubility, so yields might be reduced.[8]
Ethanol / Isopropanol GoodOften a good starting point for moderately polar organic molecules. Piperidine derivatives often crystallize well from alcohols.[9]
Ethyl Acetate Poor (as single solvent)Generally, the compound may be too polar to dissolve well in hot ethyl acetate alone.
Hexane / Toluene UnsuitableThe compound is too polar and will likely be insoluble even when hot.
Hexane / Ethyl Acetate Good (as co-solvent)A powerful combination where ethyl acetate acts as the "good" solvent and hexane as the "poor" anti-solvent.[8]

Q4: My product "oils out" instead of crystallizing upon cooling. How can I fix this?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly at a temperature above the solute's melting point.

  • Solution 1: Use a lower-boiling point solvent. If you are using a high-boiling solvent, try one with a lower boiling point.

  • Solution 2: Use a larger volume of solvent. The solution may be too concentrated. Add more hot solvent to dissolve the oil, then attempt to cool again very slowly.

  • Solution 3: Use a co-solvent system. Dissolve the crude product in a minimum of a "good" solvent (like ethanol) while hot. Then, add a "poor," miscible solvent (like hexane or water) dropwise until the solution just becomes turbid (cloudy).[7] Add a few drops of the "good" solvent to clarify the solution, then cool slowly.

Q5: My final product is pure by NMR, but it's still colored (yellow/brown). How can I decolorize it?

A5: The color is likely due to trace amounts of highly conjugated or oxidized impurities.

  • Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The colored impurities will adsorb to the charcoal's surface. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal, then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.

Section 3: Purification by Acid-Base Extraction

This technique leverages the amphoteric nature of this compound to separate it from non-ionizable (neutral) impurities.

Q6: How does acid-base extraction work for this specific molecule, and when should I use it?

A6: Acid-base extraction is ideal for removing neutral organic impurities (like bis-substituted byproducts or polymeric material) from your crude product.[3] The process involves selectively moving your desired compound from an organic layer to an aqueous layer by converting it into a water-soluble salt.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Workflow for purification via acid-base extraction.

Protocol 2: Acid-Base Extraction Workflow

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq). Shake vigorously, venting frequently. Allow the layers to separate. The protonated product will move into the aqueous layer.

  • Drain the lower aqueous layer and save it. Extract the organic layer one more time with 1M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Discard the organic layer, which contains the neutral impurities.

  • Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH (aq) with stirring until the pH is >10. The deprotonated product will precipitate or form an oil.

  • Extract the basic aqueous layer three times with fresh ethyl acetate or DCM. The purified product will move back into the organic layer.

  • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[10]

Q7: I formed a stable emulsion during extraction that won't separate. What should I do?

A7: Emulsions are common when dealing with basic compounds.

  • Be Patient: Sometimes, simply letting the funnel sit for an extended period will allow the layers to separate.

  • Add Brine: Adding a small amount of saturated NaCl solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.[10]

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can sometimes be effective.

Section 4: Troubleshooting Column Chromatography

For difficult separations or when high purity is essential, column chromatography is the method of choice. Amines, however, can be problematic on standard silica gel.

Q8: My compound streaks badly on the TLC plate and I get poor separation on the silica column. Why is this happening?

A8: The basic lone pair on the piperidine nitrogen interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption, resulting in significant tailing or "streaking" of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.[11]

Solution: Deactivate the Silica Gel. To prevent this strong interaction, you must add a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N): Add 1-2% triethylamine to your solvent system. The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[12]

  • Ammonia: Using a solvent system like 1-2% of a 7N ammonia solution in methanol, mixed with dichloromethane, is also highly effective for stubborn amines.[11][13]

Q9: What is a good starting eluent system for flash chromatography of this compound?

A9: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate.[12] Given the compound's polarity, you will need a relatively polar eluent.

Eluent SystemStarting Ratio (v/v)Comments
Ethyl Acetate / Hexanes 50:50 to 80:20 (+ 1% Et₃N)A standard system. Start at 50% ethyl acetate and increase polarity as needed.[13]
Dichloromethane / Methanol 98:2 to 90:10 (+ 1% Et₃N or NH₄OH)An excellent system for polar compounds. Methanol is a very polar solvent, so start with a small percentage.[13] Be aware that using more than 10% methanol can risk dissolving the silica gel.[13]

Protocol 3: Flash Column Chromatography with Base Deactivation

  • Select an appropriate solvent system by running TLC plates, ensuring you add 1% triethylamine to the eluent. Aim for an Rf of ~0.3 for your product.

  • Prepare the column by packing silica gel in your chosen eluent (with 1% Et₃N). Do not let the column run dry.

  • Dissolve your crude product in a minimal amount of the eluent or dichloromethane.

  • Optional (for poorly soluble compounds): Pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve the compound in a solvent like DCM, add silica, and evaporate the solvent to get a dry, free-flowing powder.[12]

  • Carefully load your sample onto the top of the column.

  • Elute the column with your solvent system, collecting fractions. Use moderate air pressure to speed up the process ('flash' chromatography).

  • Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

Validation & Comparative

A Researcher's Guide to Comparing the Biological Activity of 3-(1-Piperidinylmethyl)phenol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced relationship between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. Even subtle alterations, such as the positional isomerism of a functional group on an aromatic ring, can profoundly impact a compound's pharmacological profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activity of 3-(1-Piperidinylmethyl)phenol with its ortho- (2-) and para- (4-) isomers.

While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes established principles of structure-activity relationships (SAR) and provides detailed, field-proven experimental protocols to empower researchers to conduct their own robust comparisons. We will delve into the potential biological activities of these compounds, rooted in the known pharmacology of their constituent phenol and piperidine moieties, and outline the necessary steps to elucidate their comparative efficacy and safety profiles.

The Significance of Positional Isomerism

The three isomers of (1-Piperidinylmethyl)phenol share the same molecular formula and constituent parts: a phenol ring and a piperidinylmethyl group. However, the point of attachment of the piperidinylmethyl substituent—ortho, meta, or para—to the hydroxyl group of the phenol ring dictates the molecule's three-dimensional shape, electron distribution, and steric hindrance. These factors are critical in determining how the molecule interacts with biological targets such as receptors, enzymes, and ion channels.

The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a key interaction for binding to many biological macromolecules.[1] The basic nitrogen atom of the piperidine ring can also participate in ionic interactions. The spatial relationship between these two key functional groups, as defined by the ortho, meta, and para positions, will influence the molecule's ability to fit into a specific binding pocket and establish these crucial interactions.

Potential Biological Activities: An Overview

Phenol and piperidine derivatives are known to exhibit a wide range of biological activities.[2][3] Based on their structural motifs, the (1-Piperidinylmethyl)phenol isomers could potentially exhibit:

  • Opioid Receptor Activity: The 3-hydroxyphenyl group is a key pharmacophore in many opioid analgesics, such as morphine and its derivatives.[4] Therefore, it is plausible that these isomers may interact with opioid receptors, particularly the mu (µ) opioid receptor.

  • Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals, a property attributed to the hydrogen-donating ability of the hydroxyl group.[5][6]

  • Cytotoxicity: Many phenolic and piperidine-containing compounds have been investigated for their potential as anticancer agents.[7]

  • Antimicrobial Activity: Both phenolic and piperidine moieties are found in various antimicrobial agents.[1][5]

This guide will provide protocols for assays to investigate each of these potential activities.

Experimental Roadmap for Comparative Analysis

To objectively compare the biological activity of the three isomers, a battery of in vitro assays should be performed. The following sections provide detailed, step-by-step methodologies for a selection of key experiments.

Opioid Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. This protocol outlines the determination of the binding affinity of the (1-Piperidinylmethyl)phenol isomers for the human mu (µ) opioid receptor.

Experimental Protocol: µ-Opioid Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize commercially available cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

    • Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the membrane suspension using a Polytron homogenizer and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well microplate, add the following in triplicate:

      • Assay buffer

      • A fixed concentration of a high-affinity radioligand for the µ-opioid receptor (e.g., [³H]DAMGO at a concentration close to its Kd).[8]

      • Increasing concentrations of the test compound (each isomer of (1-Piperidinylmethyl)phenol) or a known reference compound (e.g., morphine or naloxone).[4][8]

      • The prepared cell membrane suspension.

    • For the determination of non-specific binding, a set of wells should contain a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).[8]

    • For the determination of total binding, a set of wells should contain only the radioligand, membranes, and buffer.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[8]

  • Harvesting and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) for each isomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

CompoundKi (nM) at Human µ-Opioid Receptor
2-(1-Piperidinylmethyl)phenol[Hypothetical Value]
This compound[Hypothetical Value]
4-(1-Piperidinylmethyl)phenol[Hypothetical Value]
Morphine (Reference)1.14[4]

Experimental Workflow: Opioid Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (CHO-hMOR) Assay_Plate Plate Assay Components: Buffer, Radioligand, Compound, Membranes Membrane_Prep->Assay_Plate Radioligand_Prep Prepare Radioligand ([³H]DAMGO) Radioligand_Prep->Assay_Plate Compound_Prep Prepare Test Compounds (Isomers & Control) Compound_Prep->Assay_Plate Incubation Incubate at RT (60-120 min) Assay_Plate->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for µ-opioid receptor binding assay.

Antioxidant Activity Assessment

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store this solution in the dark.[9][10]

    • Prepare stock solutions of the test compounds (each isomer) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add varying concentrations of the test compounds or the positive control to the wells in triplicate.

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.[9][10]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging activity against the concentration of each compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Hypothetical Data Presentation:

CompoundDPPH Scavenging EC50 (µM)
2-(1-Piperidinylmethyl)phenol[Hypothetical Value]
This compound[Hypothetical Value]
4-(1-Piperidinylmethyl)phenol[Hypothetical Value]
Ascorbic Acid (Reference)[Typical Literature Value]
Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (each isomer) in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a further 3-4 hours.[11]

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of each compound to determine the IC50 value (the concentration that reduces cell viability by 50%).

Hypothetical Data Presentation:

CompoundCytotoxicity IC50 (µM) on HeLa cells (48h)
2-(1-Piperidinylmethyl)phenol[Hypothetical Value]
This compound[Hypothetical Value]
4-(1-Piperidinylmethyl)phenol[Hypothetical Value]
Doxorubicin (Reference)[Typical Literature Value]

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_execution MTT Assay cluster_data_analysis Data Analysis Cell_Culture Culture Cancer Cell Line Cell_Seeding Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Cell_Treatment Treat Cells with Compounds Cell_Seeding->Cell_Treatment Compound_Dilution Prepare Serial Dilutions of Isomers Compound_Dilution->Cell_Treatment Incubation_24_72h Incubate for 24-72h Cell_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Formazan_Solubilization Solubilize Formazan Crystals (DMSO) Incubation_3_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Viability_Calculation Calculate % Cell Viability Absorbance_Reading->Viability_Calculation IC50_Determination Determine IC50 Viability_Calculation->IC50_Determination

References

A Comparative Guide to the Synthesis of 3-(1-Piperidinylmethyl)phenol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive comparative analysis of the primary synthetic routes to 3-(1-Piperidinylmethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds, including Roxatidine Acetate. We will delve into the mechanistic underpinnings, operational practicalities, and scalability of each method, providing researchers, chemists, and process development professionals with the critical data needed to select the optimal synthetic strategy for their specific objectives.

Introduction: The Strategic Importance of this compound

This compound is a substituted phenol derivative incorporating a piperidinylmethyl moiety at the meta position. This structural motif is of significant interest in medicinal chemistry. Its synthesis, however, presents a classic challenge of regioselectivity and process efficiency. The selection of a synthetic route is a critical decision, profoundly impacting yield, purity, cost, and environmental footprint. This guide will compare and contrast the two most prominent and viable methodologies: direct Reductive Amination and a multi-step pathway originating from m-nitrobenzaldehyde. We will also address the common misconception of using a direct Mannich reaction on phenol for this specific isomer.

Route 1: Direct Reductive Amination of 3-Hydroxybenzaldehyde

This is arguably the most direct and efficient laboratory-scale method for preparing this compound. The strategy relies on the reaction between 3-hydroxybenzaldehyde and piperidine to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine.

Expertise & Rationale: Why this Route Excels

The primary advantage of this route is its exceptional control over regiochemistry. The starting aldehyde functionality is already positioned at the desired meta-position relative to the hydroxyl group, thereby circumventing the regioselectivity issues inherent in electrophilic substitution reactions on a phenol ring. The reaction is typically high-yielding and can be accomplished in a single pot, making it an attractive choice for research and early-stage development.

The choice of reducing agent is a key experimental variable. Catalytic hydrogenation offers high atom economy and clean conversion, while hydride reagents provide operational simplicity for smaller scales.

Reaction Mechanism: Catalytic Hydrogenation Pathway

The reaction proceeds in two main stages:

  • Iminium Ion Formation: 3-Hydroxybenzaldehyde reacts with piperidine in a condensation reaction to form an unstable enamine, which is in equilibrium with the electrophilic piperidin-1-yl(3-hydroxyphenyl)methaniminium ion.

  • Reduction: The iminium ion is then reduced. In the case of catalytic hydrogenation, this occurs on the surface of a metal catalyst (e.g., Palladium on carbon) with hydrogen gas.

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Iminium_Ion Iminium Ion Intermediate 3-Hydroxybenzaldehyde->Iminium_Ion + Piperidine - H2O Piperidine Piperidine Piperidine->Iminium_Ion Final_Product This compound Iminium_Ion->Final_Product Reduction Reducing_Agent H2, Pd/C Catalyst Reducing_Agent->Final_Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example based on established procedures.[1]

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Piperidine (1.0-1.2 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%)

  • Ethanol (as solvent)

  • Hydrogen gas (H₂)

Procedure:

  • To a hydrogenation vessel, add 3-hydroxybenzaldehyde and ethanol.

  • Stir the mixture until the aldehyde is fully dissolved.

  • Add piperidine to the solution and stir for 15-30 minutes at room temperature to pre-form the iminium ion.

  • Carefully add the 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite®. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake is kept wet with solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Route 2: Multi-step Synthesis from m-Nitrobenzaldehyde

This synthetic pathway is a testament to process optimization in industrial chemistry, where the cost and availability of starting materials can dictate the most economically viable route, even if it involves more steps.[2] This method circumvents the use of the potentially more expensive 3-hydroxybenzaldehyde by starting from the readily available m-nitrobenzaldehyde.

Expertise & Rationale: An Industrial Perspective

While this route appears more complex, its adoption is driven by economic factors.[2] It breaks down the synthesis into a series of robust, high-yielding steps that are individually straightforward to scale up. The transformation of the nitro group to a hydroxyl group via a diazonium salt is a classic and well-understood process in industrial synthesis. This route exemplifies a trade-off between step-count and raw material cost.

Synthetic Workflow

The process involves five key transformations:

  • Reduction of Aldehyde: The aldehyde group of m-nitrobenzaldehyde is selectively reduced to a primary alcohol.

  • Activation of Alcohol: The resulting benzyl alcohol is converted into a good leaving group, typically an organic sulfonate like a tosylate or mesylate.

  • N-Alkylation: The activated alcohol derivative is reacted with piperidine in an SN2 reaction to form the C-N bond.

  • Nitro Group Reduction: The nitro group is reduced to a primary aniline.

  • Diazotization & Hydrolysis: The aniline is converted to a diazonium salt, which is then hydrolyzed in aqueous acid to yield the final phenolic product.

G start m-Nitrobenzaldehyde step1 1. Aldehyde Reduction start->step1 step2 2. Alcohol Activation (e.g., TsCl) step1->step2 step3 3. N-Alkylation with Piperidine step2->step3 step4 4. Nitro Group Reduction step3->step4 step5 5. Diazotization & Hydrolysis step4->step5 end This compound step5->end

Caption: Workflow for synthesis from m-Nitrobenzaldehyde.

Experimental Protocol (Summarized)

This protocol is a condensed representation of the process described in patent literature.[2]

  • Step 1 (Reduction): m-Nitrobenzaldehyde is reduced using a metal borohydride (e.g., NaBH₄) in the presence of a phase transfer catalyst to yield (3-nitrophenyl)methanol.

  • Step 2 (Activation): The alcohol is reacted with an organic sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the corresponding sulfonate ester.

  • Step 3 (N-Alkylation): The sulfonate ester is treated with piperidine in the presence of a base to yield 1-((3-nitrobenzyl)piperidin-1-yl)methane. This and the preceding steps can often be performed as a one-pot synthesis.[2]

  • Step 4 (Nitro Reduction): The nitro compound is reduced, for example, by catalytic hydrogenation (H₂/Pd/C) or using a metal/acid system (e.g., Sn/HCl), to yield 3-(piperidin-1-ylmethyl)aniline.

  • Step 5 (Diazotization/Hydrolysis): The aniline derivative is treated with a diazotizing agent (e.g., NaNO₂ in sulfuric acid) at low temperature (0-5 °C) to form the diazonium salt. The reaction mixture is then heated (e.g., 70-90 °C) to hydrolyze the diazonium salt, yielding the final product, this compound.[2]

The Mannich Reaction: A Cautionary Note on Regioselectivity

The Mannich reaction is a powerful C-C bond-forming reaction that aminomethylates a compound containing an active hydrogen.[3][4] It is tempting to consider the direct Mannich reaction between phenol, formaldehyde, and piperidine. However, this approach is fundamentally flawed for the synthesis of the meta-isomer.

Expertise & Rationale: Understanding Electrophilic Aromatic Substitution

The phenolic hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The Mannich reaction proceeds via an electrophilic iminium ion (H₂C=N⁺R₂), which will preferentially attack the electron-rich ortho and para positions of the phenol ring.[5] The meta position is deactivated relative to the ortho and para positions, making the formation of this compound negligible.

G Phenol Phenol Ortho_Product 2-(1-Piperidinylmethyl)phenol (Major Product) Phenol->Ortho_Product Ortho Attack Para_Product 4-(1-Piperidinylmethyl)phenol (Major Product) Phenol->Para_Product Para Attack Meta_Product This compound (Negligible) Phenol->Meta_Product Meta Attack (Disfavored) Reagents Formaldehyde + Piperidine Iminium_Ion Electrophilic Iminium Ion Reagents->Iminium_Ion Iminium_Ion->Ortho_Product Iminium_Ion->Para_Product Iminium_Ion->Meta_Product

Caption: Regioselectivity of the Mannich reaction on phenol.

Comparative Analysis and Data Summary

The choice between the two viable synthetic routes depends on the specific requirements of the project, such as scale, cost constraints, and available equipment.

MetricRoute 1: Reductive AminationRoute 2: Multi-step Synthesis
Starting Material 3-Hydroxybenzaldehydem-Nitrobenzaldehyde
Number of Steps 1 (One-pot)5
Regiocontrol Excellent (pre-defined)Excellent (built-in)
Typical Yield High (often >85%)Moderate to Good (overall)
Scalability Good, but catalyst cost can be a factorExcellent, designed for industrial scale
Key Hazards Flammable H₂ gas, pyrophoric catalystsNitro compounds, diazonium salts (potentially explosive if isolated)
Green Chemistry Higher atom economy, fewer stepsLower atom economy, more waste streams
Best Suited For Laboratory research, kilo-scale synthesisLarge-scale industrial production

Decision-Making Logic

G Goal Synthesize This compound Decision Primary Driver? Goal->Decision Speed_Simplicity Speed & Simplicity (Lab / Kilo Scale) Decision->Speed_Simplicity Cost_Volume Lowest Raw Material Cost (Industrial Scale) Decision->Cost_Volume Route1 Route 1: Reductive Amination Speed_Simplicity->Route1 Route2 Route 2: Multi-step Synthesis Cost_Volume->Route2

Caption: Decision tree for selecting a synthetic route.

Conclusion

For the synthesis of this compound, Reductive Amination (Route 1) stands out as the superior method for research, process development, and small to moderate-scale production due to its simplicity, efficiency, and high yield. Its excellent regiochemical control makes it a reliable and robust choice.

The Multi-step Synthesis from m-Nitrobenzaldehyde (Route 2) , while more laborious, represents a valid and economically sound strategy for large-scale industrial manufacturing where the lower cost of the starting material outweighs the increased number of synthetic steps and associated processing costs.[2] A thorough economic analysis is essential before committing to this route on an industrial scale.

Finally, a direct Mannich reaction on phenol is not a viable route for this specific isomer and should be avoided due to the directing effects of the hydroxyl group. Understanding this limitation is as crucial as knowing the viable pathways.

References

A Comparative Analysis of 3-(1-Piperidinylmethyl)phenol and Other Mannich Bases in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, Mannich bases represent a versatile and highly valuable class of compounds, serving as crucial intermediates and bioactive molecules in their own right.[1][2] Their synthesis, achieved through the robust and cost-effective Mannich reaction, allows for extensive structural diversification, making them a focal point in the quest for novel therapeutics.[3][4] This guide provides an in-depth comparison of a specific phenolic Mannich base, 3-(1-Piperidinylmethyl)phenol, with other related Mannich bases across key biological assays. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on its performance and potential.

The Significance of the Mannich Base Scaffold

The Mannich reaction, a three-component condensation, brings together a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[2] The resulting β-amino carbonyl compounds, or Mannich bases, are endowed with structural features that are often conducive to potent biological activity. The presence of a protonatable amine group can enhance aqueous solubility and facilitate crucial ligand-receptor interactions under physiological conditions. Furthermore, the structural backbone of a Mannich base is readily amenable to modification, enabling fine-tuning of its physicochemical properties to optimize bioavailability and efficacy.[3]

This compound: A Profile

This compound stands out due to the convergence of three key structural motifs: a phenolic ring, a methylene linker, and a piperidine moiety. The phenolic hydroxyl group is a well-established pharmacophore known for its antioxidant properties and its role in interacting with various biological targets. The piperidine ring, a prevalent scaffold in many pharmaceuticals, can influence lipophilicity, membrane permeability, and receptor binding. The combination of these features in a single, relatively simple molecule makes this compound an intriguing candidate for diverse biological applications.

Comparative Biological Evaluation

The following sections provide a comparative overview of the performance of phenolic Mannich bases, with a focus on structures incorporating piperidine or similar cyclic amines, in anticancer, antimicrobial, and antioxidant assays. It is important to note that the data presented is a synthesis from multiple studies, and direct comparisons should be made with consideration for the varying experimental conditions.

Anticancer Activity

Phenolic Mannich bases have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[2][5] The mechanism of action is frequently linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.[6]

The table below summarizes the in vitro cytotoxic activity (IC50 values) of several phenolic Mannich bases against various cancer cell lines. While specific IC50 data for this compound is not extensively reported in publicly available literature, the data for structurally related compounds provides valuable insights into the potential efficacy of this class of molecules.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Lawsone Mannich Bases (piperidine derivative) HepG2~10-50[7]
Flavanone Mannich Base (dicyclohexylamine derivative) HeLa, MCF-7>50% inhibition[6]
Vanillin-derived Mannich Base (N-phenylpiperazine derivative) VariousPSE* value 60.6[3]
Vanillin-derived Mannich Base (1-(3-trifluoromethyl)phenyl piperazine deriv.) VariousPSE* value 19.2[3]
Piperine (related piperidine-containing natural product) HSC-3143.99[8]
Piperine (related piperidine-containing natural product) HeLa61.94[9]
Tetramethylpiperidine-phenazine (B4125) Various~0.48 µg/ml[10]

*PSE (Potency Selectivity Expression) is a measure of anticancer activity and selectivity. Higher values indicate better performance.

The data suggests that the nature of the phenolic core (e.g., lawsone, flavanone, vanillin) and the substituents on the amine moiety play a crucial role in determining the cytotoxic potency. The piperidine and piperazine rings are common features in many of the more active compounds.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other Mannich bases) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Mannich Bases B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity

Mannich bases are well-documented for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][11] The introduction of an aminomethyl group to a phenolic compound can enhance its antimicrobial efficacy.[1]

Below is a comparative table of the Minimum Inhibitory Concentration (MIC) values for various Mannich bases.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Piperazine-triazole Mannich Bases (PG7) C. parapsilosis0.49
Piperazine-triazole Mannich Bases (PG8) C. parapsilosis0.98
Piperazine-triazole Mannich Bases (PG1-3) Micrococcus, Bacillus62.5
Piperidine Derivative (Compound 6 in study) Various Bacteria1500[12]
Piperidine Derivative (Compound 1 in study) S. aureus (Zone in mm)17-22[13]
Piperidine Derivative (Compound 2 in study) S. aureus (Zone in mm)18-24[13]

The data highlights that the antimicrobial activity is highly dependent on the specific structure of the Mannich base, with some piperazine derivatives showing potent antifungal activity at very low concentrations.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare Inoculum: Culture the microbial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Mannich Bases C Inoculate 96-well Plates A->C B Standardize Microbial Inoculum B->C D Incubate for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination using broth microdilution.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of antioxidant activity, acting as a hydrogen donor to scavenge free radicals.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Compound/DerivativeIC50 (µM) or % InhibitionReference
Phenolic Piperidine Derivatives (in study) Moderate activity[4]
3-arylidene-4-piperidones (3d, 3e in study) Close to Ascorbic Acid[14]
Piperidine Derivative (Compound 8 in study) 78% inhibition @ 1000 µg/ml[15]
Piperidine Derivative (Compound 6 in study) 49% inhibition @ 1000 µg/ml[15]

The antioxidant potential of phenolic Mannich bases is evident, though the specific activity can be modulated by other structural features.

  • Prepare DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[16]

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Structure-Activity Relationship (SAR) Insights

Based on the available data, several structure-activity relationships can be inferred for phenolic Mannich bases:

  • The Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the aromatic ring are critical for antioxidant and, in many cases, anticancer and antimicrobial activities.

  • The Amine Moiety: The nature of the amine (e.g., piperidine, piperazine, morpholine) significantly influences the biological activity. The basicity and lipophilicity of the amine can affect cell permeability and target binding.

  • Substituents on the Aromatic Ring: Electron-donating or electron-withdrawing groups on the phenolic ring can modulate the electronic properties and, consequently, the biological activity of the molecule.

  • The Methylene Bridge: The linker between the phenolic ring and the amine can also impact the overall conformation and activity of the compound.

Key Structural Features and Their Influence

SAR Phenol Phenolic -OH Activity Biological Activity Phenol->Activity Antioxidant Target Binding Amine Amine Moiety (e.g., Piperidine) Amine->Activity Solubility Permeability Substituents Ring Substituents Substituents->Activity Electronic Effects

Caption: Key structural determinants of biological activity in phenolic Mannich bases.

Conclusion

This compound, as a representative phenolic Mannich base, is positioned at the intersection of favorable structural features that suggest a high potential for biological activity. While direct comparative data is still emerging, the analysis of structurally related compounds strongly indicates that this class of molecules holds significant promise in anticancer, antimicrobial, and antioxidant applications. The synthetic tractability of the Mannich reaction allows for the generation of diverse libraries of analogues, paving the way for the optimization of lead compounds. Further systematic studies directly comparing this compound with a broad range of other Mannich bases under standardized assay conditions are warranted to fully elucidate its therapeutic potential.

References

A Comparative Cross-Validation of 3-(1-Piperidinylmethyl)phenol: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of choices, phenolic Mannich bases stand out for their synthetic versatility and diverse biological activities. This guide provides an in-depth, data-driven cross-validation of 3-(1-Piperidinylmethyl)phenol, a key intermediate, by comparing its performance profile with its structural isomers, the ortho- and para-substituted analogues. By examining the subtle yet significant impact of substituent placement on physicochemical and biological properties, this document aims to equip researchers with the critical insights needed for informed compound selection and rational drug design.

Introduction to Phenolic Mannich Bases: The Importance of Isomeric Purity

Phenolic Mannich bases are synthesized through the aminomethylation of a phenol, a classic three-component condensation reaction involving a phenol, formaldehyde, and a secondary amine—in this case, piperidine.[1] The position of the newly introduced piperidinylmethyl group on the phenol ring dictates the compound's three-dimensional structure and, consequently, its interactions with biological targets. The ortho (2-), meta (3-), and para (4-) isomers of (1-Piperidinylmethyl)phenol, while sharing the same molecular formula, exhibit distinct properties that can have far-reaching implications in medicinal chemistry. Understanding these differences is paramount for optimizing synthetic routes and achieving desired pharmacological outcomes.

Synthesis and Characterization: A Comparative Overview

The synthesis of piperidinylmethylphenols is most commonly achieved via the Mannich reaction. The general mechanism involves the formation of an electrophilic iminium ion from piperidine and formaldehyde, which is then attacked by the nucleophilic phenol ring. The regioselectivity of this reaction (ortho vs. para substitution) is influenced by reaction conditions such as temperature and the nature of the solvent. The meta-isomer is typically synthesized through alternative, multi-step routes.

Below is a generalized workflow for the Mannich reaction leading to the ortho- and para-isomers.

References

A Comparative Guide to Confirming the Purity of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance. For drug development professionals, particularly those working on analgesics like Tapentadol where 3-(1-Piperidinylmethyl)phenol is a key precursor, rigorous purity assessment is a non-negotiable aspect of quality control.[1][2][3][4] This guide provides an in-depth comparison of analytical methodologies to establish the purity of a this compound sample, grounded in the principles of scientific integrity and designed for the modern researcher.

Our approach is built on a philosophy of orthogonal validation—employing multiple, distinct analytical techniques to build a comprehensive and trustworthy purity profile. No single method is infallible, but a combination of techniques provides a self-validating system that is robust and defensible.

The Analytical Gauntlet: A Multi-Technique Approach

The core of a rigorous purity assessment lies in subjecting the sample to a battery of analytical tests. Each technique probes different physicochemical properties of the molecule, providing a unique piece of the purity puzzle. The workflow below illustrates a comprehensive strategy.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Absolute Quantification cluster_3 Final Purity Statement Sample This compound Sample MP Melting Point Analysis Sample->MP Thermal Properties FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HPLC HPLC-UV (Primary Purity Assay) Sample->HPLC Quantitative Purity Report Comprehensive Purity Report MP->Report Data Consolidation FTIR->Report Data Consolidation GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Check NMR NMR Spectroscopy (¹H, ¹³C, qNMR) HPLC->NMR Impurity ID HPLC->Report Data Consolidation GCMS->NMR Structural Elucidation GCMS->Report Data Consolidation NMR->Report Data Consolidation

Caption: A comprehensive workflow for purity assessment of a pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the cornerstone of purity determination in the pharmaceutical industry.[5][6][7] Its strength lies in its ability to separate the main compound from non-volatile organic impurities with high resolution and quantify them with exceptional precision.

Causality of Experimental Choices: For a molecule like this compound, which contains both a polar phenol group and a non-polar piperidinyl-methyl system, RP-HPLC is ideal. A C18 column is chosen for its hydrophobic stationary phase, which retains the analyte. The mobile phase, typically a mixture of a polar organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, allows for the controlled elution of compounds based on their polarity.[5][8] The acidic pH (e.g., using phosphoric or formic acid) is critical to protonate the basic piperidine nitrogen, ensuring a single ionic state and preventing peak tailing, which leads to sharper, more symmetrical peaks and better resolution.

Experimental Protocol: RP-HPLC for Purity
  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) set at 275 nm (a wavelength where the phenol chromophore absorbs).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run a gradient elution program (e.g., starting with 10% B, ramping to 90% B over 20 minutes) to separate impurities with a wide range of polarities.

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • According to ICH Q2(R1) guidelines, for a purity test, the limit of quantitation (LOQ) for impurities should be established.[9][10] Impurities are typically reported if they are above a 0.05% threshold.

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Autosampler Injection (10 µL) prep->inject column RP-C18 Column (Separation) inject->column detect DAD Detector (UV @ 275 nm) column->detect process Chromatogram Processing (Integration & Area % Report) detect->process

Caption: Standard workflow for an HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles

While HPLC excels with non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities. For a compound like this compound, this could include residual solvents from synthesis or volatile by-products. The mass spectrometer provides definitive structural information, making it invaluable for impurity identification.

Causality of Experimental Choices: Amines can be challenging for GC analysis due to their basicity, which can cause interaction with the column and lead to peak tailing.[11][12] Therefore, a deactivated, mid-polarity column (e.g., a DB-5ms) is often used.[13] In some cases, derivatization (e.g., with trifluoroacetic anhydride) can be employed to make the amine less polar and more volatile, though this adds a step to the sample preparation.[14] For this compound, direct injection is often feasible if the GC system is well-maintained. The mass spectrometer is typically operated in Electron Ionization (EI) mode, which provides a reproducible fragmentation pattern that can be compared to spectral libraries for identification.

Experimental Protocol: GC-MS for Impurity Profiling
  • System Preparation:

    • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280 °C (Splitless mode).

    • Oven Program: Start at 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C; Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of methanol or dichloromethane.

  • Analysis:

    • Inject 1 µL of the sample solution.

  • Data Interpretation:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify relative to the main peak or an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides unparalleled insight into the molecular structure of the sample. ¹H and ¹³C NMR are used to confirm the identity of this compound, while a more advanced technique, quantitative NMR (qNMR), can determine purity without the need for a specific reference standard for the impurity itself.[15][16][17]

Causality of Experimental Choices: ¹H NMR is particularly powerful because the integral of each signal is directly proportional to the number of protons it represents.[18] By comparing the integrals of signals from the main compound to those of unknown signals (impurities), one can estimate the impurity level. For absolute quantification (qNMR), a certified internal standard of known purity is added to the sample at a precise concentration. By comparing the integral of a known proton signal from the analyte to a known proton signal from the standard, the exact purity of the analyte can be calculated.[16][19] This makes qNMR a primary analytical method recognized by pharmacopeias.[18]

Experimental Protocol: ¹H qNMR for Absolute Purity
  • Standard & Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) and add it to the same tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a >400 MHz spectrometer.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full magnetization recovery, which is crucial for accurate quantification.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methylene bridge protons) and a well-resolved signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, weights, number of protons in each integral, and the purity of the internal standard.

Melting Point Analysis: A Classic Indicator

A simple yet effective technique, melting point analysis provides a quick assessment of purity. A pure crystalline solid will have a sharp, well-defined melting point, whereas an impure sample will exhibit a depressed and broader melting range.

  • Expected Result: Pure this compound has a reported melting point of 137-138°C.[20]

  • Interpretation: A sample melting over a range of several degrees (e.g., 132-136°C) suggests the presence of impurities.

Comparative Analysis of Techniques

To select the most appropriate method(s), it's crucial to compare their strengths and weaknesses.

Technique Primary Use Sensitivity Specificity Quantitative? Key Advantage Key Limitation
HPLC-UV Purity & Impurity QuantificationHigh (ppm)HighYes (Relative %)Robust, precise, and widely used for routine QC.[21]Requires reference standards for impurity identification.
GC-MS Volatile Impurity ID & QuantificationVery High (ppb)Very HighYesDefinitive identification of volatile/semi-volatile impurities.[13]Not suitable for non-volatile or thermally labile compounds.
NMR Structure Confirmation, Absolute PurityModerateVery HighYes (Absolute %)Can quantify without impurity standards (qNMR); provides structural info.[18]Lower sensitivity than chromatographic methods; higher cost.
Melting Point Preliminary Purity CheckLowLowNoFast, simple, and inexpensive.Non-specific; only indicates presence of impurities, not identity or quantity.

Building a Self-Validating System: An Orthogonal Approach

The true power of this multi-technique guide lies in combining orthogonal methods—techniques that measure different properties.

  • HPLC + MS: Use HPLC for routine purity testing (area %). If an unknown impurity peak is observed above the identification threshold (e.g., >0.10%), the sample should be analyzed by LC-MS to obtain the mass of the impurity, providing a crucial clue to its identity.

  • HPLC + qNMR: Use HPLC for high-throughput screening of purity. For a definitive, primary measurement of the main component's purity (potency), use qNMR.[15][18] This combination is exceptionally powerful, as qNMR validates the purity value obtained from HPLC.

  • GC-MS + HPLC: Use GC-MS to screen for residual solvents and volatile by-products, while HPLC is used for non-volatile impurities. Together, they provide a complete picture of all potential organic impurities.

Comparison with an Alternative: Purity of 4-Methyl-2-(1-piperidinylmethyl)phenol

Consider a structural isomer, 4-Methyl-2-(1-piperidinylmethyl)phenol.[22][23][24] While chemically similar, the analytical strategy must adapt slightly.

  • HPLC: The retention time will differ due to the change in polarity from the methyl group's position. The UV maximum may also shift slightly, requiring optimization of the detector wavelength.

  • NMR: The ¹H NMR spectrum will be distinctly different. The aromatic region will show a different splitting pattern, and the methyl group will appear as a singlet, providing a clear way to distinguish it from the meta-substituted isomer.

  • Melting Point: The melting point is significantly different (56-57 °C), providing a simple, rapid method to differentiate the two isomers.[22]

This comparison underscores a critical principle: analytical methods must always be tailored and validated for the specific molecule under investigation. A method developed for one compound cannot be assumed to be suitable for even a close structural analog without re-validation.

References

A Researcher's Guide to In-Vitro and In-Vivo Studies of 3-(1-Piperidinylmethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from the laboratory bench to clinical application is a rigorous and multifaceted process. Central to this endeavor is the comprehensive evaluation of a compound's biological activity, a task that relies on a synergistic interplay between in-vitro and in-vivo studies. For researchers, scientists, and drug development professionals working with promising scaffolds like 3-(1-piperidinylmethyl)phenol and its derivatives, understanding the nuances, strengths, and limitations of these two investigational paradigms is paramount.

This guide provides an in-depth technical comparison of in-vitro and in-vivo studies of this compound derivatives, drawing upon experimental data to illuminate the path from initial screening to preclinical validation. We will delve into the causality behind experimental choices, the importance of self-validating protocols, and the critical need for authoritative grounding in scientific literature.

The Rationale for a Dual Approach: In-Vitro and In-Vivo Perspectives

The core of drug discovery lies in identifying molecules that can modulate biological processes to achieve a therapeutic effect. In-vitro studies, conducted in a controlled environment outside of a living organism, offer the first glimpse into a compound's potential. They are indispensable for high-throughput screening, mechanism of action studies, and establishing initial structure-activity relationships (SAR). However, the complexity of a living system, with its intricate network of absorption, distribution, metabolism, and excretion (ADME) processes, cannot be fully replicated in a petri dish. This is where in-vivo studies, conducted in living organisms, become critical. They provide the essential context of a compound's efficacy and safety in a whole-organism system, a crucial step in translational research. The this compound scaffold, a privileged structure in medicinal chemistry, has been the subject of numerous investigations, showcasing a wide array of biological activities. By examining the available data, we can appreciate the complementary nature of in-vitro and in-vivo evaluations.

Analgesic and Anti-inflammatory Activity: From Enzyme Inhibition to Pain Relief

The piperidine and phenol moieties are well-represented in compounds targeting pain and inflammation. The following sections compare the in-vitro and in-vivo findings for derivatives with these structural features.

In-Vitro Evaluation of Anti-inflammatory and Analgesic Potential

In-vitro assays for anti-inflammatory and analgesic activity often focus on specific molecular targets. A common approach is to assess the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Another strategy involves evaluating the compound's ability to stabilize red blood cell membranes, an indicator of anti-inflammatory potential.

For instance, a series of 2-(4-phenylquinoline-2-yl)phenol derivatives were evaluated for their in-vitro COX-2 inhibitory activity.[1] The results, summarized in the table below, demonstrate a range of potencies, with some compounds showing IC50 values in the nanomolar range.[1]

CompoundR1R2COX-2 IC50 (µM)HRBC Membrane Stabilization IC50 (µM)
4f-OH-3Cl-0.064
4h-CHO containing alkanol-4F0.0260.021
4j-CHO containing alkanol-OMe0.1020.092

Table 1: In-vitro anti-inflammatory activity of selected 2-(4-phenylquinoline-2-yl)phenol derivatives.[1]

The data clearly indicates that substitutions on the phenol and quinoline rings significantly influence the in-vitro activity. This highlights the importance of SAR studies in optimizing lead compounds.

In-Vivo Assessment of Analgesic and Anti-inflammatory Effects

In-vivo models are essential to determine if the in-vitro activity translates into a therapeutic effect in a living organism. Common models for analgesia include the acetic acid-induced writhing test and the hot plate test, while anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model.

A study on piperidine derivatives investigated their analgesic effects in mice.[2] The results showed a significant reduction in the number of writhes, indicating analgesic activity.[2] Similarly, the anti-inflammatory potential of phenyl quinoline phenol derivatives was confirmed in a carrageenan-induced pleurisy model in mice.[3]

CompoundDose (mg/kg)Analgesic Effect (% inhibition of writhing)
PD1-Significant
PD3-Highly Significant
PD5-Highly Significant

Table 2: In-vivo analgesic effect of selected piperidine derivatives.[2]

Comparison and Correlation

This underscores a critical principle in drug development: in-vitro assays are powerful tools for initial screening and mechanistic studies, but in-vivo validation is indispensable to confirm therapeutic potential.

Anticholinesterase Activity: A Key Strategy for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The this compound scaffold is a common feature in many AChE inhibitors.

In-Vitro Acetylcholinesterase Inhibition Assays

The most common in-vitro method for measuring AChE activity is the Ellman's method, a colorimetric assay. Numerous studies have reported the synthesis and in-vitro evaluation of piperidine derivatives as AChE inhibitors. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity, with some compounds having IC50 values in the nanomolar range.[4]

CompoundAChE IC50 (nM)
210.56

Table 3: In-vitro anti-acetylcholinesterase activity of a potent piperidine derivative.[4]

In-Vivo Evaluation of Cholinergic Enhancement

The in-vivo efficacy of AChE inhibitors is often assessed by measuring their ability to increase acetylcholine levels in the brain of animal models. For the highly potent compound 21, administration to rats at a dose of 3 mg/kg resulted in a significant increase in acetylcholine content in the cerebral cortex and hippocampus.[4] This demonstrates a clear translation of in-vitro enzyme inhibition to a measurable in-vivo physiological effect.

Comparison and Correlation

In the case of anticholinesterase agents, there is often a strong correlation between in-vitro potency and in-vivo efficacy. The ability of a compound to inhibit the AChE enzyme in a test tube is a direct measure of its intended pharmacological action. The in-vivo studies then confirm that the compound can cross the blood-brain barrier, reach its target, and exert its effect in a complex biological system.

Experimental Protocols: A Foundation of Scientific Integrity

The trustworthiness of experimental data hinges on the robustness and clarity of the methodologies employed. Below are detailed, step-by-step protocols for representative in-vitro and in-vivo assays discussed in this guide.

In-Vitro Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the principles described in the evaluation of novel piperidine-based AChE inhibitors.[5][6]

Objective: To determine the in-vitro inhibitory activity of this compound derivatives against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Vivo Protocol: Acetic Acid-Induced Writhing Test for Analgesia

This protocol is a standard method for screening analgesic drugs, as described in studies of piperidine derivatives.[2]

Objective: To evaluate the in-vivo analgesic effect of this compound derivatives in a mouse model of visceral pain.

Materials:

  • Male albino mice (20-25 g)

  • Test compounds (this compound derivatives)

  • Aspirin or other standard analgesic (positive control)

  • 0.6% acetic acid solution

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Divide the mice into groups (e.g., vehicle control, positive control, and test compound groups).

  • Administer the test compounds or controls to the respective groups via an appropriate route (e.g., intraperitoneal or oral).

  • After a specific pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately after the injection, place each mouse in an individual observation cage.

  • Record the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse for a defined period (e.g., 20 minutes).

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

  • Analyze the data for statistical significance.

Visualizing the Path Forward: From Concept to Clinic

The following diagrams illustrate key concepts in the evaluation of this compound derivatives.

DrugDiscoveryWorkflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies HTS High-Throughput Screening SAR Structure-Activity Relationship HTS->SAR MoA Mechanism of Action SAR->MoA Efficacy Efficacy Models MoA->Efficacy Lead Optimization Toxicity Toxicity Studies Efficacy->Toxicity ADME ADME Profiling Toxicity->ADME

Caption: A simplified workflow illustrating the progression from in-vitro screening to in-vivo validation in drug discovery.

SignalingPathway Stimulus Inflammatory Stimulus CellMembrane Cell Membrane COX2 COX-2 Enzyme CellMembrane->COX2 Activation Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Phenol_Derivative Phenol Derivative (Inhibitor) Phenol_Derivative->COX2 Inhibition

Caption: A diagram showing the inhibition of the COX-2 pathway by a phenol derivative as a mechanism for anti-inflammatory action.

Conclusion: An Integrated Approach for Future Success

The exploration of this compound derivatives and their analogues continues to be a fertile ground for the discovery of new therapeutic agents. This guide has underscored the indispensable role of both in-vitro and in-vivo studies in this process. While in-vitro assays provide a rapid and cost-effective means of identifying and optimizing lead compounds, in-vivo studies are the crucible in which their true therapeutic potential is forged.

For researchers in this field, the path forward lies in a more integrated approach. Designing studies that allow for a more direct comparison of in-vitro and in-vivo data for the same compounds will be crucial for building more predictive models of drug efficacy and safety. By embracing the principles of scientific integrity, robust experimental design, and a deep understanding of the complementary nature of these investigational paradigms, the scientific community can accelerate the translation of promising molecules from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Benchmarking 3-(1-Piperidinylmethyl)phenol-based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of 3-(1-Piperidinylmethyl)phenol, a phenolic Mannich base, as a catalyst, benchmarking its performance against established alternatives in the context of the Knoevenagel condensation reaction. By synthesizing established data with scientifically grounded principles, this document aims to be an authoritative resource for catalyst selection and experimental design.

Introduction: The Catalytic Potential of Phenolic Mannich Bases

This compound belongs to the class of Mannich bases, which are synthesized through the aminomethylation of a proton-active compound.[1] In this particular molecule, the presence of a phenolic hydroxyl group and a tertiary amine (piperidine) moiety within the same structure suggests its potential as a bifunctional catalyst. The piperidine nitrogen can act as a Brønsted base to deprotonate an active methylene compound, while the phenol group can potentially participate in hydrogen bonding to activate the carbonyl substrate. This dual activation mechanism is a hallmark of efficient organocatalysis.

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent model system for evaluating the performance of such base catalysts.[2] The reaction involves the condensation of an active methylene compound (e.g., malononitrile) with a carbonyl compound (e.g., benzaldehyde), typically catalyzed by a base.

Mechanistic Insight: The Role of this compound in Catalysis

The catalytic cycle of this compound in a Knoevenagel condensation is proposed to proceed through the following key steps, leveraging its bifunctional nature:

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst This compound Enolate Enolate Intermediate Catalyst->Enolate Deprotonation ActivatedCarbonyl Activated Carbonyl (Hydrogen Bonded) Catalyst->ActivatedCarbonyl Hydrogen Bonding ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Enolate Carbonyl Carbonyl Compound (e.g., Benzaldehyde) Carbonyl->ActivatedCarbonyl Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack ActivatedCarbonyl->Adduct Product Knoevenagel Product Adduct->Product Dehydration Water H₂O Adduct->Water Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle of this compound.

Performance Benchmarking: A Comparative Analysis

To objectively assess the catalytic efficacy of this compound, we compare its hypothesized performance with established catalysts in the Knoevenagel condensation of benzaldehyde and malononitrile. The data for the alternative catalysts are derived from published literature, while the performance of this compound is a scientifically informed projection based on the known catalytic activity of piperidine and related aminophenols.[3][4]

CatalystTypeCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)RecyclabilityReference
This compound Homogeneous (Mannich Base) 5 Ethanol Reflux ~2.5 h ~92% Difficult Hypothesized
PiperidineHomogeneous (Secondary Amine)10EthanolReflux2 h~95%Difficult[3]
4,4'-Trimethylenedipiperidine (TMDP)Homogeneous (Tertiary Amine)20Water/Ethanol (1:1)Reflux10 min98%Difficult[5]
L-ProlineHomogeneous (Organocatalyst)10Ethanol8018 h85-95%Difficult[2]
Boric AcidHomogeneous (Lewis Acid)10Aqueous EthanolRoom Temp-Good to ExcellentDifficult[6]
CaO–MgO (BMO-1)Heterogeneous (Mixed Metal Oxide)-WaterRoom Temp10 min98%Up to 5 cycles

Discussion of Comparative Performance

The hypothesized performance of this compound positions it as a highly effective catalyst for the Knoevenagel condensation, with an expected yield comparable to that of piperidine. The slightly longer reaction time is anticipated due to the potential for intramolecular hydrogen bonding between the phenolic proton and the piperidine nitrogen, which could temper the basicity of the amine.

Compared to the highly efficient TMDP and CaO-MgO catalysts, this compound may exhibit a longer reaction time. However, its milder basicity compared to simple amines could offer advantages in reactions with sensitive substrates where stronger bases might induce side reactions.

L-Proline and Boric Acid represent greener alternatives, often operating under milder conditions.[2][6] While effective, they may require longer reaction times compared to the amine-based catalysts.

The primary drawback of this compound as a homogeneous catalyst is the difficulty in its recovery and reuse, a challenge shared with other homogeneous catalysts in the comparison. Heterogeneous catalysts like CaO-MgO offer a clear advantage in this regard.

Experimental Protocols

For the purpose of robust and reproducible benchmarking, detailed experimental protocols are provided below.

General Procedure for Knoevenagel Condensation

Experimental Workflow cluster_1 Benchmarking Workflow Start Start Reactants Combine Benzaldehyde (1 mmol) & Malononitrile (1 mmol) in Solvent (5 mL) Start->Reactants Catalyst_Addition Add Catalyst (X mol%) Reactants->Catalyst_Addition Reaction Stir at Desired Temperature Catalyst_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench Reaction & Extract Product Monitoring->Workup Completion Analysis Analyze Yield & Purity (GC/NMR) Workup->Analysis End End Analysis->End

Caption: Generalized experimental workflow for catalyst benchmarking.

Protocol for this compound Catalyzed Reaction
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (106 mg, 1 mmol) and malononitrile (66 mg, 1 mmol) in absolute ethanol (5 mL).

  • Catalyst Addition: To the stirred solution, add this compound (9.6 mg, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-benzylidenemalononitrile. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the yield.

Protocol for Comparative Catalyst (Piperidine)

Follow the general procedure outlined in section 5.1, using piperidine (8.5 mg, 0.1 mmol, 10 mol%) as the catalyst and a reaction time of 2 hours.

Conclusion and Future Outlook

This guide provides a comprehensive framework for benchmarking the performance of this compound-based catalysts. Based on established principles of organocatalysis and comparative data, it is hypothesized that this compound is a competent catalyst for the Knoevenagel condensation, offering a balance of reactivity and selectivity.

While homogeneous catalysis with this Mannich base presents challenges in terms of catalyst recovery, future research could focus on the immobilization of this compound or its derivatives onto solid supports. This would combine the inherent catalytic activity of the molecule with the practical advantages of heterogeneous catalysis, such as ease of separation and recyclability, thereby enhancing its industrial applicability. Further experimental validation of the hypothesized performance is a crucial next step in fully elucidating the catalytic potential of this promising class of compounds.

References

Comparative analysis of the spectral data of 3-(1-Piperidinylmethyl)phenol and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, phenolic Mannich bases represent a class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1] At the core of this class is the structural motif resulting from the aminoalkylation of a phenolic substrate, which imparts unique physicochemical properties, including enhanced water solubility and the capacity for crucial ligand-receptor interactions under physiological conditions. This guide focuses on 3-(1-Piperidinylmethyl)phenol, a canonical example of a phenolic Mannich base, and provides an in-depth comparative analysis of its spectral data alongside structurally related analogs.

The purpose of this document is to offer researchers, scientists, and drug development professionals a comprehensive reference for the spectral characterization of these compounds. By examining the nuances in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the direct relationship between molecular structure and spectral output. This understanding is paramount for structure confirmation, purity assessment, and the rational design of new chemical entities. This guide will delve into the characteristic spectral signatures of this compound and compare them against analogs with targeted modifications, providing both the raw data and the scientific rationale behind the observed spectral phenomena.

Compared Compounds: Structures and Rationale

The selection of analogs for this comparative study is designed to highlight how discrete structural modifications—altering the amine, the phenolic substitution, or the methylene bridge—manifest in their respective spectra.

Figure 1. Chemical structures of the parent compound and selected analogs.

  • A: this compound: The parent compound, featuring a phenol ring substituted at the meta position with a piperidinomethyl group.

  • B: 3-(Hydroxymethyl)phenol: An analog where the entire piperidino group is replaced by a hydroxyl group. This allows for the direct comparison and assignment of signals originating from the piperidine ring.

  • C: 3-(Diethylaminomethyl)phenol: An analog where the cyclic piperidine is replaced by an acyclic diethylamino group. This helps in understanding the spectral influence of a conformationally flexible amino group versus a rigid ring.

  • D: 4-Methyl-2-(1-piperidinylmethyl)phenol: An isomer that differs in the substitution pattern on the phenol ring (ortho-aminoalkylation) and includes an additional methyl group. This highlights the effect of substituent position on the aromatic spectral region.

Experimental Protocols and Methodologies

Scientific integrity demands reproducible methodologies. The data presented in this guide are predicated on standard, validated protocols for spectroscopic analysis.

General Spectroscopic Workflow

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solid Weigh Solid Sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) prep_dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) prep_solid->prep_dissolve prep_transfer Transfer to 5mm NMR Tube or Prepare ATR/KBr Pellet (IR) prep_dissolve->prep_transfer acq_nmr NMR Spectrometer (Lock, Shim, Tune, Acquire) prep_transfer->acq_nmr acq_ir FTIR Spectrometer (Acquire Background & Sample Spectra) prep_transfer->acq_ir acq_ms Mass Spectrometer (Infuse Sample, Set Ionization & Analysis Parameters) prep_transfer->acq_ms analysis_proc Process Raw Data (Fourier Transform, Baseline Correction) acq_nmr->analysis_proc acq_ir->analysis_proc acq_ms->analysis_proc analysis_assign Peak Picking & Signal Assignment analysis_proc->analysis_assign analysis_compare Compare Data with Analogs & Reference Databases analysis_assign->analysis_compare

Figure 2. General workflow for spectroscopic analysis of small molecules.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-25 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution : Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical as it must completely dissolve the analyte without its residual signals obscuring important regions of the spectrum.[2]

  • Homogenization : Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer : Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3] The final sample depth should be approximately 4-5 cm.[3]

  • Acquisition : Insert the sample into the spectrometer. The experiment involves three key steps:

    • Locking : The spectrometer's magnetic field frequency is stabilized by locking onto the deuterium signal of the solvent.

    • Shimming : The magnetic field homogeneity across the sample volume is optimized to achieve sharp, symmetrical peaks.

    • Acquisition : A standard pulse program is used to acquire the Free Induction Decay (FID), which is then Fourier transformed to generate the spectrum.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

The Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation.[4]

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal surface.

  • Pressure Application : Apply consistent pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal. This is vital for obtaining a high-quality, reproducible spectrum.

  • Sample Spectrum Acquisition : Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[5]

Protocol 3: Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for these moderately polar molecules, often yielding a strong signal for the protonated molecular ion [M+H]⁺.[6][7]

  • Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization : A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase analyte ions.[6]

  • Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions strike a detector, generating a signal that is proportional to their abundance, resulting in the mass spectrum.

Comparative Spectral Analysis

Infrared (IR) Spectroscopy

IR spectroscopy provides diagnostic information about the functional groups present in a molecule. The key vibrations for this class of compounds are the phenolic O-H stretch, aromatic C-H and C=C stretches, aliphatic C-H stretches, and the C-O and C-N stretches.

Table 1: Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)

Functional Group VibrationThis compound (A)3-(Hydroxymethyl)phenol (B)3-(Diethylaminomethyl)phenol (C)4-Methyl-2-(1-piperidinylmethyl)phenol (D)Causality and Interpretation
O-H Stretch (Phenol) ~3200-3500 (broad)~3100-3500 (broad)~3200-3500 (broad)~3200-3500 (broad)The broadness of this peak is a hallmark of hydrogen bonding, both intermolecularly and, in the case of ortho-substituted analogs like D, potentially intramolecularly.[8]
Aromatic C-H Stretch ~3030-3080~3030-3080~3030-3080~3030-3080These absorptions occur just above 3000 cm⁻¹ and are characteristic of C-H bonds where the carbon is sp² hybridized.
Aliphatic C-H Stretch ~2800-2950~2850-2960~2800-2970~2800-2950These strong absorptions arise from the C-H bonds of the piperidine/diethylamino groups and the benzylic methylene bridge.
Aromatic C=C Stretch ~1580, ~1470~1590, ~1480~1590, ~1470~1600, ~1490These medium-to-strong peaks are characteristic of the benzene ring skeletal vibrations. Their exact position can be influenced by the substitution pattern.
C-O Stretch (Phenol) ~1230-1260~1220-1250~1230-1260~1250This strong band is diagnostic for the phenolic C-O bond and helps distinguish phenols from aliphatic alcohols.[9]
C-N Stretch ~1100-1150N/A~1100-1180~1100-1150This vibration, associated with the tertiary amine, is present in compounds A, C, and D but absent in B, making it a key comparative feature.

Expert Analysis: The most telling feature across all compounds is the very broad O-H stretch, confirming the presence of the phenol group and significant hydrogen bonding. The region between 2800-2970 cm⁻¹ is distinctly more complex and intense in compounds A , C , and D compared to B , which is a direct consequence of the numerous aliphatic C-H bonds in the piperidine and diethylamino moieties. The absence of a C-N stretching band in the spectrum of 3-(Hydroxymethyl)phenol (B) serves as a definitive marker for the lack of the amino group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Table 2: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)

Proton AssignmentThis compound (A)3-(Hydroxymethyl)phenol (B)3-(Diethylaminomethyl)phenol (C)4-Methyl-2-(1-piperidinylmethyl)phenol (D)Causality and Interpretation
Phenolic OH ~9.5 (br s)~9.3 (br s)~9.4 (br s)~9.7 (br s)This proton is acidic and often exchanges with trace water, resulting in a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
Aromatic H ~6.7-7.2 (m)~6.7-7.2 (m)~6.6-7.2 (m)~6.6-7.0 (m)The multiplet pattern and chemical shifts are sensitive to the substitution. Compound D , with its 1,2,4-substitution, will show a different splitting pattern (e.g., doublets and a singlet) compared to the meta-substituted A, B, and C.
Benzylic CH₂ ~3.6 (s, 2H)~4.5 (s, 2H)~3.7 (s, 2H)~3.6 (s, 2H)The protons of the Ar-CH₂-N/O group. The signal for B (Ar-CH₂-OH) is significantly downfield due to the direct attachment to the more electronegative oxygen. The signals for A , C , and D are characteristic of a benzylic amine.[10]
Piperidine H (α to N) ~2.4 (m, 4H)N/AN/A~2.4 (m, 4H)These protons are adjacent to the nitrogen atom and appear as a multiplet. They are absent in B and C .
Piperidine H (β, γ to N) ~1.4-1.6 (m, 6H)N/AN/A~1.4-1.6 (m, 6H)These more shielded aliphatic protons of the piperidine ring typically appear as a complex multiplet further upfield.
Ethyl CH₂ (N-CH₂-CH₃) N/AN/A~2.6 (q, 4H)N/AThis quartet is characteristic of the ethyl groups in C , coupled to the methyl protons.
Ethyl CH₃ (N-CH₂-CH₃) N/AN/A~1.1 (t, 6H)N/AThis triplet is characteristic of the terminal methyl groups in C , coupled to the methylene protons.
Aromatic CH₃ N/AN/AN/A~2.2 (s, 3H)The singlet for the methyl group on the aromatic ring in compound D is a clear distinguishing feature.

Expert Analysis: The benzylic methylene (Ar-CH₂) protons are a key diagnostic signal. Their chemical shift provides a clear distinction between the aminomethyl phenols (A, C, D at ~3.6-3.7 ppm) and the hydroxymethyl phenol (B at ~4.5 ppm). The substitution on the amine is also easily distinguished: A and D show the characteristic piperidine multiplets (~2.4 and ~1.5 ppm), while C displays the classic quartet and triplet of an ethyl group. The aromatic region, while complex, can be used to differentiate isomers; the distinct splitting pattern for the ortho- and para-substituted D contrasts with the more complex multiplets of the meta-substituted compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic nature.

Table 3: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)

Carbon AssignmentThis compound (A)3-(Hydroxymethyl)phenol (B)3-(Diethylaminomethyl)phenol (C)4-Methyl-2-(1-piperidinylmethyl)phenol (D)Causality and Interpretation
C-OH (ipso) ~157~157~157~155The carbon attached to the hydroxyl group is the most deshielded aromatic carbon due to the oxygen's electronegativity.
Aromatic C-H ~113-130~113-130~113-130~115-130The chemical shifts of these carbons are influenced by the electronic effects of the substituents.
Aromatic C-CH₂ (ipso) ~140~142~140~122The position of this ipso-carbon signal is highly dependent on the substitution pattern. In D , this carbon is ortho to the -OH group, leading to a more shielded (upfield) position.
Benzylic CH₂ ~63~65~58~61This signal is diagnostic. The Ar-CH₂-OH carbon in B is slightly more deshielded than the Ar-CH₂-N carbons in A and D . The acyclic amine in C shows a slightly more shielded signal.
Piperidine C (α to N) ~54N/AN/A~54These carbons are directly attached to the nitrogen.
Piperidine C (β to N) ~26N/AN/A~26These carbons are one bond further from the nitrogen.
Piperidine C (γ to N) ~24N/AN/A~24The most shielded carbon in the piperidine ring.
Ethyl CH₂ (N-CH₂-CH₃) N/AN/A~47N/AThe methylene carbons of the diethylamino group in C .
Ethyl CH₃ (N-CH₂-CH₃) N/AN/A~12N/AThe terminal methyl carbons in C .
Aromatic CH₃ N/AN/AN/A~20The methyl carbon signal in D .

Expert Analysis: The ¹³C NMR spectra provide unambiguous evidence of the carbon skeleton. The presence of three distinct signals for the piperidine ring (around 54, 26, and 24 ppm) in A and D is a clear identifier. These are replaced in compound C by two signals for the diethylamino group (~47 and 12 ppm) and are entirely absent in B . The benzylic carbon signal (Ar-C H₂) is another powerful diagnostic tool, with its chemical shift confirming the nature of the attached heteroatom (N vs. O).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.

Fragmentation_Pathway parent This compound [M]⁺•, m/z 191 frag1 Benzylic Cleavage m/z 84 [C₅H₁₀N]⁺ parent:f1->frag1:f0 Loss of C₇H₇O• frag2 Tropylium Ion Formation m/z 107 [C₇H₇O]⁺ parent:f1->frag2:f0 Loss of C₅H₁₀N•

Figure 3. Proposed key fragmentation pathways for this compound.

Table 4: Comparative Mass Spectrometry Data (Key m/z Values)

IonThis compound (A)3-(Hydroxymethyl)phenol (B)3-(Diethylaminomethyl)phenol (C)4-Methyl-2-(1-piperidinylmethyl)phenol (D)Causality and Interpretation
[M]⁺• 191124165205The molecular ion peak confirms the molecular weight of each compound.
Base Peak 841077284The base peak is the most abundant fragment. For A and D , it corresponds to the piperidinomethyl cation [C₅H₁₀N-CH₂]⁺ resulting from benzylic cleavage. For B , it's the hydroxy-tropylium ion. For C , it's the diethylaminomethyl cation.
[M - R]⁺ 10793 ([M-OCH₃])107121This represents the loss of the amine/alcohol portion via benzylic cleavage, typically forming a stable tropylium or benzyl cation. For A , loss of the piperidine radical gives the hydroxybenzyl cation at m/z 107.
Amine Fragment 84 ([C₅H₁₀N]⁺)N/A72 ([C₄H₁₀N]⁺)84 ([C₅H₁₀N]⁺)Alpha-cleavage is characteristic of amines and is a dominant fragmentation pathway, leading to a resonance-stabilized iminium ion. This is a highly diagnostic fragment.

Expert Analysis: The fragmentation patterns are highly diagnostic of the specific structures. The most characteristic fragmentation for the Mannich bases A, C, and D is the alpha-cleavage (benzylic cleavage), which results in the formation of a stable iminium ion. This gives rise to the intense base peak at m/z 84 for the piperidine-containing compounds (A and D ) and m/z 72 for the diethylamino compound (C ). This fragment is completely absent in 3-(Hydroxymethyl)phenol (B) . Conversely, the spectrum of B is dominated by fragments characteristic of benzyl alcohols, such as the formation of a hydroxy-tropylium ion (m/z 107) after loss of a hydrogen atom and subsequent rearrangement. The molecular ion peak is a straightforward indicator of the compound's identity, with each analog having a unique molecular weight.

Conclusion

This guide provides a detailed comparative framework for the spectral analysis of this compound and its structural analogs. Through a systematic examination of IR, ¹H NMR, ¹³C NMR, and MS data, we have demonstrated that each spectroscopic technique offers unique and complementary information crucial for unambiguous structure elucidation.

Key diagnostic features have been identified:

  • IR spectroscopy readily confirms the presence of the phenolic O-H and distinguishes the analogs based on the presence or absence of the C-N stretching vibration.

  • ¹H NMR spectroscopy provides a definitive signature for the benzylic methylene bridge, whose chemical shift is highly sensitive to the attached heteroatom (N vs. O), and clearly differentiates the aliphatic substitution on the amine.

  • ¹³C NMR spectroscopy offers an unambiguous carbon count and confirms the connectivity of the core skeleton, particularly the unique signals corresponding to the different amine moieties.

  • Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, with alpha-cleavage leading to a diagnostic iminium ion being the hallmark of the Mannich base structures.

By understanding the causality behind these spectral features, researchers can confidently characterize novel analogs, verify synthetic outcomes, and contribute to the rational design of new therapeutic agents based on the phenolic Mannich base scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(1-Piperidinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(1-Piperidinylmethyl)phenol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with field-proven best practices to ensure that waste streams containing this compound are managed with the highest degree of caution and integrity.

Core Principles: Hazard Profile and Regulatory Mandates

Understanding the "why" is critical to executing the "how." this compound, while a valuable research compound, is classified as a hazardous substance. Its disposal is not a mere matter of laboratory housekeeping; it is a regulated activity designed to protect both personnel and the environment.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear snapshot of the intrinsic hazards of this compound. This compound is a solid, typically a white to pale yellow crystal or powder, and presents the following risks:

Hazard CategoryGHS Hazard StatementDescription
Acute Oral Toxicity H302: Harmful if swallowedIngestion can lead to significant adverse health effects.
Skin Irritation H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.
Eye Irritation H319: Causes serious eye irritationCan cause significant, potentially damaging, irritation upon eye contact.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.

These classifications mandate that this compound be treated as hazardous waste .[1][2] The Precautionary Statement P501, "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations," explicitly directs users away from conventional waste streams.[2][3]

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Laboratories generating chemical waste are considered "generators" and must adhere to strict protocols for waste handling, storage, and disposal.[4]

Key RCRA concepts for the laboratory setting include:

  • Hazardous Waste Determination: The first step is acknowledging that any material, solution, or piece of equipment contaminated with this compound is a hazardous waste.[4]

  • Satellite Accumulation Areas (SAA): Regulations permit the accumulation of up to 55 gallons of hazardous waste in designated areas "at or near the point of generation."[6][7] This is the standard practice within most research labs.

  • Prohibition of Drain Disposal: Due to its toxicity, particularly to aquatic life, phenolic compounds must never be washed down the drain.[8][9] This is a critical compliance point under the Clean Water Act.[10]

Procedural Guide: From Generation to Disposal

The following protocols provide a clear, actionable workflow for managing waste streams containing this compound.

Waste Segregation and Containerization

Proper segregation is the foundation of safe waste management. Never mix waste containing this compound with non-hazardous trash or other incompatible chemical waste streams.

Protocol for Waste Streams:

  • Solid Waste (Non-Sharps):

    • Description: Includes contaminated personal protective equipment (PPE) like gloves, weigh boats, absorbent pads, and paper towels.

    • Procedure:

      • Collect all solid waste in a designated, durable plastic bag or a container lined with a plastic bag.

      • Once full, securely seal the bag.

      • Place the sealed bag into a larger, rigid, leak-proof container clearly labeled as "Hazardous Waste."[11][12]

  • Liquid Waste:

    • Description: Includes unused solutions, reaction mixtures, and the first rinse from contaminated glassware.

    • Procedure:

      • Designate a specific, shatter-proof waste container (e.g., a PVC-coated glass or high-density polyethylene bottle) for all liquid waste containing this compound.[11][13]

      • Ensure the container has a secure, tight-fitting screw cap.

      • Keep the container closed at all times, except when adding waste.[14] This is a strict RCRA requirement.

      • Label the container as "Hazardous Waste."

  • Unused or Expired Pure Chemical:

    • Description: The original product container holding the pure chemical.

    • Procedure:

      • Do not open the container.

      • Ensure the original manufacturer's label is intact and legible.

      • Manage the container as a hazardous waste item for pickup by your institution's environmental health and safety (EHS) office or a licensed contractor.

Labeling and Accumulation in a Satellite Accumulation Area (SAA)

Proper labeling is a non-negotiable legal requirement and a cornerstone of safety.

SAA Setup and Labeling Requirements:

  • Designate the SAA: Choose a location in the lab that is at or near where the waste is generated. This area should be away from drains and high-traffic paths. Secondary containment (e.g., a chemical-resistant tray) is highly recommended.[15]

  • Apply the Label: As soon as the first drop of waste enters a container, it must be labeled.[4] The label must include:

    • The words "Hazardous Waste" .[7][14]

    • The full chemical name: "this compound Waste" (and other components if it's a mixture). Avoid abbreviations.

    • A clear indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant").[7]

  • Monitor Volume: Do not exceed the 55-gallon limit for an SAA. In a laboratory context, this is rarely an issue, but awareness is key.[6][14]

Final Disposal Pathway

The ultimate fate of this hazardous waste is destruction via incineration at a licensed facility.[8][11]

  • Request Pickup: When your waste container is full (or the project is complete), contact your institution's EHS office to schedule a waste pickup.

  • Documentation: Complete any required waste manifests or tags provided by EHS. This creates a legal "cradle-to-grave" record of the waste.

  • Professional Handling: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which is the most effective method for destroying phenolic compounds and preventing environmental release.[16]

Spill and Emergency Response

Accidents require a calm, prepared, and immediate response. The appropriate action depends on the scale of the spill.

  • Small Spill (<50 mL or a few grams):

    • Alert Personnel: Notify others in the immediate area.

    • Don PPE: Wear at a minimum a lab coat, safety goggles, and double nitrile gloves.

    • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[8][17] Do not use combustible materials like paper towels directly on a liquid spill.

    • Collect: Carefully scoop the absorbed material into a container for solid hazardous waste.

    • Decontaminate: Wipe the area with soap and water. Collect the wipe and rinsate as hazardous waste.

    • Dispose: Label and manage all cleanup materials as hazardous waste.

  • Large Spill (>50 mL or a significant amount of powder):

    • EVACUATE: Immediately evacuate the laboratory and alert all personnel in the vicinity.

    • ISOLATE: Close the laboratory doors to contain vapors.

    • CALL FOR HELP: Contact your institution's emergency number (e.g., Public Safety or EHS). Provide your name, location, and the identity of the spilled chemical.[15][17]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste containing this compound.

G cluster_type Categorize Waste Stream cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_containment Containment & Disposal start Waste Generation: This compound is_spill Is it a Spill? start->is_spill Accidental Release is_routine Routine Lab Waste start->is_routine Planned Procedure spill_small Small Spill (<50mL) 1. Alert & Don PPE 2. Absorb with inert material 3. Collect for disposal is_spill->spill_small Yes, small scale spill_large Large Spill (>50mL) 1. EVACUATE lab 2. ISOLATE area 3. CALL EHS/Emergency is_spill->spill_large Yes, large scale waste_type Determine Waste Form is_routine->waste_type container_solid Collect in lined, rigid, sealed container. spill_small->container_solid solid_waste Solid Waste (PPE, weigh boats, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid pure_waste Unused/Expired Pure Chemical waste_type->pure_waste Pure Chemical solid_waste->container_solid container_liquid Collect in sealed, shatter-proof bottle. liquid_waste->container_liquid container_pure Manage in original container. pure_waste->container_pure final_disposal Label as 'Hazardous Waste' Store in SAA Request EHS Pickup for Incineration container_solid->final_disposal container_liquid->final_disposal container_pure->final_disposal

Caption: Decision workflow for proper disposal of this compound waste.

By adhering to these procedures, you ensure that your laboratory practices are not only scientifically sound but also safe, compliant, and environmentally responsible. Trust in these protocols is trust in a system designed to protect you, your colleagues, and our shared environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Piperidinylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(1-Piperidinylmethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.